molecular formula C27H32N2O10 B1221886 Cadambine

Cadambine

货号: B1221886
分子量: 544.5 g/mol
InChI 键: OVRROYYXOBYCSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadambine is a bioactive indole alkaloid, primarily sourced from the Neolamarckia cadamba plant, that presents a significant potential for biomedical research across multiple fields . In neuroscience, this compound has demonstrated efficacy as a potent neuroprotective agent. Studies on primary brain neonatal rat cells have shown that it can reverse toxicity induced by the heavy metal cadmium. Its mechanism of action involves mitigating oxidative stress by reducing intracellular ROS levels, restoring lost mitochondrial membrane potential, and regulating calcium homeostasis. Furthermore, this compound modulates the expression of key apoptotic proteins, thereby inhibiting cadmium-induced apoptotic pathways and enhancing cell viability . Beyond neuroprotection, this compound exhibits notable antiparasitic properties. Research against Leishmania infantum, a protozoan parasite, has revealed that this compound acid, a related compound, possesses strong and specific antileishmanial activity against the intracellular amastigote form of the parasite. This activity is linked to an immunomodulatory mechanism, specifically the induction of nitric oxide (NO) production in human macrophages. Promisingly, its association with conventional therapies like amphotericin B has shown a synergistic effect, suggesting its potential role in combination therapies . In oncology research, certain alkaloids from Neolamarckia cadamba are under investigation for their ability to reverse multidrug resistance in cancer cells, highlighting another valuable application of this chemical class . With its multifaceted bioactivity, this compound is an excellent candidate for researchers exploring mechanisms of cytoprotection, apoptosis, mitochondrial function, and host-pathogen interactions. This product is intended for research and further investigation only. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

属性

IUPAC Name

methyl 17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRROYYXOBYCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Natural Occurrence of Cadambine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cadambine, a prominent monoterpenoid gluco-indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, structural elucidation, and biosynthetic origins. The document further details the experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound was first isolated from the bark of Adina cordifolia. Its structure as a glycosidic monoterpenoid indole (B1671886) alkaloid was subsequently confirmed through comprehensive spectroscopic analysis, primarily high-field proton and 13C-nuclear magnetic resonance (NMR) spectral data.[1][2] Since its initial discovery, this compound and its derivatives, including 3α-dihydrothis compound, 3β-isodihydrothis compound, and this compound acid, have been identified in several other plant species.[3][4] The isolation of a related new indole alkaloid, anthocephaline, alongside this compound from Anthocephalus cadamba has further enriched the chemical diversity of this class of compounds.[4][5]

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family. The primary and most studied source is Neolamarckia cadamba, commonly known as the Kadamba tree, where the alkaloid is present in the leaves and bark.[6][7]

Plant SpeciesPart of PlantFamilyReference
Neolamarckia cadamba (syn. Anthocephalus cadamba, Anthocephalus chinensis)Leaves, Bark, Stem BarkRubiaceae[1][4][7]
Nauclea cadambaNot specifiedRubiaceae[8]
Adina cordifoliaBarkRubiaceae[2]
Nauclea diderrichiiNot specifiedRubiaceae[9]
Uncaria rhynchophyllaHook-bearing branchRubiaceae[4]

Structural Elucidation

The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while extensive 1D and 2D NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.

Table 2: Spectroscopic Data for this compound
Data TypeParametersObserved ValuesReference
Mass Spectrometry (LC-MS) Precursor Type[M+H]⁺[10]
Precursor m/z545.211[10]
Top 5 Peaks (m/z and relative intensity)384.166473 (100), 227.121460 (83.04), 546.217773 (68.08), 228.124969 (66.80), 383.164124 (55.30)[10]
¹H-NMR Key Chemical Shifts (δ ppm)Data not explicitly provided in search results[1][11]
¹³C-NMR Key Chemical Shifts (δ ppm)Data not explicitly provided in search results[1][11]
Circular Dichroism (CD) Cotton EffectNegative[2][12]
Specific Rotation ([α]D) Value-140.3°[2]

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, tryptamine (B22526), and the terpenoid pathway, which produces secologanin (B1681713). The key step is the condensation of tryptamine and secologanin to form 3-α-strictosidine, the central precursor for a vast array of monoterpenoid indole alkaloids, including this compound.[6]

Cadambine_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Terpenoid (MEP/MVA) Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine 3-α-Strictosidine Tryptamine->Strictosidine Geraniol Geraniol invis1 Geraniol->invis1 Secologanin Secologanin Secologanin->Strictosidine invis2 Strictosidine->invis2 Multiple Steps This compound This compound invis1->Secologanin invis2->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from N. cadamba Leaves

This protocol represents a generalized procedure based on common phytochemical extraction techniques.

  • Drying and Pulverization: Air-dry fresh leaves of Neolamarckia cadamba in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.

  • Extraction: Macerate the powdered leaf material with methanol (B129727) (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the extract.

  • Chromatographic Separation: Subject the ethyl acetate or n-butanol fraction, which typically contains the alkaloids, to column chromatography over silica (B1680970) gel.

  • Gradient Elution: Elute the column with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent for alkaloids.

  • Final Purification: Pool similar fractions and subject them to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Start N. cadamba Leaves Step1 Drying & Pulverization Start->Step1 Step2 Methanol Extraction Step1->Step2 Step3 Concentration (Rotary Evaporation) Step2->Step3 Step4 Solvent Partitioning (EtOAc / n-BuOH) Step3->Step4 Crude Extract Step5 Silica Gel Column Chromatography Step4->Step5 Alkaloid-rich Fraction Step6 Fraction Collection & TLC Analysis Step5->Step6 Step7 Preparative HPLC Step6->Step7 Impure Fractions End Pure this compound Step7->End

General workflow for this compound isolation.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies evaluating the anti-inflammatory effects of N. cadamba extracts and their constituents.[3]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Aspirin, 200 mg/kg), and test groups receiving different doses of this compound (e.g., 50 and 100 mg/kg) via oral gavage.

  • Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by Dunnett's test, to determine significant differences between the treated and control groups.

Biological and Pharmacological Activities

This compound and its related compounds have demonstrated a range of biological activities. Notably, this compound acid has shown potent antileishmanial activity, while 3β-dihydrothis compound has exhibited significant in vivo anti-inflammatory and analgesic effects.[3][9]

Table 3: Reported Biological Activities of this compound and Derivatives
CompoundActivityAssayResultReference
This compound AnticancerHuman colorectal (HCT116) and hepatocellular (HepG2) cell linesActive constituent[4]
DNA Topoisomerase IB InhibitorLeishmania donovani DNA topoisomerase IB inhibitionPotent inhibitor[4][5]
This compound Acid AntileishmanialLeishmania infantum intracellular amastigote formIC₅₀ = 1 µM[9]
ImmunomodulatoryNO production in human macrophagesInduced NO production[9]
3β-Dihydrothis compound Anti-inflammatoryCarrageenan-induced paw edema in vivoSignificantly relieved edema at 100 mg/kg[3][13]
AnalgesicAcetic acid-stimulated writhing in vivoDecreased number of writhing at 100 mg/kg[3][13]

Conclusion

This compound stands out as a significant natural product with a well-defined chemical structure and a biosynthetic pathway rooted in fundamental plant metabolism. Its presence in several medicinal plants, particularly Neolamarckia cadamba, underscores the ethnopharmacological importance of these species. The established protocols for its isolation and the compelling data on its biological activities, especially its anti-inflammatory and antileishmanial potential, position this compound and its derivatives as promising lead compounds for future drug discovery and development endeavors. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

A Technical Guide to the Isolation of Alkaloids from Nauclea cadamba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating alkaloids from Nauclea cadamba (Kadam), a plant with significant medicinal potential. The guide details experimental protocols, summarizes quantitative data, and visualizes key processes to support research and development in natural product chemistry and drug discovery. The indole (B1671886) alkaloids from Nauclea cadamba have garnered interest for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.

Data Presentation: Quantitative Analysis of Alkaloid Isolation

The isolation of alkaloids from Nauclea cadamba involves a series of extraction and purification steps, with yields varying depending on the plant part, solvent system, and chromatographic technique employed. The following tables summarize the quantitative data extracted from various studies.

Plant PartExtraction Solvent(s)Alkaloid IsolatedStarting Material (kg)Crude Extract (g)Final Yield (mg)Reference
BarkHexane (B92381), Dichloromethane (B109758)(+)-Neocadambine A1.817.5 (DCM)4.9[1]
BarkHexane, Dichloromethane(-)-Nauclederine1.817.5 (DCM)7.7[1]
LeavesNot Specified3β-isodihydrothis compoundNot SpecifiedNot Specified69.6[2]
BarkNot Specified3β-isodihydrothis compoundNot SpecifiedNot Specified29.9[2]

Note: The purity of the isolated alkaloids is generally confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC), though specific percentage purity is not always reported in the literature.

Biological Activity of Isolated Alkaloids

Several alkaloids isolated from Nauclea cadamba have demonstrated significant biological activity. This table summarizes the reported activities and, where available, the half-maximal inhibitory concentration (IC50).

AlkaloidBiological ActivityIC50 ValueReference
(+)-Neothis compound AInhibition of Advanced Glycation End Products (AGEs)1.2 mM[1][3]
(-)-NauclederineInhibition of Advanced Glycation End Products (AGEs)0.95 mM[1][3]
3β-dihydrothis compoundAnti-inflammatory, Analgesic-[4][5]
Neolamarckine AInhibition of inducible nitric oxide synthase (iNOS)Dose-dependent[1]
This compoundDNA Topoisomerase IB Inhibitory Activity-[6]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the isolation and characterization of alkaloids from Nauclea cadamba.

Protocol 1: General Extraction and Fractionation of Alkaloids from Bark[1]
  • Plant Material Preparation: The bark of N. cadamba is collected, dried, and ground into a fine powder.

  • Defatting: The powdered bark (1.8 kg) is first defatted with hexane (10 L) for three days at room temperature to remove non-polar constituents. The hexane extract is then filtered and concentrated using a rotary evaporator.

  • Alkaloid Extraction:

    • The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours.

    • The basified material is then re-extracted with dichloromethane (30 L) for three days. The dichloromethane extract is filtered and concentrated to yield the crude alkaloid extract (17.5 g).

    • The plant material is subsequently soaked in methanol (B129727) (28 L) for three days, filtered, and concentrated to obtain the methanol extract.

  • Column Chromatography: The dichloromethane extract (1.75 g) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of dichloromethane and methanol (100:0, 95:5, 90:10, 80:10, and 0:100) to obtain five fractions.

Protocol 2: Purification of (+)-Neothis compound A and (-)-Nauclederine[1]
  • Purification of (+)-Neothis compound A:

    • Fraction 3 from the column chromatography of the dichloromethane extract is further purified.

    • A solution of Fraction 3 (20 mg/mL) is subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • The separation is achieved using an isocratic mobile phase of 100% methanol at a flow rate of 5 mL/min. The injection volume is 3 mL.

    • This process yields 4.9 mg of (+)-Neothis compound A.

  • Purification of (-)-Nauclederine:

    • Fraction 3 is also used for the purification of (-)-nauclederine.

    • This is achieved by column chromatography on a C18 stationary phase, eluting with 100% methanol to yield 7.7 mg of the compound.

Protocol 3: Spectroscopic and Spectrometric Analysis[1]

The structures of the isolated alkaloids are elucidated using a combination of spectroscopic and spectrometric techniques:

  • UV-Visible Spectroscopy: Spectra are recorded on a Shimadzu UV-250 UV-visible spectrometer in spectroscopic grade methanol.

  • Infrared Spectroscopy (IR): IR spectra are recorded on a Perkin Elmer Spectrum 1600 FTIR Spectrometer using spectroscopic grade chloroform (B151607) as the solvent.

  • Polarimetry: Optical rotation is measured using a Jasco P-1020 polarimeter.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a BRUKER Advance III 600 NMR spectrometer in deuterated solvents (e.g., CD₃OD, C₅D₅N).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra are obtained from an Agilent HR-ESI-MS system to determine the exact mass and molecular formula.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Alkaloid Isolation

experimental_workflow start Dried & Ground Nauclea cadamba Bark defatting Defatting with Hexane start->defatting alkaloid_extraction Basification with Ammonia followed by Dichloromethane Extraction defatting->alkaloid_extraction fractionation Silica Gel Column Chromatography (DCM:MeOH gradient) alkaloid_extraction->fractionation fraction3 Fraction 3 fractionation->fraction3 purification1 RP-HPLC (100% MeOH) fraction3->purification1 purification2 C18 Column Chromatography (100% MeOH) fraction3->purification2 alkaloid1 (+)-Neothis compound A purification1->alkaloid1 characterization Spectroscopic Analysis (NMR, MS, UV, IR) alkaloid1->characterization alkaloid2 (-)-Nauclederine purification2->alkaloid2 alkaloid2->characterization

Caption: A flowchart illustrating the key steps in the isolation and purification of alkaloids from Nauclea cadamba bark.

Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps_receptor LPS Receptor (TLR4) nf_kb_activation NF-κB Activation Pathway lps_receptor->nf_kb_activation i_kb IκB nf_kb_activation->i_kb degradation nf_kb NF-κB nf_kb_activation->nf_kb release nf_kb_translocation NF-κB Translocation nf_kb->nf_kb_translocation inos_synthesis iNOS Protein Synthesis inos iNOS inos_synthesis->inos no Nitric Oxide (NO) inos->no catalyzes l_arginine L-Arginine l_arginine->no inflammation Inflammation no->inflammation inos_gene iNOS Gene Transcription nf_kb_translocation->inos_gene inos_gene->inos_synthesis mRNA lps LPS (Lipopolysaccharide) lps->lps_receptor neolamarckine_a Neolamarckine A neolamarckine_a->inos inhibits cytokine_modulation Modulation of Cytokines (TNF-α, IL-10 ↓, IFN-γ ↑) cytokine_modulation->nf_kb_activation modulates nc_alkaloids Nauclea cadamba Alkaloids nc_alkaloids->cytokine_modulation

Caption: A proposed signaling pathway illustrating the anti-inflammatory effects of Nauclea cadamba alkaloids through the inhibition of the iNOS pathway and modulation of cytokines.

This guide serves as a foundational resource for the scientific community engaged in the exploration of Nauclea cadamba's phytochemical landscape. The detailed protocols and compiled data aim to streamline future research efforts in isolating and characterizing these promising bioactive compounds for potential therapeutic applications.

References

A Technical Guide to the Phytochemical Analysis of Anthocephalus cadamba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocephalus cadamba (Roxb.) Miq., a member of the Rubiaceae family and commonly known as the Kadamba tree, is an evergreen tropical tree with significant roles in traditional medicine systems across Asia.[1] Various parts of the plant, including the bark, leaves, fruits, and roots, are utilized in folk medicine to treat a wide range of ailments such as fever, diabetes, skin diseases, inflammation, and microbial infections.[2][3][4] The therapeutic potential of A. cadamba is attributed to its rich and diverse array of phytochemicals.[5][6] This technical guide provides a comprehensive overview of the phytochemical analysis of A. cadamba, detailing the identified compounds, quantitative data, experimental protocols, and key analytical workflows to support further research and drug development initiatives.

Phytochemical Composition

Anthocephalus cadamba is a veritable reservoir of secondary metabolites.[7] The major chemical constituents identified across different parts of the plant include indole (B1671886) alkaloids, terpenoids, triterpenoid (B12794562) glycosides, flavonoids, saponins, and phenolic compounds.[2][8] The bark is particularly noted for its content of tannins, triterpenes, and indole alkaloids like cadambine, cadamine, and their derivatives.[9][10] The leaves are a primary source of glycosidic indole alkaloids and flavonoids such as quercetin (B1663063) and kaempferol.[10][11] The fruits contain essential oils, with major constituents being linalool (B1675412) and geraniol, alongside a high concentration of phenolic and flavonoid compounds.[6][10][11]

Data Presentation: Quantitative and Qualitative Analysis

The following tables summarize the findings from various phytochemical screening and quantitative analysis studies on Anthocephalus cadamba.

Table 1: Qualitative Phytochemical Screening of Anthocephalus cadamba Extracts This table outlines the presence (+) or absence (-) of major phytochemical classes in different plant parts based on the extraction solvent used.

Phytochemical ClassPlant PartPetroleum EtherChloroform (B151607)AcetoneEthanol (B145695) / MethanolAqueousReference(s)
Alkaloids Bark--+++[5][9]
Leaves---++[12][13]
Flavonoids Bark--+++[5][11]
Leaves---++[12][14]
Fruit+ (High)+ (High)[6][15]
Phenols Bark--+++[5]
Leaves-+-+-[12]
Fruit+ (High)+ (High)[6][15]
Saponins Bark++-++[5][9]
Leaves-+---[12][13]
Tannins Bark---++[5][10]
Leaves-+-+-[12][13]
Terpenoids/Triterpenoids Bark---+-[5]
Leaves++-+-[12]
Steroids Bark---+-[5]
Leaves---+-[12]
Glycosides Bark---++[5]
Leaves----+[14]
Carbohydrates Bark-+-++[5]
Leaves---++[12]

Table 2: Major Bioactive Compounds Identified in Anthocephalus cadamba

Compound ClassSpecific Compound(s)Plant PartReference(s)
Indole Alkaloids This compound, 3α-dihydrothis compound, Isodihydrothis compound, Cadamine, Isocadamine, 3β-isodihyrothis compound-oxide, 3β-dihydrothis compoundLeaves, Bark[2][9][10][16]
Triterpenoids & Saponins Cadambagenic acid, Quinovic acid, β-sitosterol, Phelasin A/B, 3-O-[α-L-rhamnopyranosyl]-quinovic acidStem, Bark[7][10]
Flavonoids Quercetin, Kaempferol, Naringenin, CatechinLeaves, Bark, Fruit[5][11]
Phenolic Compounds Chlorogenic acid, Caffeic acid, Tannic acid, Syringic acid, Gallic acid, PyrocatecholBark, Fruit[2][15][17]
Coumarins 6,7-Dimethoxy coumarinBark[5]
Essential Oils Linalool, Geraniol, Curcumene, Terpinolene, Camphene, MyrceneFruit[10][11]

Table 3: Selected Quantitative Analysis of Anthocephalus cadamba Constituents

ParameterPlant PartValueReference(s)
Total Ash Leaves8.33 ± 0.015%[13]
Acid Insoluble Ash Leaves2.25 ± 0.005%[13]
Water Soluble Ash Leaves1.25 ± 0.01%[13]
Moisture Content Leaves8.12 ± 0.01%[13]
Petroleum Ether Extractive Value Leaves19.40 ± 0.011%[13]
Foaming Index Leaves166.67[13]
Total Flavonoids Stem Bark7.83 mg/100 g (dry weight)[1]
Total Phenolic Acids Stem Bark12.26 mg/100 g (dry weight)[1]
Mineral Content (Fruit) Iron (Fe)28.3 mg/100 g[11]
Calcium (Ca)123.7 mg/100 g[11]
Zinc (Zn)11.05 mg/100 g[11]
Copper (Cu)4.19 mg/100 g[11]
Magnesium (Mg)71.04 mg/100 g[11]
Potassium (K)36.7 mg/100 g[11]
Sodium (Na)10.7 mg/100 g[11]
Manganese (Mn)13.7 mg/100 g[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible phytochemical analysis. The following sections describe common protocols cited in the literature for A. cadamba.

Plant Material Collection and Preparation
  • Collection : Plant materials (leaves, bark, fruits) are collected from their natural habitat.[9] Voucher specimens are typically deposited in a recognized herbarium for authentication.[9][14]

  • Drying : The collected plant material is washed and shade-dried at room temperature for several weeks to prevent the degradation of thermolabile compounds.[12][18]

  • Pulverization : The completely dried material is ground into a coarse powder using a mechanical grinder.[12][18] The powder is then stored in airtight containers, protected from light and moisture, until extraction.

Extraction Procedures

Successive solvent extraction is a common method to fractionate phytochemicals based on their polarity.

  • Soxhlet Extraction/Percolation :

    • The dried powder of the plant material is subjected to successive extraction in a Soxhlet apparatus or by percolation.[9][12]

    • The extraction begins with non-polar solvents and proceeds to solvents of increasing polarity. A typical sequence is Petroleum Ether → Chloroform → Acetone → Ethanol/Methanol → Water.[9][12]

    • Each extraction is carried out for a specified period (e.g., 24-72 hours) until the solvent running through the apparatus becomes colorless.

    • After each solvent extraction, the marc (plant residue) is air-dried before extraction with the next solvent.

  • Maceration :

    • The powdered plant material is soaked in a specified solvent (e.g., ethanol or methanol) in a sealed container for a period of several days, with occasional shaking.[19]

    • The mixture is then filtered, and the filtrate is collected.[19]

  • Solvent Evaporation :

    • The resulting extracts from all methods are concentrated by evaporating the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[9]

Preliminary Phytochemical Screening (Qualitative Tests)

These standard chemical tests are used to detect the presence of different phytochemical classes in the crude extracts.

  • Test for Alkaloids :

    • Dragendorff’s Test : To a few ml of the extract, Dragendorff’s reagent is added. An orange-red precipitate indicates the presence of alkaloids.[9]

    • Mayer’s Test : The extract is treated with Mayer’s reagent. The formation of a creamy white precipitate indicates a positive result.[19]

  • Test for Flavonoids :

    • Lead Acetate (B1210297) Test : A few drops of 10% lead acetate solution are added to the extract. The formation of a yellow precipitate indicates the presence of flavonoids.[19]

  • Test for Phenols and Tannins :

    • Ferric Chloride Test : The extract is treated with a 5% ferric chloride solution. A blue-black or green-black coloration suggests the presence of phenols and tannins.[12]

    • Gelatin Test : The extract is mixed with a 1% gelatin solution containing 10% sodium chloride. The formation of a white precipitate indicates the presence of tannins.[12]

  • Test for Saponins :

    • Foam Test : The extract is diluted with water and shaken vigorously for 15 minutes. The formation of a stable foam layer (persisting for over 10 minutes) indicates the presence of saponins.[9][19]

  • Test for Terpenoids and Steroids :

    • Salkowski Test : The extract is mixed with chloroform and a few drops of concentrated sulfuric acid are added along the sides of the test tube. A reddish-brown ring at the junction indicates terpenoids, while a red color in the lower layer indicates steroids.[12][19]

Advanced Analytical Techniques

For separation, identification, and structural elucidation of specific compounds, advanced techniques are employed.

  • UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) : This powerful hyphenated technique has been used to identify bioactive compounds in the bark and leaf fractions of A. cadamba.[16][20] It allows for the rapid separation of complex mixtures and provides high-resolution mass data, enabling the identification of compounds by comparing their mass and fragmentation patterns with literature values.[16][21]

  • Bio-assay Guided Isolation : This approach involves separating crude extracts into fractions using chromatographic techniques (e.g., column chromatography) and testing each fraction for a specific biological activity (e.g., anticancer). The most active fractions are then subjected to further purification to isolate the pure, active compounds, whose structures are then determined using spectroscopic methods like NMR and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the phytochemical analysis of Anthocephalus cadamba.

G A Plant Material Collection (Leaves, Bark, Fruit) B Authentication & Preparation (Drying, Pulverization) A->B C Solvent Extraction (e.g., Successive Percolation, Maceration) B->C D Crude Extracts (Polar & Non-Polar) C->D E Preliminary Phytochemical Screening (Qualitative Tests) D->E F Fractionation (e.g., Column Chromatography) D->F G Advanced Analysis (UPLC-MS, GC-MS) D->G K Identification of Phytochemical Classes E->K F->G H Bio-assay Guided Isolation F->H L Identification of Specific Compounds G->L I Pure Compound Isolation H->I J Structural Elucidation (NMR, MS) I->J J->L

Caption: General workflow for phytochemical analysis of Anthocephalus cadamba.

G cluster_phytochemicals Phytochemical Classes cluster_activities Reported Biological Activities A Alkaloids (e.g., this compound) E Antimicrobial A->E H Anticancer A->H B Flavonoids & Phenols (e.g., Quercetin, Chlorogenic Acid) F Antioxidant B->F G Anti-inflammatory & Analgesic B->G B->H I Antidiabetic B->I J Hepatoprotective B->J C Triterpenoids & Saponins C->E C->H C->I D Tannins D->E K Wound Healing D->K

Caption: Relationship between phytochemical classes and biological activities.

Conclusion

Anthocephalus cadamba is a rich source of diverse and pharmacologically significant phytochemicals.[5] Qualitative and quantitative analyses have consistently revealed the presence of potent compound classes, including alkaloids, flavonoids, and triterpenoids, which are linked to the plant's traditional therapeutic uses.[2][11] The application of modern analytical techniques like UPLC-ESI-QTOF-MS has enabled the precise identification of novel and known bioactive molecules.[16] The standardized protocols for extraction and screening detailed in this guide provide a solid foundation for researchers. Future work should focus on bio-assay guided isolation to discover novel drug leads, mechanistic studies to understand the pharmacological actions of isolated compounds, and the development of standardized extracts for potential phytopharmaceutical products.

References

The Biosynthesis of Cadambine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of cadambine, a significant monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering and pharmaceutical applications of this complex natural product.

Introduction to this compound

This compound and its derivatives are attracting considerable attention in the scientific community due to their wide range of pharmacological activities, including potential antimicrobial, antioxidant, and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide delineates the enzymatic steps, key intermediates, and regulatory mechanisms governing the formation of this compound in plants.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolites and involves a series of enzymatic reactions. The pathway can be broadly divided into three main stages: the formation of the indole precursor tryptamine (B22526), the synthesis of the monoterpenoid precursor secologanin (B1681713), and their subsequent condensation and modification to form this compound.

Tryptamine Biosynthesis

The indole component of this compound, tryptamine, is derived from the aromatic amino acid tryptophan. The biosynthesis of tryptophan proceeds through the shikimate pathway, a well-characterized route in plants. The final step in tryptamine formation is the decarboxylation of tryptophan, catalyzed by the enzyme tryptophan decarboxylase (TDC) .

Secologanin Biosynthesis (Seco-iridoid Pathway)

The monoterpenoid precursor, secologanin, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps in the seco-iridoid pathway leading to secologanin are as follows:

  • Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to geraniol by geraniol synthase (GS) .

  • Hydroxylation and Oxidation: Geraniol is then hydroxylated by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme, to produce 10-hydroxygeraniol. This is followed by a series of oxidation steps.

  • Iridoid Skeleton Formation: The oxidized intermediates are cyclized by iridoid synthase (IS) to form the characteristic iridoid skeleton.

  • Further Modifications: A cascade of enzymatic reactions involving hydroxylases, oxidoreductases, and glucosyltransferases modifies the iridoid intermediate, ultimately leading to the formation of loganin (B1675030).

  • Secologanin Formation: Finally, secologanin synthase (SLS) , another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to produce secologanin.

Strictosidine (B192452) Formation and Conversion to this compound

The convergence of the tryptamine and secologanin pathways marks a critical juncture in MIA biosynthesis.

  • Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-alpha-strictosidine.[1] This is the central precursor for virtually all monoterpenoid indole alkaloids.[2] The reaction catalyzed by STR is a rate-limiting step in the overall pathway.[2]

  • Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.[3][4] This deglycosylation is a key activation step.[5]

  • Formation of this compound: The unstable aglycone undergoes a series of spontaneous and enzyme-catalyzed rearrangements and cyclizations to form the complex pentacyclic structure of this compound. Recent research has identified a new intermediate in this part of the pathway, epoxystrictosidine.[6] The exact enzymatic steps leading from the strictosidine aglycone to this compound are still under investigation.

Quantitative Data on Key Enzymes

The following table summarizes available quantitative data for the key enzymes involved in the early stages of this compound biosynthesis. It is important to note that these values are often determined using enzymes from model organisms in MIA research, such as Catharanthus roseus and Rauvolfia serpentina, and may vary in Neolamarckia cadamba.

EnzymeSource OrganismSubstrate(s)KmVmaxkcatReference(s)
Strictosidine Synthase (STR)Catharanthus roseusTryptamine2.3 mM--[7]
Secologanin3.4 mM--[7]
Rauvolfia serpentinaTryptamine---[8]
Secologanin---[8]
Strictosidine β-D-Glucosidase (SGD)Catharanthus roseusStrictosidine---[2]
Rauvolfia serpentinaStrictosidine---[9]

Note: Comprehensive kinetic data for these enzymes, especially from N. cadamba, is still an active area of research. The provided data is based on available literature and may not be exhaustive.

Experimental Protocols

Strictosidine Synthase (STR) Enzyme Assay

Objective: To determine the activity of strictosidine synthase by measuring the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Enzyme extract (e.g., crude protein extract from plant tissue or purified recombinant STR)

  • Tryptamine hydrochloride solution

  • Secologanin solution

  • Potassium phosphate buffer (pH 6.8)

  • Ethyl acetate (B1210297)

  • 5 M Sulfuric acid

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric Method): [6]

  • Prepare the reaction mixture containing potassium phosphate buffer, tryptamine, and secologanin.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid or by rapid cooling.

  • Extract the product, strictosidine, with ethyl acetate.

  • Evaporate the ethyl acetate and resuspend the residue.

  • For the spectrophotometric assay, heat the residue with 5 M H2SO4 for 45 minutes and measure the absorbance at 348 nm.[6]

  • Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve of strictosidine treated in the same manner.

Procedure (HPLC Method): [10]

  • Follow steps 1-5 of the spectrophotometric method.

  • After stopping the reaction, centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant directly by reverse-phase HPLC.

  • Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

  • Monitor the elution of strictosidine and the consumption of tryptamine at their respective absorption maxima (e.g., 280 nm for tryptamine and 225 nm for strictosidine).

  • Quantify the amount of strictosidine formed and tryptamine consumed by comparing peak areas to standard curves.

Strictosidine β-D-Glucosidase (SGD) Enzyme Assay

Objective: To measure the activity of SGD by monitoring the deglycosylation of strictosidine.

Materials:

  • Enzyme extract (e.g., crude protein extract or purified recombinant SGD)

  • Strictosidine solution

  • Sodium phosphate buffer (pH 6.0)

  • Glucose oxidase/peroxidase reagent (for glucose quantification)

  • HPLC system

Procedure (Glucose Quantification Method):

  • Prepare the reaction mixture containing sodium phosphate buffer and strictosidine.

  • Pre-incubate at the optimal temperature.

  • Start the reaction by adding the enzyme extract.

  • Incubate for a specific time.

  • Stop the reaction (e.g., by boiling).

  • Measure the amount of glucose released using a coupled enzymatic assay with glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.

Procedure (HPLC Method):

  • Follow steps 1-5 of the glucose quantification method.

  • Analyze the reaction mixture by reverse-phase HPLC.

  • Monitor the disappearance of the strictosidine peak and the appearance of the aglycone product peak(s).

  • Quantify the reaction by integrating the peak areas and comparing them to a standard curve of strictosidine.

Analysis of this compound and Intermediates by LC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

Sample Preparation:

  • Grind plant tissue (e.g., leaves, bark) to a fine powder in liquid nitrogen.

  • Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture).

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.22 µm filter before injection.

LC-MS/MS Method: [11][12]

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan (MS1) to detect the precursor ions of the target compounds.

    • Conduct tandem mass spectrometry (MS/MS or MS2) experiments on the precursor ions to obtain characteristic fragmentation patterns for identification.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for each analyte.

  • Data Analysis: Identify compounds by comparing their retention times and MS/MS spectra with those of authentic standards or with data from spectral libraries. Quantify the compounds by constructing calibration curves using authentic standards.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Cadambine_Biosynthesis cluster_primary Primary Metabolism cluster_mep MEP Pathway cluster_shikimate Shikimate Pathway cluster_seco_iridoid Seco-iridoid Pathway cluster_mia MIA Pathway Pyruvate Pyruvate IPP_DMAPP IPP/DMAPP Pyruvate->IPP_DMAPP Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->IPP_DMAPP Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Multiple Steps GPP GPP IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GS 10-Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-Hydroxygeraniol G10H Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Iridoid Intermediate Iridoid Intermediate 10-Hydroxygeraniol->Iridoid Intermediate Multiple Steps Loganin Loganin Iridoid Intermediate->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Secologanin->Strictosidine STR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Epoxystrictosidine Epoxystrictosidine Strictosidine Aglycone->Epoxystrictosidine Enzymatic Steps This compound This compound Epoxystrictosidine->this compound Enzymatic Steps

Caption: The biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Elucidating a Biosynthetic Pathway

Experimental_Workflow cluster_0 Initial Steps cluster_1 Gene Discovery cluster_2 Functional Characterization cluster_3 Pathway Validation cluster_4 Final Elucidation A Hypothesize Pathway Based on Chemical Structure B Metabolite Profiling (LC-MS, GC-MS) A->B C Transcriptome Sequencing (RNA-seq) B->C D Co-expression Analysis C->D E Identify Candidate Genes (e.g., P450s, Transferases) D->E F Heterologous Expression of Candidate Genes E->F I Virus-Induced Gene Silencing (VIGS) E->I J CRISPR/Cas9-mediated Knockout E->J G In vitro Enzyme Assays F->G H In vivo Reconstitution in a Host (e.g., Yeast, N. benthamiana) F->H L Elucidated Biosynthetic Pathway G->L H->L K Metabolite Analysis of Modified Plants I->K J->K K->L

Caption: A generalized workflow for elucidating a plant biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other specialized metabolic pathways, is tightly regulated at multiple levels.

  • Transcriptional Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). In the context of MIA biosynthesis, several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been shown to play crucial roles.[13] For instance, ORCA transcription factors are known to regulate the expression of several genes in the MIA pathway in Catharanthus roseus.

  • Hormonal Regulation: Jasmonates (e.g., methyl jasmonate) are potent elicitors of MIA biosynthesis.[14] Application of jasmonates can lead to the upregulation of key biosynthetic genes, including TDC and STR, resulting in increased alkaloid accumulation.

  • Developmental and Environmental Cues: The production of this compound can also be influenced by the developmental stage of the plant and by various environmental stresses, which can trigger the defense-related secondary metabolic pathways.

Conclusion

The elucidation of the this compound biosynthetic pathway is a complex and ongoing endeavor. This technical guide provides a comprehensive overview of the current understanding of this intricate process. Further research, particularly in Neolamarckia cadamba, is needed to fully characterize all the enzymatic steps and regulatory networks. A complete understanding of this pathway will pave the way for the sustainable production of this compound and its derivatives for pharmaceutical and other applications.

References

An In-Depth Technical Guide on the Speculated Mechanisms of Action of Cadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cadambine, a monoterpenoid gluco-indole alkaloid isolated from plants of the Nauclea genus, has garnered scientific interest for its diverse pharmacological activities.[1] Preclinical studies have suggested its potential as an anti-inflammatory, antileishmanial, anticancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding and speculative mechanisms underlying the therapeutic effects of this compound and its derivatives. The information is presented to aid researchers and professionals in drug discovery and development in their exploration of this promising natural compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Antileishmanial and Cytotoxic Activities of this compound and Related Compounds

CompoundTarget/Cell LineActivityIC50 ValueReference
This compound AcidLeishmania infantum (amastigote)Antileishmanial1 µM[2]
3β-dihydrothis compoundHCT116 (human colorectal carcinoma)Cytotoxicity45 ± 4 µg/mL[3]
α-dihydrothis compoundHepG2 (human hepatocellular carcinoma)Cytotoxicity89 ± 7 µg/mL[3]
α-dihydrothis compoundPlasmodium falciparum (K1 strain)Antimalarial6.6 µM[3]
This compoundVero (monkey kidney) cellsCytotoxicityNo cytotoxicity observed[3]

Table 2: In-silico Docking and In-vivo Anti-inflammatory/Analgesic Activity

CompoundTargetMethodBinding Affinity (kcal/mol)In-vivo Activity (100 mg/kg)Reference
This compound derivativesBACE-1In-silico docking>8.0Not Applicable[3]
3β-dihydrothis compoundNot specifiedCarrageenan-induced paw edemaNot ApplicableSignificant relief of paw edema[3][4]
3β-dihydrothis compoundNot specifiedAcetic acid-induced writhingNot ApplicableDecreased number of writhing[3][4]

Speculated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, several key pathways and targets have been proposed based on in-vitro and in-vivo studies.

Anti-inflammatory Activity

Studies on derivatives like 3β-dihydrothis compound suggest a potent anti-inflammatory effect. This is speculated to occur through the inhibition of key inflammatory mediators.

  • Inhibition of Inflammatory Mediators: 3β-dihydrothis compound has been shown to inhibit the secretion of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-activated RAW 264.7 macrophage cells.[4] This suggests an upstream regulation of inflammatory signaling pathways, potentially involving NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound Derivative (e.g., 3β-dihydrothis compound) This compound->IKK Inhibition NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus COX2 COX-2 Gene Nucleus->COX2 IL1b IL-1β Gene Nucleus->IL1b TNFa TNF-α Gene Nucleus->TNFa Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Cytokines Pro-inflammatory Cytokines (Inflammation) IL1b->Cytokines TNFa->Cytokines

Caption: Speculated Anti-inflammatory Signaling Pathway of this compound Derivatives.

Antileishmanial Activity

This compound acid has demonstrated strong and specific activity against the intracellular amastigote form of Leishmania infantum.[2] Two distinct mechanisms have been proposed for related compounds isolated from Nauclea diderrichii:

  • Immunomodulatory Effect: this compound acid is suggested to exert an immunomodulatory effect by inducing the production of nitric oxide (NO) in human macrophages, a key molecule in the host defense against intracellular pathogens.[2]

  • Inhibition of Parasite Internalization: While not directly attributed to this compound acid, co-isolated quinovic acid glycosides were shown to inhibit parasite internalization by interfering with promastigotes.[2]

  • Inhibition of DNA Topoisomerase IB: this compound has been identified as a potent inhibitor of Leishmania donovani DNA Topoisomerase IB (LdTOP1LS).[5][6][7] This enzyme is crucial for DNA replication and repair in the parasite, making it a promising drug target.

G Cadambine_Acid This compound Acid Macrophage Macrophage Cadambine_Acid->Macrophage NO_Production Nitric Oxide (NO) Production Macrophage->NO_Production Leishmania_Killing Intracellular Leishmania Killing NO_Production->Leishmania_Killing Cadambine_Top This compound LdTOP1LS Leishmania donovani DNA Topoisomerase IB Cadambine_Top->LdTOP1LS Inhibition DNA_Replication Parasite DNA Replication & Repair LdTOP1LS->DNA_Replication Parasite_Death Parasite Death DNA_Replication->Parasite_Death Inhibition leads to

Caption: Dual Speculative Antileishmanial Mechanisms of this compound Compounds.

Neuroprotective Effects

This compound has shown neuroprotective efficacy against cadmium-induced toxicity in primary neonatal rat brain cells.[8][9] The proposed mechanism involves the mitigation of oxidative stress and the inhibition of apoptotic pathways.

  • Reduction of Oxidative Stress: this compound treatment reversed the cadmium-induced generation of reactive oxygen species (ROS).[8][9]

  • Calcium Homeostasis: It also reversed the increase in intracellular calcium levels caused by cadmium.[8]

  • Mitochondrial Integrity: this compound was found to prevent the loss of mitochondrial membrane potential (MMP).[8]

  • Inhibition of Apoptosis: The compound inhibited cadmium-induced apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[8][9]

G Cadmium Cadmium ROS Increased ROS Cadmium->ROS Ca2 Increased Intracellular Ca2+ Cadmium->Ca2 This compound This compound This compound->ROS Inhibition This compound->Ca2 Inhibition MMP Loss of Mitochondrial Membrane Potential This compound->MMP Inhibition Apoptosis Apoptosis This compound->Apoptosis Inhibition ROS->MMP Ca2->MMP MMP->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death G Start RAW 264.7 Cells Pretreat Pre-treat with This compound Derivative (10 µg/mL) Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-α, IL-1β, COX-2 via ELISA Collect->ELISA End Data Analysis ELISA->End

References

Potential Therapeutic Targets of Cadambine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from Neolamarckia cadamba, has demonstrated a spectrum of pharmacological activities suggesting its potential as a lead compound for drug development. Preclinical studies have highlighted its anti-inflammatory, neuroprotective, anticancer, and antileishmanial properties. This document provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While the full extent of this compound's molecular interactions is still under investigation, current evidence points toward several key proteins and pathways that are modulated by this natural compound. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its derivatives are natural products that have garnered significant interest for their diverse biological effects.[1][2] The core structure of this compound provides a scaffold for potential modification to enhance potency and selectivity against various therapeutic targets. This guide focuses on elucidating these targets and the mechanisms through which this compound exerts its pharmacological effects.

Potential Therapeutic Targets and Pharmacological Activities

Anti-inflammatory Activity

This compound and related alkaloids from Neolamarckia cadamba have shown significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Identified Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

  • Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine involved in a wide range of inflammatory responses.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[3]

Quantitative Data:

Compound/FractionTargetActivityConcentrationSource
Dihydrothis compoundCOX-2, IL-1β, TNF-αInhibition of secretion10 µg/mL[4]
Alkaloid Rich Fraction (ACALK)COX-236.79% inhibition100 µg/mL[5]
This compound AcidNitric Oxide (NO)Induction of production in macrophagesNot specified[6]
Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly against heavy metal-induced toxicity.

Identified Mechanisms and Potential Targets:

  • Reduction of Reactive Oxygen Species (ROS): this compound mitigates oxidative stress, a key factor in neuronal damage.

  • Modulation of Intracellular Calcium Levels: It helps in maintaining calcium homeostasis, preventing excitotoxicity.

  • Inhibition of Apoptosis: this compound interferes with the apoptotic cascade in neuronal cells. Key molecular targets in this pathway include:

    • Bcl-2 family proteins (Bcl-2 and Bax): Regulators of the intrinsic apoptotic pathway.

    • Caspases: Executioner enzymes of apoptosis.

Quantitative Data:

While direct binding affinities are not reported, experimental concentrations that elicit a neuroprotective effect have been documented.

CompoundModelEffectConcentrationSource
This compoundCadmium-induced neurotoxicity in primary brain neonatal rat cellsReversal of toxicity, decreased intracellular calcium, quenched ROS20 µM[7][8]
Anticancer Activity

Extracts from Neolamarckia cadamba, containing this compound, have shown promise in cancer research, particularly against breast cancer cell lines.

Identified Mechanisms and Potential Targets:

  • Induction of Apoptosis: Similar to its neuroprotective role, this compound appears to trigger programmed cell death in cancer cells through the mitochondrial pathway.

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

Quantitative Data:

The IC50 value has been determined for the crude extract, but not for isolated this compound.

SubstanceCell LineEffectIC50Source
Neolamarckia cadamba leaves' ethanol (B145695) extractMCF-7 (human breast cancer)Cell cycle arrest at G1 phase and apoptosis induction0.2 mg/ml[9]
Antileishmanial Activity

This compound has been identified as a potent inhibitor of a key enzyme in the parasite Leishmania donovani.

Identified Target:

  • DNA Topoisomerase IB: An essential enzyme for DNA replication and repair in the parasite. Inhibition of this enzyme leads to parasite death.[10]

Quantitative Data:

While described as a "potent inhibitor," a specific IC50 value for this compound against Leishmania donovani DNA Topoisomerase IB is not yet published in the available literature. For context, other inhibitors of this enzyme have reported IC50 values in the low micromolar range.[11] this compound acid has also shown strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum with a reported IC50 of 1 µM.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound.

G cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->NFkB Inhibition This compound->COX2 Inhibition

Figure 1: Potential anti-inflammatory mechanism of this compound.

G cluster_apoptosis Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., Cadmium, Chemotherapeutics) Bax Bax Stimulus->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Bax Downregulation This compound->Bcl2 Upregulation

Figure 2: this compound's potential role in modulating apoptosis.
Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize the activity of this compound.

G cluster_workflow Workflow: In Vitro COX-2 Inhibition Assay start Prepare Reagents (COX-2 enzyme, buffer, Arachidonic Acid, this compound) incubate Incubate COX-2 with this compound start->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure Prostaglandin Production (Fluorometric/ Colorimetric) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Figure 3: General workflow for a COX-2 inhibition assay.

G cluster_workflow Workflow: Apoptosis Detection by Flow Cytometry start Culture MCF-7 cells and treat with this compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze cell populations (Live, Apoptotic, Necrotic) acquire->analyze

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Cadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of cadambine, a monoterpenoid gluco-indole alkaloid isolated from Nauclea cadamba. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key biological activities, presents quantitative data, details experimental protocols, and visualizes relevant biochemical pathways.

Introduction

This compound and its analogues are natural products with a growing body of research highlighting their significant pharmacological properties. Sourced from the medicinal plant Nauclea cadamba (also known as Neolamarckia cadamba or Anthocephalus cadamba), these compounds have demonstrated a range of biological activities, positioning them as promising candidates for further drug development. This guide focuses on the screening of this compound's antileishmanial, anticancer, anti-inflammatory, and neuroprotective activities.

Summary of Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been evaluated through various in vitro and in vivo screening assays. The following table summarizes the key quantitative data obtained from these studies.

Biological ActivityCompoundAssay TypeCell Line / ModelResultCitation(s)
Antileishmanial This compound AcidIntracellular Amastigote ViabilityLeishmania infantum infected human macrophagesIC50: 1 µM[1]
This compoundDNA Topoisomerase IB InhibitionLeishmania donovaniPotent Inhibitor[2][3]
Anticancer This compoundCytotoxicity AssayHCT116 (Human Colorectal Carcinoma)IC50: 45 ± 4 µg/mL[4]
This compoundCytotoxicity AssayHepG2 (Human Hepatocellular Carcinoma)Active (Specific IC50 not reported)[4]
Anti-inflammatory 3β-Dihydrothis compoundCarrageenan-Induced Paw EdemaRat ModelSignificant edema relief at 100 mg/kg[5][6]
3β-Dihydrothis compoundInhibition of Inflammatory MediatorsRAW 264.7 MacrophagesInhibition of COX-2, IL-1β, and TNF-α at 10 µg/mL[5][6]
Neuroprotective This compoundCadmium-Induced NeurotoxicityPrimary Brain Neonatal Rat CellsReversal of toxicity (Reduced ROS, decreased intracellular Ca2+, inhibition of apoptosis)[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antileishmanial Activity Screening

3.1.1. Intracellular Amastigote Viability Assay

This protocol is adapted from studies on the antileishmanial activity of natural compounds.[1]

  • Cell Culture and Infection: Human or murine macrophages (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Adherent macrophages are then infected with Leishmania promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are removed by washing.

  • Compound Treatment: Infected macrophages are treated with serial dilutions of this compound acid (typically from 0.1 to 100 µM) for 72 hours.

  • Viability Assessment: The viability of intracellular amastigotes is determined by staining with a DNA-intercalating dye (e.g., Giemsa stain) and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, a fluorometric or colorimetric assay using a reporter gene-expressing parasite strain can be employed.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of intracellular amastigotes by 50%, is calculated from the dose-response curve.

3.1.2. Leishmania donovani DNA Topoisomerase IB Inhibition Assay

This protocol is based on the principle of plasmid DNA relaxation.[2][3]

  • Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified Leishmania donovani DNA topoisomerase IB, and reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine) is prepared.

  • Inhibition Assay: this compound, at various concentrations, is added to the reaction mixture and incubated at 37°C for 30 minutes. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

  • Agarose (B213101) Gel Electrophoresis: The reaction is stopped, and the DNA is resolved by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form, as the relaxed form will be less prevalent in the presence of an inhibitor.

Anticancer Activity Screening

3.2.1. Cell Viability (MTT) Assay

  • Cell Seeding: Human cancer cell lines (HCT116 and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Screening

3.3.1. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[5][6]

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: 3β-dihydrothis compound (100 mg/kg) or a vehicle control is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Neuroprotective Activity Screening

3.4.1. Cadmium-Induced Neurotoxicity Assay

  • Cell Culture: Primary brain neonatal rat cells are cultured in appropriate media.

  • Induction of Toxicity: The cells are exposed to a neurotoxic concentration of cadmium chloride (e.g., 10 µM) for 24 hours.

  • Co-treatment with this compound: In parallel, a set of cells is co-treated with cadmium chloride and various concentrations of this compound.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay.

    • Reactive Oxygen Species (ROS) Generation: Measured by flow cytometry using a fluorescent probe like DCFH-DA.

    • Intracellular Calcium Levels: Monitored using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and flow cytometry.

    • Apoptosis Analysis: The expression levels of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins are determined by Western blotting.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and workflows involved in the biological activity of this compound are provided below.

Cadambine_Biosynthesis_Pathway cluster_0 Shikimate Pathway cluster_1 Terpenoid Backbone Biosynthesis Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Geranyl_diphosphate Geranyl diphosphate Secologanin Secologanin Geranyl_diphosphate->Secologanin Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine This compound This compound Strictosidine->this compound Multiple Steps

Caption: Biosynthesis pathway of this compound.

Cadambine_Neuroprotection_Pathway cluster_Cell Neuronal Cell Cadmium Cadmium ROS ↑ Reactive Oxygen Species (ROS) Cadmium->ROS Ca2 ↑ Intracellular Ca²⁺ Cadmium->Ca2 This compound This compound This compound->ROS Inhibits This compound->Ca2 Reduces Bax ↑ Bax (Pro-apoptotic) This compound->Bax Downregulates Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Mitochondrion Mitochondrion ROS->Mitochondrion Damage Ca2->Mitochondrion Overload Mitochondrion->Bax Mitochondrion->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Inflammatory_Workflow start Start: In Vivo Anti-inflammatory Screening of 3β-Dihydrothis compound animal_prep Acclimatize Wistar Rats start->animal_prep dosing Administer 3β-Dihydrothis compound (100 mg/kg) or Vehicle/Standard animal_prep->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end End: Determine Anti-inflammatory Efficacy analysis->end

References

Early In Vitro Studies of Cadambine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Nauclea and Neolamarckia (formerly Anthocephalus) genera, has garnered significant interest in the scientific community for its diverse pharmacological activities. Early in vitro research has highlighted its potential as a lead compound in the development of novel therapeutics for a range of diseases, including inflammatory disorders, parasitic infections, cancer, and neurodegenerative conditions. This technical guide provides an in-depth overview of the foundational in vitro studies on this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of this compound and its related compounds. It is important to note that much of the initial research has been conducted using plant extracts or derivatives of this compound, such as this compound acid and 3β-dihydrothis compound.

Compound Activity Assay Cell Line/Organism IC50 / Concentration Reference
This compound AcidAntileishmanialIntracellular amastigote viabilityLeishmania infantum1 µM[1]
3β-dihydrothis compound & other isolatesAnti-inflammatoryInhibition of inflammatory mediatorsRAW 264.7 macrophages10 µg/mL (for inhibition of TNF-α, IL-1β, COX-2)[2]
This compoundNeuroprotectiveMTT assay against cadmium-induced toxicityPrimary brain neonatal rat cells20 µM[3][4][5]
Neolamarckia cadamba ethanol (B145695) extractAnticancerCell viabilityMCF-7 (human breast adenocarcinoma)0.2 mg/mL (206.0 ± 3.4 µg/ml)[6][7][8]

Experimental Protocols

This section details the methodologies employed in the key in vitro studies cited, providing a reproducible framework for further investigation.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound derivatives on the production of pro-inflammatory mediators.[2]

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL) for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant for the measurement of inflammatory mediators.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Cytokines (TNF-α, IL-1β) and Prostaglandins (COX-2 activity): The concentrations of these molecules in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Human Red Blood Cell (HRBC) Membrane Stabilization Method: This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[9]

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

  • Mix the test compound with the HRBC suspension.

  • Induce hemolysis by adding a hypotonic solution.

  • Incubate and then centrifuge to pellet the intact cells.

  • Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin released from lysed cells.

  • Diclofenac sodium is typically used as a positive control.

Antileishmanial Activity against Leishmania infantum

Objective: To determine the inhibitory concentration of this compound acid on the intracellular amastigote stage of Leishmania infantum.[1]

Parasite and Cell Culture:

  • Leishmania infantum promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with FBS.

  • A macrophage cell line (e.g., THP-1 or J774A.1) is used as the host for the intracellular amastigotes.

Experimental Procedure:

  • Differentiate the macrophage cell line into adherent macrophages.

  • Infect the macrophages with stationary-phase L. infantum promastigotes at a specific parasite-to-cell ratio.

  • Allow the infection to proceed for several hours to allow the transformation of promastigotes into amastigotes within the macrophages.

  • Wash the cells to remove any extracellular parasites.

  • Treat the infected cells with various concentrations of this compound acid for a defined period (e.g., 72 hours).

  • Fix and stain the cells (e.g., with Giemsa stain) to visualize the intracellular amastigotes.

  • Determine the number of amastigotes per macrophage under a microscope.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity and Anticancer Activity Evaluation

Objective: To assess the cytotoxic effects of this compound-containing extracts on cancer cell lines and to elucidate the mechanism of cell death.[6][7][8]

Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is determined as the concentration that reduces cell viability by 50%.

Cell Cycle Analysis:

  • Treat cells with the test compound at its IC50 concentration for a defined period.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with the test compound.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Neuroprotective Activity Assessment

Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.[3][4][5][10]

Cell Culture:

  • Neuronal cell lines (e.g., N2A, SH-SY5Y) or primary neonatal rat brain cells are used.

Experimental Procedure:

  • Seed the cells in appropriate culture vessels.

  • Co-treat the cells with a neurotoxin (e.g., 10 µM cadmium) and the test compound (e.g., 20 µM this compound) for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

Measurement of Reactive Oxygen Species (ROS) and Intracellular Calcium:

  • After treatment, the cells are incubated with specific fluorescent probes (e.g., DCFH-DA for ROS and Fluo-4 AM for calcium).

  • The fluorescence intensity, which is proportional to the levels of ROS or intracellular calcium, is measured using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows based on the available in vitro data.

Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocation This compound This compound This compound->IKK inhibition? This compound->NFκB_nuc inhibition? iNOS_protein iNOS NO Nitric Oxide (NO) iNOS_protein->NO produces COX2_protein COX-2 Prostaglandins Prostaglandins COX2_protein->Prostaglandins produces DNA DNA NFκB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription TNF_mRNA TNF-α mRNA DNA->TNF_mRNA transcription IL1B_mRNA IL-1β mRNA DNA->IL1B_mRNA transcription iNOS_mRNA->iNOS_protein translation COX2_mRNA->COX2_protein translation TNF TNF-α TNF_mRNA->TNF translation & secretion IL1B IL-1β IL1B_mRNA->IL1B translation & secretion

Anticancer Signaling Pathway (Apoptosis Induction)

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound (in extract) Bax Bax (pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Mito Mitochondrial Membrane Bax->Mito permeabilizes Bcl2->Bax inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Caspase9 Pro-caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 DNA_frag DNA Fragmentation ActiveCaspase3->DNA_frag Mito->CytochromeC releases Apoptosis Apoptosis DNA_frag->Apoptosis

Anticancer Signaling Pathway (Cell Cycle Arrest)

G This compound This compound (in extract) p21 p21 This compound->p21 upregulates CyclinE_CDK2 Cyclin E / CDK2 Complex This compound->CyclinE_CDK2 downregulates activity via CDK2 downregulation p21->CyclinE_CDK2 inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest G1_S_transition G1 to S Phase Transition CyclinE_CDK2->G1_S_transition promotes

Conclusion and Future Directions

The early in vitro studies of this compound and its analogues have laid a crucial foundation, demonstrating significant anti-inflammatory, antileishmanial, anticancer, and neuroprotective properties. The data presented in this guide highlight the potential of this compound as a versatile therapeutic scaffold. However, to advance the development of this compound-based drugs, further research is imperative. Future studies should focus on:

  • Isolation and testing of pure this compound: To accurately determine its specific bioactivities and IC50 values, eliminating the confounding factors from crude extracts.

  • Elucidation of molecular mechanisms: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by pure this compound. Investigating its effects on key signaling nodes like NF-κB is a promising avenue for understanding its anti-inflammatory and anticancer effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing various analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

  • In vivo studies: Promising in vitro results must be validated in relevant animal models to assess efficacy, toxicity, and overall therapeutic potential.

By building upon this foundational in vitro knowledge, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a multitude of diseases.

References

Cadambine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the monoterpenoid gluco-indole alkaloid, Cadambine. This guide details its chemical properties, biological activities, and relevant experimental protocols.

Core Chemical Properties of this compound

This compound, a natural product isolated from plants of the Nauclea genus, has garnered interest for its potential therapeutic applications. A summary of its key chemical properties is presented below.

PropertyValueSource(s)
CAS Number 54422-49-0[1][2][3][4][5][6]
Molecular Formula C₂₇H₃₂N₂O₁₀[3][4][5][6]
Molecular Weight 544.56 g/mol [2][3][4][6]
Melting Point 207-211 °C[5][6]
Boiling Point 795.7 °C (Predicted)[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pKa 12.79 ± 0.70 (Predicted)[6]

Mechanism of Action: Inhibition of DNA Topoisomerase IB

This compound has been identified as a potent inhibitor of DNA Topoisomerase IB, particularly in Leishmania donovani, the protozoan parasite responsible for leishmaniasis.[1][3][4] DNA Topoisomerase IB is a crucial enzyme that relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to rotate and then religating the strand.[7][8] This process is vital for DNA replication and transcription.[2][7]

This compound exerts its effect by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand.[9] This stabilization prevents the religation of the DNA backbone, leading to an accumulation of single-strand breaks. These breaks can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. This mechanism makes this compound a promising candidate for the development of anti-parasitic drugs.[1]

Cadambine_Signaling_Pathway Mechanism of this compound as a DNA Topoisomerase IB Inhibitor cluster_0 Normal DNA Replication & Transcription cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1B DNA Topoisomerase IB Supercoiled_DNA->Top1B Binding Cleavage_Complex Transient Top1B-DNA Cleavage Complex Top1B->Cleavage_Complex Single-strand nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Stabilized_Complex Stabilized Top1B-DNA Cleavage Complex Relaxed_DNA->Supercoiled_DNA Cellular Processes This compound This compound This compound->Cleavage_Complex Binding & Stabilization DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Replication Fork Collision Apoptosis Cell Death DNA_Damage->Apoptosis

Mechanism of this compound as a DNA Topoisomerase IB Inhibitor

Experimental Protocols

Bio-assay Guided Isolation of this compound from Anthocephalus cadamba

This protocol outlines a general procedure for the isolation of this compound, guided by its biological activity.

  • Plant Material Collection and Preparation : The stem bark of Anthocephalus cadamba is collected, air-dried, and pulverized into a coarse powder.[5]

  • Extraction : The powdered bark is subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[5]

  • Bio-assay Screening : The different extracts are screened for their biological activity, for instance, against Leishmania donovani or cancer cell lines like HCT116 and HepG2.[10][11]

  • Fractionation : The most active extract (typically the methanolic or ethanolic extract) is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20 for fractionation.[1]

  • Isolation and Purification : Fractions showing high activity are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Bioassay_Guided_Isolation start Start: Anthocephalus cadamba Stem Bark powder Drying & Pulverization start->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Initial Bio-assay (e.g., Cytotoxicity) crude_extract->bioassay1 fractionation Column Chromatography (e.g., Silica Gel) bioassay1->fractionation Active inactive_extract Inactive Extract bioassay1->inactive_extract Inactive fractions Fractions fractionation->fractions bioassay2 Fraction Bio-assay fractions->bioassay2 active_fraction Active Fraction(s) bioassay2->active_fraction Active inactive_fractions Inactive Fractions bioassay2->inactive_fractions Inactive purification Preparative HPLC active_fraction->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structural Analysis (NMR, MS) pure_compound->structure_elucidation end End: Characterized This compound structure_elucidation->end

Bio-assay Guided Isolation Workflow for this compound
DNA Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of DNA Topoisomerase I.[2][6]

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

  • Enzyme Addition : Add purified DNA Topoisomerase I to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation : Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding a stop solution/loading dye (containing SDS and bromophenol blue).

  • Agarose (B213101) Gel Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization : Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form in the presence of the inhibitor, as opposed to its relaxation in the positive control lane.[2]

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13]

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[12]

  • Cell Viability Assay (e.g., MTT assay) : Determine the non-toxic concentrations of this compound on RAW 264.7 cells prior to the anti-inflammatory assay.

  • Treatment and Stimulation : Seed the cells in a multi-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Measurement of Nitric Oxide (NO) : Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only treated cells indicates anti-inflammatory activity.[12][15]

  • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of cytokines like TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

  • Data Analysis : Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

References

Cadambine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its solubility in various solvents, standardized experimental protocols for solubility determination, and insights into its biological signaling pathways.

Executive Summary

This compound is a natural compound with demonstrated neuroprotective, anti-inflammatory, and anticancer properties. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. This guide consolidates available solubility data, outlines a robust methodology for its determination, and visualizes the key signaling pathways influenced by this promising alkaloid.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, qualitative assessments and formulation examples provide valuable insights. This compound, as an alkaloid, is generally soluble in organic solvents.[1] It has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]

An example of an in vivo formulation for animal studies suggests that a mother liquor concentration of 40 mg/mL in DMSO is achievable, from which a working solution of 2 mg/mL can be prepared in a vehicle containing DMSO, PEG300, Tween 80, and saline.[4] This indicates a significant degree of solubility in DMSO.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventQuantitative SolubilityQualitative Assessment
Dimethyl Sulfoxide (DMSO)≥ 40 mg/mLSoluble[2][3]
ChloroformData not availableSoluble[2][3]
DichloromethaneData not availableSoluble[2][3]
Ethyl AcetateData not availableSoluble[2][3]
AcetoneData not availableSoluble[2][3]
WaterData not availableGenerally, alkaloids are insoluble or sparingly soluble in water[1]

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique.[5]

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[5]

  • Quantification:

    • Prepare a standard calibration curve of this compound in the same solvent.

    • Accurately dilute the filtered, saturated solution with the solvent.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.[5]

  • Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid this compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D Equilibrium Reached E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate original concentration G->H I Solubility Data H->I Final Solubility Value

Workflow for Solubility Determination

Biological Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways, contributing to its neuroprotective, anti-inflammatory, and anticancer effects.

Neuroprotective Signaling Pathway

This compound demonstrates neuroprotective effects against cadmium-induced toxicity.[6][7][8] The proposed mechanism involves the mitigation of oxidative stress and the regulation of apoptosis.[6][7] this compound reduces the generation of reactive oxygen species (ROS) and decreases elevated intracellular calcium levels.[6] Furthermore, it modulates the expression of key apoptotic proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, ultimately inhibiting caspase-3 activation and programmed cell death.[6][7]

G This compound's Neuroprotective Signaling Pathway cluster_stress Cellular Stressors cluster_effects Cellular Effects Cadmium Cadmium-induced Toxicity ROS ↑ Reactive Oxygen Species (ROS) Cadmium->ROS Calcium ↑ Intracellular Ca2+ Cadmium->Calcium Bax ↑ Bax (Pro-apoptotic) Cadmium->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cadmium->Bcl2 Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Calcium Inhibits This compound->Bax Inhibits This compound->Bcl2 Promotes G This compound's Anti-Inflammatory Signaling Pathway cluster_cytokines Inflammatory Mediators LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage COX2 ↑ COX-2 Macrophage->COX2 IL1b ↑ IL-1β Macrophage->IL1b TNFa ↑ TNF-α Macrophage->TNFa IL10 ↓ IL-10 Macrophage->IL10 Inflammation Inflammation COX2->Inflammation IL1b->Inflammation TNFa->Inflammation IL10->Inflammation This compound This compound This compound->COX2 Inhibits This compound->IL1b Inhibits This compound->TNFa Inhibits This compound->IL10 Promotes G This compound's Anticancer Signaling Pathway (MCF-7 Cells) cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound N. cadamba Extract (contains this compound) CDK2 ↓ CDK2 This compound->CDK2 p21 ↑ p21 This compound->p21 CyclinE ↑ Cyclin E This compound->CyclinE Bcl2_down ↓ Bcl-2 This compound->Bcl2_down Bax_up ↑ Bax This compound->Bax_up G1_Arrest G0/G1 Phase Arrest CDK2->G1_Arrest p21->G1_Arrest CyclinE->G1_Arrest CytoC ↑ Cytochrome c Bcl2_down->CytoC Bax_up->CytoC Casp9_7 ↑ Caspase-9 & -7 CytoC->Casp9_7 Apoptosis Apoptosis Casp9_7->Apoptosis

References

Stability of Cadambine Under Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba, is a compound of interest for various life sciences research applications. Understanding its stability under typical laboratory conditions is paramount for ensuring the integrity of experimental results and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the known storage conditions for this compound, and outlines detailed experimental protocols for researchers to systematically evaluate its stability under various stress conditions. This document also includes diagrams of the this compound biosynthesis pathway and a general workflow for stability testing to aid in experimental design.

Introduction

This compound is a natural product with a complex chemical structure that makes it susceptible to degradation under various environmental conditions.[1] Factors such as temperature, pH, light, and the presence of oxidizing agents can significantly impact its structural integrity and, consequently, its biological activity. This guide synthesizes the currently available information on this compound storage and provides a framework for conducting in-depth stability studies.

Recommended Storage and Handling

While specific, publicly available long-term stability data under a wide range of conditions is limited, general recommendations for the storage of this compound can be gathered from commercial suppliers. These recommendations are crucial for preserving the compound's integrity upon receipt and for short-term storage during active research.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationShipping Conditions
Powder-20°CUp to 3 years[2]Ambient temperature or with blue ice[2]
In Solvent-80°CUp to 1 year[2]-

For safe handling, it is recommended to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[3] The formation of dust and aerosols should be avoided.[3]

Experimental Protocols for Stability Assessment

To comprehensively understand the stability profile of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method. The following protocols are based on established principles of stability testing for natural products.[4][5]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.[4][6]

Forced Degradation Studies
  • Acid Hydrolysis : Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate the mixture at 60°C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) can be used.[4]

  • Base Hydrolysis : Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate the mixture at 60°C and sample at the same time points as the acid hydrolysis study. Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis. If necessary, a higher concentration of base (e.g., 1 M NaOH) can be used.[4]

Mix an aliquot of the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples at various time points for analysis. If no significant degradation is observed, the experiment can be repeated with a higher concentration of H₂O₂ (e.g., 30%).[4]

Subject a solid sample of this compound and a solution of this compound to a temperature of 80°C in an oven for 48 hours. Analyze the samples at the beginning and end of the incubation period.[4]

Expose a solution of this compound to a light source in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both the exposed and control samples at various time points.[4]

Analytical Method

A stability-indicating analytical method, capable of separating the intact this compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a commonly used technique for this purpose.[5] A C18 column with a gradient elution using a buffered mobile phase and an organic modifier is a typical starting point for the analysis of alkaloids.[4]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound originates from 3-alpha-strictosidine, which is formed through the secologanin (B1681713) and strictosidine (B192452) biosynthesis pathway.[7]

Cadambine_Biosynthesis cluster_0 Secologanin Pathway cluster_1 Strictosidine Pathway cluster_2 This compound Formation Geraniol Geraniol Loganin Loganin Geraniol->Loganin Secologanin Secologanin Loganin->Secologanin Strictosidine 3-alpha-Strictosidine Secologanin->Strictosidine Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptamine->Strictosidine This compound This compound Strictosidine->this compound

Figure 1: Simplified biosynthesis pathway of this compound.
Experimental Workflow for this compound Stability Testing

The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (Photostability Chamber) A->F G Sample at Time Points (0, 2, 6, 12, 24h) B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by Stability-Indicating HPLC-UV/PDA Method H->I J Quantify this compound Peak Area I->J K Identify & Quantify Degradants J->K L Determine Degradation Rate & Half-life K->L

Figure 2: General workflow for stability testing of this compound.

Signaling Pathway Interactions

Currently, there is a lack of specific published data detailing the signaling pathways directly modulated by this compound. As a gluco-indole alkaloid, its biological activities may involve interactions with various cellular signaling cascades. Research into the specific molecular targets and pathways affected by this compound is an area for future investigation.

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. While general storage guidelines provide a starting point, comprehensive stability testing under various stress conditions is necessary to fully characterize its degradation profile. The experimental protocols and workflows presented in this guide offer a robust framework for researchers to systematically evaluate the stability of this compound, thereby ensuring the accuracy and reproducibility of their scientific findings. Further research is warranted to elucidate the specific degradation products and pathways, as well as its interactions with cellular signaling cascades.

References

An In-Depth Technical Guide to Cadambine and its Natural Analogues: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadambine and its natural analogues represent a promising class of monoterpenoid indole (B1671886) alkaloids with a diverse range of pharmacological activities. Primarily isolated from plant species of the Rubiaceae family, such as Neolamarckia cadamba and Nauclea diderrichii, these compounds have demonstrated significant potential in preclinical studies for their neuroprotective, anti-inflammatory, cytotoxic, and antileishmanial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its related natural compounds. It details their chemical structures, natural sources, and biological activities, with a focus on quantitative data and the underlying molecular mechanisms. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

This compound is a monoterpenoid gluco-indole alkaloid first identified from Nauclea cadamba[1]. Its unique chemical scaffold has attracted considerable interest in the field of natural product chemistry and drug discovery. This core structure is shared by a series of natural analogues, including 3α-dihydrothis compound, 3β-dihydrothis compound, and this compound acid, each exhibiting distinct biological profiles[2][3]. The ethnobotanical use of plants containing these alkaloids for treating various ailments has prompted scientific investigation into their pharmacological properties, revealing a spectrum of activities that suggest their potential as lead compounds for the development of new therapeutics.

Chemical Structures and Natural Sources

This compound and its analogues are characterized by a pentacyclic ring system, which includes an indole nucleus fused to a monoterpene unit. The presence of a glucose moiety in this compound is a key structural feature.

Table 1: Chemical Structures and Natural Sources of this compound and its Analogues

Compound NameChemical StructureNatural Source(s)Reference(s)
This compound (Structure to be inserted)Neolamarckia cadamba, Nauclea cadamba[1][2]
3α-Dihydrothis compound (Structure to be inserted)Neolamarckia cadamba, Nauclea cadamba[2]
3β-Dihydrothis compound (Structure to be inserted)Neolamarckia cadamba[3]
This compound Acid (Structure to be inserted)Nauclea diderrichii[3]
Neolamarckine A (Structure to be inserted)Neolamarckia cadamba

Biological Activities and Quantitative Data

Preclinical studies have unveiled a range of biological activities for this compound and its analogues. The following tables summarize the available quantitative data for their key pharmacological effects.

Cytotoxic Activity

Extracts of Neolamarckia cadamba and isolated compounds, including this compound, have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Neolamarckia cadamba Extracts and this compound

Extract/CompoundCell LineCancer TypeIC50 ValueReference(s)
N. cadamba Chloroform ExtractA-549Lung8 µg/mL
IGR-OV-1Ovary57 µg/mL
PC-3Prostate49 µg/mL
SF-295CNS39 µg/mL
N. cadamba Ethanol ExtractMCF-7Breast0.2 mg/mL (200 µg/mL)[3]
This compoundHCT116Colorectal45 ± 4 µg/mL[4]
HepG2Hepatocellular> 100 µg/mL[4]
Anti-inflammatory Activity

Several analogues of this compound have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Table 3: Anti-inflammatory Activity of this compound Analogues

CompoundAssayTarget(s)Concentration% Inhibition / EffectReference(s)
3β-Dihydrothis compoundLPS-stimulated RAW 264.7 macrophagesCOX-2, IL-1β, TNF-α10 µg/mLSignificant inhibition[2][3]
Neothis compound DLPS-stimulated RAW 264.7 macrophagesCOX-2, IL-1β, TNF-α10 µg/mLBetter than dexamethasone[2]
Isodihydrothis compoundLPS-stimulated RAW 264.7 macrophagesCOX-2, IL-1β, TNF-α10 µg/mLBetter than dexamethasone[2]
Neolamarckine ALPS-stimulated J774.1 macrophagesiNOSNot specifiedDose-dependent inhibition
Neuroprotective Activity

This compound has been shown to protect neuronal cells from cadmium-induced toxicity, suggesting its potential in neurodegenerative disease research.

Table 4: Neuroprotective Effects of this compound

CompoundModelKey FindingsReference(s)
This compoundCadmium-induced toxicity in primary brain neonatal rat cellsIncreased cell viability, reversed cadmium toxicity, inhibited apoptosis[4][5]
Antileishmanial Activity

This compound acid has exhibited potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis.

Table 5: Antileishmanial Activity of this compound Acid

CompoundParasiteFormIC50 ValueReference(s)
This compound AcidLeishmania infantumIntracellular amastigote1 µM

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogues are underpinned by their interaction with various cellular signaling pathways.

Neuroprotective Signaling Pathway of this compound

This compound exerts its neuroprotective effects against cadmium-induced toxicity by modulating apoptosis-related proteins, reducing oxidative stress, and regulating intracellular calcium levels. Cadmium exposure leads to an increase in intracellular reactive oxygen species (ROS) and calcium (Ca2+), which in turn disrupts the mitochondrial membrane potential and alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to apoptosis. This compound intervenes in this pathway by reducing ROS and Ca2+ levels, thereby preserving mitochondrial integrity and inhibiting the apoptotic cascade.

Cadambine_Neuroprotection cluster_stress Cellular Stress cluster_cellular_response Cellular Response cluster_intervention Intervention Cadmium Cadmium Exposure ROS ↑ Reactive Oxygen Species (ROS) Cadmium->ROS Calcium ↑ Intracellular Ca2+ Cadmium->Calcium Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Calcium->Mito_dys Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Mito_dys->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Calcium Inhibits

This compound's neuroprotective mechanism against cadmium toxicity.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound analogues, such as 3β-dihydrothis compound, are mediated through the inhibition of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. This inhibition is likely orchestrated through the modulation of upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Upon stimulation by lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines and enzymes. This compound analogues are hypothesized to interfere with the activation of these signaling cascades, thereby suppressing the inflammatory response.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_mediators Inflammatory Mediators cluster_intervention Intervention LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b MAPK->COX2 MAPK->TNFa MAPK->IL1b Analogues This compound Analogues Analogues->NFkB Inhibits Analogues->MAPK Inhibits

Hypothesized anti-inflammatory mechanism of this compound analogues.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound from Neolamarckia cadamba Leaves

Isolation_Workflow start Fresh N. cadamba Leaves step1 Drying and Pulverization start->step1 step2 Maceration with Methanol (B129727) step1->step2 step3 Filtration and Concentration step2->step3 step4 Solvent Partitioning (e.g., with Ethyl Acetate (B1210297) and Water) step3->step4 step5 Column Chromatography (Silica Gel) step4->step5 step6 Fraction Collection and TLC Analysis step5->step6 step7 Further Purification (e.g., Preparative HPLC) step6->step7 end Pure this compound step7->end

General workflow for the isolation of this compound.

Protocol:

  • Plant Material Preparation: Fresh leaves of Neolamarckia cadamba are collected, washed, shade-dried, and then pulverized into a fine powder[6].

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for several days. The process can be enhanced by intermittent sonication[6].

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, typically rich in alkaloids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the different components.

  • Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound and its analogues.

  • Final Purification: Fractions containing the target compounds are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity and Neuroprotection

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., N2A, SH-SY5Y, or primary brain neonatal rat cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[4][7][8][9][10][11].

  • Treatment:

    • Cytotoxicity: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24-72 hours.

    • Neuroprotection: Pre-treat the cells with the test compound for a few hours, followed by co-incubation with a neurotoxic agent (e.g., 10 µM cadmium) for 24 hours[4].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4][11].

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[4].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For neuroprotection, compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of inflammatory mediators (e.g., NO, TNF-α, IL-1β, COX-2) in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate (for NO, cytokine assays) or 6-well plate (for Western blot) and allow them to adhere overnight[12].

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL) for 1-2 hours[2].

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours[12].

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-1β): Quantify the levels of cytokines in the supernatant using specific ELISA kits.

    • COX-2 Expression: Analyze the protein expression of COX-2 in the cell lysates by Western blotting.

Western Blotting for Apoptosis-Related Proteins (Bax/Bcl-2)

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)

Principle: Flow cytometry is used to measure intracellular calcium levels and ROS production using fluorescent probes. Fluo-3 AM is a probe that becomes fluorescent upon binding to calcium, and H2DCFDA is a probe that becomes fluorescent upon oxidation by ROS.

Protocol:

  • Cell Preparation: Plate and treat the cells as described in the respective assay protocols.

  • Probe Loading:

    • Calcium: Incubate the cells with Fluo-3 AM (e.g., 5 µM) for 30-60 minutes at 37°C.

    • ROS: Incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin (if adherent). Resuspend the cells in PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular calcium or ROS levels.

Conclusion and Future Directions

This compound and its natural analogues have emerged as a compelling class of bioactive compounds with significant therapeutic potential. The evidence presented in this guide highlights their promising cytotoxic, anti-inflammatory, neuroprotective, and antileishmanial activities. The quantitative data, although still limited for some activities, provides a solid foundation for further investigation. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as NF-κB, MAPKs, and apoptosis-related cascades, offers valuable insights for targeted drug design and development.

Future research should focus on several key areas. Firstly, there is a pressing need for more comprehensive quantitative structure-activity relationship (QSAR) studies to identify the key structural motifs responsible for the observed biological activities. This will enable the rational design of more potent and selective analogues. Secondly, a more in-depth investigation into the upstream and downstream targets within the identified signaling pathways is crucial for a complete understanding of their molecular mechanisms. Thirdly, while in vitro data is promising, further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models. Finally, the development of efficient and scalable synthetic routes for this compound and its analogues will be essential for their translation from promising natural products to clinically viable therapeutic agents. The continued exploration of this fascinating class of alkaloids holds great promise for the discovery of novel drugs to address a range of human diseases.

References

Pharmacological Potential of Cadambine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from Neolamarckia cadamba, has emerged as a compound of significant pharmacological interest.[1][2] Preclinical studies have revealed its potential across several therapeutic areas, including neuroprotection, anti-inflammatory, anticancer, and antiprotozoal applications. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Neuroprotective Potential

This compound has demonstrated notable neuroprotective effects, particularly against heavy metal-induced toxicity. Studies have shown its ability to counteract the detrimental effects of cadmium, a known neurotoxin.[3][4]

Mechanism of Action

Cadmium-induced neurotoxicity is a multifaceted process involving the generation of reactive oxygen species (ROS), disruption of intracellular calcium homeostasis, mitochondrial dysfunction, and ultimately, apoptosis.[3] this compound appears to mitigate these effects through several key mechanisms:

  • Reduction of Oxidative Stress: this compound treatment has been shown to decrease the levels of ROS induced by cadmium exposure.[3]

  • Calcium Homeostasis: It aids in reducing the elevated intracellular calcium levels triggered by cadmium.[3]

  • Mitochondrial Protection: this compound helps in restoring the mitochondrial membrane potential, which is often compromised during cadmium-induced apoptosis.[3]

  • Modulation of Apoptotic Pathways: The neuroprotective effect of this compound is linked to its ability to regulate the expression of key apoptotic proteins. It has been observed to downregulate the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2. Furthermore, it decreases the expression of cleaved caspase-3, a key executioner of apoptosis.[3]

Quantitative Data

While specific IC50 values for this compound in neuroprotection assays are not extensively reported, the effective concentrations used in preclinical studies provide valuable insights into its potency.

Activity Model System This compound Concentration Toxin & Concentration Observed Effects Reference
NeuroprotectionPrimary brain neonatal rat cells, N2A cells20 µMCadmium (10 µM)Increased cell viability, decreased ROS, reduced intracellular Ca2+, restored mitochondrial membrane potential, modulated Bax/Bcl-2 and caspase-3 expression.[3]
Experimental Protocols

This protocol is designed to assess the neuroprotective effect of this compound against cadmium-induced cytotoxicity.

  • Cell Seeding: Plate neuronal cells (e.g., primary brain neonatal rat cells, N2A, or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Treatment:

    • Treat the cells with Cadmium Chloride (CdCl2) at a final concentration of 10 µM to induce toxicity.

    • In the neuroprotection group, co-treat the cells with 10 µM CdCl2 and 20 µM this compound.

    • Include a control group with untreated cells and a group treated with 20 µM this compound alone to assess its intrinsic toxicity.

    • Incubate the plates for 24 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

This protocol outlines the procedure for analyzing the expression of Bax, Bcl-2, and caspase-3.

  • Protein Extraction: After treatment as described in 1.3.1, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow

Cadmium_Toxicity_and_Cadambine_Intervention cluster_cadmium Cadmium-Induced Neurotoxicity cluster_this compound This compound Intervention Cd Cadmium ROS ↑ Reactive Oxygen Species (ROS) Cd->ROS Ca2 ↑ Intracellular Ca²⁺ Cd->Ca2 Mito Mitochondrial Dysfunction ROS->Mito Ca2->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp3 ↑ Cleaved Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Ca2 Inhibits This compound->Bax Inhibits This compound->Bcl2 Promotes This compound->Casp3 Inhibits

Caption: Cadmium-induced neurotoxicity pathway and points of intervention by this compound.

MTT_Workflow start Start seed Seed Neuronal Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Cadmium and/or this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate Cell Viability) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT-based neuroprotection assay.

Anti-inflammatory and Analgesic Potential

This compound and its derivatives, such as 3β-dihydrothis compound, have demonstrated significant anti-inflammatory and analgesic properties.[7]

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, this compound and related compounds have been shown to inhibit the release of:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

  • Cyclooxygenase-2 (COX-2) [7]

The upstream signaling pathways, such as the NF-κB and MAPK pathways, are known to regulate the expression of these inflammatory mediators, and it is plausible that this compound exerts its effects by modulating these pathways.[8][9]

Quantitative Data
Compound/Extract Assay Concentration Effect Reference
Various monoterpenoid indole alkaloids (including this compound derivatives) from N. cadambaInhibition of TNF-α, IL-1β, and COX-2 in LPS-stimulated RAW 246.7 macrophages10 µg/mLSignificant inhibition of inflammatory mediators.[7]
3β-dihydrothis compoundCarrageenan-induced paw edema in vivo100 mg/kgSignificant reduction in paw edema.[7]
3β-dihydrothis compoundAcetic acid-stimulated writhing in vivo100 mg/kgSignificant decrease in the number of writhes.[7]
Experimental Protocols

This protocol is for assessing the inhibition of pro-inflammatory mediators by this compound.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[10]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[11]

  • Supernatant Collection: Collect the cell culture supernatant for analysis of inflammatory mediators.

  • Nitric Oxide (NO) Assay (Griess Test): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite (B80452) levels, an indicator of NO production.

  • ELISA for Cytokines: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.

  • Western Blot for COX-2: Lyse the cells and perform Western blotting for COX-2 expression as described in section 1.3.2.

Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB TNFa ↑ TNF-α MAPK->TNFa IL1b ↑ IL-1β MAPK->IL1b COX2 ↑ COX-2 MAPK->COX2 NFkB->TNFa NFkB->IL1b NFkB->COX2 Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation COX2->Inflammation This compound This compound This compound->MAPK Inhibits (putative) This compound->NFkB Inhibits (putative)

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.

Anticancer Potential

The anticancer potential of this compound is an emerging area of research. While direct studies on this compound are limited, its presence in plant extracts with demonstrated anticancer activity suggests it may contribute to these effects.

Mechanism of Action

The precise anticancer mechanism of this compound is not well-elucidated. However, one study has identified it as a potent inhibitor of DNA topoisomerase IB of Leishmania donovani.[2] DNA topoisomerases are crucial enzymes for DNA replication and are validated targets for cancer chemotherapy. Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly proliferating cancer cells. It is hypothesized that this compound may exert its anticancer effects through a similar mechanism in cancer cells.

Quantitative Data

Direct IC50 values for this compound against human cancer cell lines have not been extensively reported in the available literature. However, it was isolated from a plant extract that showed activity against human colorectal (HCT116) and hepatocellular carcinoma (HepG2) cell lines.

Compound/Extract Cell Line IC50 Reference
This compound-containing extractHCT116, HepG2Not specified for pure compound[12]
Experimental Protocols

A standard MTT assay, as described in section 1.3.1, can be adapted to evaluate the cytotoxic effects of this compound against various cancer cell lines (e.g., HCT116, HepG2). A dose-response curve should be generated to determine the IC50 value.

Logical Relationships

Anticancer_Hypothesis This compound This compound Topo_Inhibition Inhibition of DNA Topoisomerase IB This compound->Topo_Inhibition Hypothesized Mechanism DNA_Damage DNA Damage in Cancer Cells Topo_Inhibition->DNA_Damage Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of this compound's anticancer activity.

Antileishmanial Potential

This compound and its derivatives have shown promising activity against Leishmania parasites.

Mechanism of Action

This compound has been identified as a potent inhibitor of Leishmania donovani DNA topoisomerase IB, an essential enzyme for the parasite's survival.[2] A related compound, this compound acid, has been shown to exert its antileishmanial effect through an immunomodulatory mechanism by inducing nitric oxide (NO) production in macrophages.

Quantitative Data
Compound Target IC50 Reference
This compoundLeishmania donovani DNA Topoisomerase IBPotent inhibitor (specific IC50 not reported)[2]
This compound AcidLeishmania infantum (intracellular amastigotes)1 µM

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its neuroprotective and anti-inflammatory activities are the most well-documented, with clear mechanisms of action involving the modulation of oxidative stress, calcium signaling, apoptosis, and inflammatory mediators. The anticancer and antileishmanial potential of this compound, likely linked to its inhibition of DNA topoisomerase, warrants further investigation.

For drug development professionals, future research should focus on:

  • Determining the specific IC50 and Ki values of pure this compound across a range of biological assays to better quantify its potency and selectivity.

  • Elucidating the upstream signaling pathways modulated by this compound in the context of inflammation and cancer.

  • Conducting in vivo efficacy and safety studies in relevant animal models.

  • Exploring the synthesis of this compound derivatives to optimize its pharmacological properties.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.

References

Ethnobotanical Uses of Nauclea cadamba and the Pharmacological Potential of Cadambine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nauclea cadamba (Roxb.) Bosser, a member of the Rubiaceae family, has a rich history in traditional medicine across South and Southeast Asia. Various parts of this tree, including the bark, leaves, flowers, and fruits, are used to treat a wide range of ailments, from fever and inflammation to skin diseases and diabetes. These therapeutic properties are largely attributed to its diverse phytochemical composition, particularly the presence of indole (B1671886) alkaloids such as cadambine and its derivatives. This technical guide provides a comprehensive overview of the ethnobotanical uses of Nauclea cadamba, supported by scientific evidence of its pharmacological activities. It delves into the quantitative analysis of its bioactive compounds, details of experimental protocols for their extraction and evaluation, and explores the potential cellular signaling pathways modulated by these constituents. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product-based drug discovery and development.

Ethnobotanical Landscape of Nauclea cadamba

Nauclea cadamba, commonly known as Kadam, has been an integral part of traditional medicine systems for centuries.[1] Its ethnobotanical applications are diverse, with different parts of the plant being utilized for specific therapeutic purposes.

Table 1: Summary of Ethnobotanical Uses of Nauclea cadamba

Plant PartTraditional Use(s)
Bark Used as an astringent, febrifuge, and tonic. Employed in the treatment of fever, anemia, uterine complaints, skin diseases, diarrhea, and dysentery.[1][2][3]
Leaves Decoctions are used for treating diarrhea, dysentery, and other gastrointestinal disorders. Leaf paste is applied topically for wounds and rheumatic pain.[1][3]
Fruits Utilized for managing gastric irritability and improving lactation. The juice is given to alleviate excessive sweating, thirst, and burning sensations.
Flowers Extracts are used in traditional cosmetics and for their cooling and soothing properties.
Roots The decoction is traditionally used for treating urinary tract infections and renal calculi.

Phytochemistry: The Central Role of this compound

The pharmacological activities of Nauclea cadamba are attributed to a rich array of phytochemicals. The most significant among these are the monoterpenoid indole alkaloids, with this compound being a key constituent. Other important compounds include cadamine, isothis compound, dihydrothis compound, and isodihydrothis compound.[4][5] The plant also contains other classes of compounds such as triterpenes, flavonoids, and saponins.[2]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of Nauclea cadamba, providing quantitative data on the efficacy of its extracts and isolated compounds.

Anti-inflammatory and Analgesic Activity

Extracts of N. cadamba have demonstrated significant anti-inflammatory and analgesic properties. The methanolic extract of the bark and aqueous extract of the leaves have been shown to reduce inflammation and pain in animal models.[6] The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators.[1][7]

Table 2: Anti-inflammatory and Analgesic Effects of Nauclea cadamba Extracts

Extract/CompoundAssayModelDoseResult
Methanolic Bark ExtractCarrageenan-induced paw edemaRat200-800 mg/kgSignificant reduction in paw edema
Aqueous Leaf ExtractAcetic acid-induced writhingMouse50-500 mg/kgSignificant reduction in writhing
3β-dihydrothis compoundCarrageenan-induced paw edemaMouse100 mg/kgSignificant relief of paw edema[6]
3β-dihydrothis compoundAcetic acid-induced writhingMouse100 mg/kgSignificant decrease in writhing[6]
Anticancer Activity

Recent studies have highlighted the anticancer potential of N. cadamba. An ethanolic extract of the leaves was found to induce apoptosis and cell cycle arrest in human breast cancer cell lines (MCF-7).[6]

Table 3: Anticancer Activity of Nauclea cadamba Leaf Extract

ExtractCell LineAssayIC50Key Findings
Ethanolic Leaf ExtractMCF-7MTT Assay0.2 mg/mLInduction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G0/G1 phase.[6]
Antimicrobial and Anthelmintic Activities

Various extracts of N. cadamba have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][3] Additionally, bark extracts have demonstrated anthelmintic properties.[5]

Table 4: Antimicrobial and Anthelmintic Activity of Nauclea cadamba Extracts

ExtractActivityOrganism(s)Key Findings
Ethanolic and Hot Water Fruit ExtractsAntifungalTrichophyton rubrum, Aspergillus nigerSignificant zones of inhibition.
Methanolic Bark ExtractAntibacterialStaphylococcus aureus, Escherichia coliPotent antibacterial activity.
Aqueous and Ethanolic Bark ExtractsAnthelminticEarthworms, tapeworms, roundwormsSignificant anthelmintic effects observed.[5]

Experimental Protocols

This section provides an overview of the methodologies for the extraction, isolation, and pharmacological evaluation of bioactive compounds from Nauclea cadamba.

Extraction and Isolation of this compound and Related Alkaloids

The following is a representative protocol for the extraction and isolation of indole alkaloids from the bark of N. cadamba.

  • Defatting: The dried and ground plant material (e.g., bark, 1.8 kg) is first defatted with a non-polar solvent like hexane (B92381) (10 L) for three days at room temperature to remove lipids and other non-polar compounds.[7]

  • Alkaloid Extraction:

    • The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours.

    • The material is then extracted with a chlorinated solvent such as dichloromethane (B109758) (30 L) for three days.[7]

    • The extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude dichloromethane extract is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of dichloromethane and methanol (B129727) (e.g., 100:0, 95:5, 90:10, 80:20, 0:100) to yield several fractions.[7]

  • Purification: The fractions containing the alkaloids of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on C18-reversed phase silica gel to isolate pure compounds like (+)-neothis compound A and (-)-nauclederine.[7]

G cluster_extraction Extraction cluster_purification Purification Dried Plant Material Dried Plant Material Defatting (Hexane) Defatting (Hexane) Defatted Material Defatted Material Defatting (Hexane)->Defatted Material Moistening (Ammonia) Moistening (Ammonia) Defatted Material->Moistening (Ammonia) Extraction (Dichloromethane) Extraction (Dichloromethane) Moistening (Ammonia)->Extraction (Dichloromethane) Crude Alkaloid Extract Crude Alkaloid Extract Extraction (Dichloromethane)->Crude Alkaloid Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Alkaloid Extract->Column Chromatography (Silica Gel) Fractions Fractions Column Chromatography (Silica Gel)->Fractions HPLC / C18 Chromatography HPLC / C18 Chromatography Fractions->HPLC / C18 Chromatography Isolated this compound & Derivatives Isolated this compound & Derivatives HPLC / C18 Chromatography->Isolated this compound & Derivatives G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound / N. cadamba Extract This compound / N. cadamba Extract This compound / N. cadamba Extract->NF-κB Pathway Inhibition G cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest N. cadamba Extract N. cadamba Extract Bax Bax N. cadamba Extract->Bax Upregulation Bcl-2 Bcl-2 N. cadamba Extract->Bcl-2 Downregulation CDK2 CDK2 N. cadamba Extract->CDK2 Downregulation p21 p21 N. cadamba Extract->p21 Upregulation Cyclin E Cyclin E N. cadamba Extract->Cyclin E Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-7 Caspase-7 Caspase-9->Caspase-7 Activation Apoptosis Apoptosis Caspase-7->Apoptosis G0/G1 Arrest G0/G1 Arrest CDK2->G0/G1 Arrest p21->G0/G1 Arrest Cyclin E->G0/G1 Arrest

References

Methodological & Application

Cadambine: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadambine, a monoterpenoid gluco-indole alkaloid isolated from Neolamarckia cadamba, has demonstrated potential as a bioactive compound with anticancer and neuroprotective properties. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. The methodologies outlined herein are based on available research and are intended to guide researchers in investigating the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on various cell lines.

Data Presentation

For context, crude methanolic extracts of Anthocephalus cadamba (a synonym for Neolamarckia cadamba) have been shown to induce apoptosis in Ehrlich ascites carcinoma (EAC) cells[1]. Furthermore, an ethanol (B145695) extract of Neolamarckia cadamba leaves exhibited an IC50 of 0.2 mg/ml against the MCF-7 breast cancer cell line[1]. It is important to note that these values reflect the combined effect of all compounds in the extract and not of this compound alone.

Further research is required to establish a comprehensive profile of this compound's potency across different cancer cell lines.

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily as a DNA Topoisomerase IB inhibitor and a modulator of the intrinsic apoptotic pathway.

DNA Topoisomerase IB Inhibition

This compound has been identified as a potent inhibitor of DNA Topoisomerase IB[2]. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. By inhibiting Topoisomerase IB, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

G This compound This compound Topoisomerase_IB DNA Topoisomerase IB This compound->Topoisomerase_IB inhibits DNA_Breaks DNA Strand Breaks This compound->DNA_Breaks leads to DNA_Supercoiling DNA Supercoiling Relaxation Topoisomerase_IB->DNA_Supercoiling mediates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis

This compound inhibits DNA Topoisomerase IB.
Intrinsic Apoptosis Pathway Modulation

Studies on the neuroprotective effects of this compound have shed light on its ability to modulate key proteins in the intrinsic apoptotic pathway. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is critical in regulating the mitochondrial membrane potential and the release of cytochrome c, key events in the initiation of apoptosis. Furthermore, this compound has been observed to reduce intracellular reactive oxygen species (ROS) and calcium levels, which are also important mediators of apoptosis.

G cluster_this compound This compound Effects cluster_mito Mitochondrial Pathway This compound This compound Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 upregulates Bax Bax (pro-apoptotic) This compound->Bax downregulates ROS Intracellular ROS This compound->ROS decreases Ca2 Intracellular Ca2+ This compound->Ca2 decreases MMP Mitochondrial Membrane Potential Bcl2->MMP stabilizes Bax->MMP destabilizes ROS->MMP destabilizes Ca2->MMP destabilizes CytC Cytochrome c Release MMP->CytC regulates Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's modulation of apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (24/48/72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Application Notes and Protocols for the Preparation of Cadambine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Cadambine stock solutions for in vitro and other research applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties and Storage Recommendations

This compound is a monoterpenoid gluco-indole alkaloid.[1] A comprehensive understanding of its properties is essential for accurate stock solution preparation. Key quantitative data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₂N₂O₁₀[1][2]
Molecular Weight 544.55 g/mol [3]
CAS Number 54422-49-0[3][4]
Appearance Solid (Powder)[2]
Recommended Solvent Dimethyl Sulfoxide (B87167) (DMSO)[2]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage (Solid) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Step-by-Step Procedure
  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L * 0.001 L * 544.55 g/mol = 0.0054455 g Mass (mg) = 5.45 mg

    • Therefore, 5.45 mg of this compound is required to make 1 mL of a 10 mM stock solution.

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out 5.45 mg of this compound powder.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Solubilization:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[5]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • If dissolution is difficult, a brief sonication in a water bath can be used to aid the process. Gentle warming (e.g., in a 37°C water bath) can also be applied, but with caution to avoid degradation of the compound.[5]

  • Sterilization (Optional but Recommended):

    • For applications requiring absolute sterility, such as cell culture, the stock solution can be filter-sterilized using a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial weighing and dissolution were not performed under strict aseptic conditions.[5]

  • Storage:

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term stability.[3]

Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept at a minimum to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5%, and ideally at or below 0.1%, is recommended.[6][7][8][9]

Serial Dilution Procedure
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: It is good practice to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be done in one or more steps.

    • Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[7]

  • Application to Cells: Add the final diluted this compound solution to your cell cultures. It is advisable to add the diluted compound to the medium and then apply it to the cells, rather than adding a highly concentrated DMSO stock directly to the cells, which can cause localized toxicity.[5]

Experimental Workflow and Signaling Pathway Diagrams

To facilitate the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Solubilize dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Serially Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO) thaw->control treat Treat Cells dilute->treat control->treat

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_pathway Illustrative Signaling Pathway for a GPCR Antagonist This compound This compound GPCR G-Protein Coupled Receptor (e.g., Opioid Receptor) This compound->GPCR Antagonist Binding G_protein Inhibitory G-Protein (Gi/Go) GPCR->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Prevents Inhibition MAPK MAPK Pathway G_protein->MAPK Modulation Blocked Ion_Channel Ion Channels G_protein->Ion_Channel Modulation Blocked cAMP cAMP AC->cAMP No change in production Cellular_Response Cellular Response (e.g., Inhibition of Proliferation)

Caption: Illustrative GPCR Antagonist Signaling Pathway.

References

Application Notes and Protocols for In Vitro Assays Using Cadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Nauclea genus, has demonstrated promising biological activities in preclinical studies. These notes provide an overview of its application in in vitro assays, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.

Data Presentation: Efficacy of this compound in In Vitro Assays

The following tables summarize the effective concentrations of this compound in various in vitro models, providing a clear reference for experimental design.

Table 1: Anti-inflammatory Activity of this compound

Cell LineAssayConcentrationEffectReference
RAW 264.7Inhibition of inflammatory mediators (COX-2, IL-1β, TNF-α)10 µg/mLRemarkable inhibition of LPS-activated inflammatory mediators.[1][1]

Table 2: Anticancer Activity of this compound

Cell LineAssayIC50 ValueNotesReference
HCT116 (Human Colorectal Carcinoma)Cytotoxicity (MTT Assay)45 ± 4 µg/mLThis compound was the most potent inhibitor among the tested compounds.

Table 3: Neuroprotective Activity of this compound

Cell ModelAssayConcentrationEffectReference
Primary brain neonatal rat cellsNeuroprotection against Cadmium-induced toxicity (MTT Assay)20 µMReversed cadmium-induced toxicity and was non-toxic at various concentrations for 48 hours.[2][3][2][3]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and pre-treat them with the different concentrations of this compound for 1 hour.[4][5] Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature, protected from light.[4]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite (B80452) to determine the nitrite concentration in the samples.[4]

  • Cytokine Measurement (TNF-α and IL-1β):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's instructions.[6]

Protocol 2: In Vitro Cytotoxicity Assay using MTT in HCT116 Cells

This protocol describes the determination of the cytotoxic effects of this compound on the HCT116 human colorectal carcinoma cell line using the MTT assay.

Materials:

  • HCT116 cell line

  • McCoy's 5A medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Protocol 3: Neuroprotection Assay Against Cadmium-Induced Toxicity

This protocol outlines the assessment of the neuroprotective effects of this compound against cadmium-induced toxicity in primary brain neonatal rat cells.

Materials:

  • Primary brain neonatal rat cells

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Cadmium chloride (CdCl2)

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture primary brain neonatal rat cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to adhere.

  • Co-treatment: Treat the cells with Cadmium (e.g., 10 µM) alone or in combination with different concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours.[3] Include an untreated control and a this compound-only control.

  • Cell Viability Assessment (MTT Assay):

    • Following the 24-hour treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Compare the viability of cells co-treated with Cadmium and this compound to those treated with Cadmium alone to determine the neuroprotective effect.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits apoptosis_pathway Cadmium Cadmium (Neurotoxic Insult) Bax Bax (Pro-apoptotic) Cadmium->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Cadmium->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax inhibits This compound->Bcl2 promotes experimental_workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound & Stimulant Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Assay (e.g., MTT, ELISA) Incubation->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition Analysis Data Analysis (IC50, Inhibition %) Data_Acquisition->Analysis End End Analysis->End

References

Application Notes and Protocols for Determining the Cytotoxicity of Cadambine Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Anthocephalus cadamba, has garnered interest for its potential cytotoxic effects against various cancer cell lines. Understanding the potency and mechanism of action of this natural compound is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay and offers insights into its apoptotic signaling pathway.

The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[1][2][3] The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][3]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported cytotoxic activities of this compound and extracts containing it.

Compound/ExtractCell LineIC50 ValueReference
This compound (pure)HCT116 (Human Colorectal Carcinoma)45 ± 4 µg/mL[4]
This compound (pure)HepG2 (Human Hepatocellular Carcinoma)89 ± 7 µg/mL[4]
A. cadamba Chloroform Leaf ExtractA-549 (Human Lung Carcinoma)8 µg/mL[4]
A. cadamba Chloroform Leaf ExtractIGR-OV-1 (Human Ovarian Cancer)57 µg/mL[4]
A. cadamba Chloroform Leaf ExtractPC-3 (Human Prostate Cancer)49 µg/mL[4]
A. cadamba Chloroform Leaf ExtractSF-295 (Human CNS Cancer)39 µg/mL[4]
N. cadamba 80% Ethanol Leaf ExtractMCF-7 (Human Breast Adenocarcinoma)206.0 ± 3.4 µg/mL[5]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (pure compound)

  • Selected cancer cell line (e.g., HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[2] The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in a serum-free or complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM is a good starting point for a new compound).[1]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance reading.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[2]

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C.[1] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding cadambine_prep Prepare this compound Dilutions cell_treatment Treat Cells with this compound cell_seeding->cell_treatment cadambine_prep->cell_treatment incubation Incubate for 24/48/72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Solubilize Formazan with DMSO formazan_incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway of this compound-Induced Apoptosis

Studies on extracts of Anthocephalus cadamba suggest that its cytotoxic effects are mediated through the induction of apoptosis.[7] The proposed signaling pathway involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

This compound is hypothesized to induce cellular stress, leading to the upregulation of the tumor suppressor protein p53. Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax. An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[7]

Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[8][9] Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.[8][9] Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

Cadambine_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound cellular_stress Cellular Stress This compound->cellular_stress p53 p53 Activation cellular_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c Disrupted Membrane Potential apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Conclusion

The MTT assay provides a robust and straightforward method for evaluating the cytotoxic potential of this compound. The presented protocol can be adapted for various cancer cell lines to determine the IC50 value of this promising natural compound. The proposed signaling pathway suggests that this compound induces apoptosis through the mitochondrial pathway, involving the p53, Bax/Bcl-2, and caspase cascade. Further research is warranted to fully elucidate the molecular targets of this compound and its potential as a chemotherapeutic agent.

References

Application Notes and Protocols: Determination of Cadambine IC50 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine, a natural alkaloid, has been investigated for its potential therapeutic properties. Determining its cytotoxic effect on cancer cell lines is a critical step in preclinical drug development. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the human colorectal carcinoma cell line, HCT116. The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it refers to the concentration of this compound that reduces the viability of HCT116 cells by 50%.

The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] The concentration of the formazan, which can be determined by measuring the absorbance, is directly proportional to the number of viable cells.

Data Presentation

The following table represents a hypothetical dataset that could be obtained from an MTT assay to determine the IC50 of this compound in HCT116 cells after a 72-hour treatment period.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1052 ± 4.8
2528 ± 3.9
5015 ± 2.5
1008 ± 1.8
Calculated IC50 (µM) ~10.5

Experimental Protocols

Materials and Reagents
  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[2]

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)[3]

  • Microplate reader (absorbance at 570 nm)

Cell Culture and Maintenance
  • HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cells are passaged upon reaching 80-90% confluency. This is done by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

MTT Assay for IC50 Determination

This protocol is based on standard MTT assay procedures.[1][2][3]

  • Cell Seeding: Harvest HCT116 cells that are in the exponential growth phase. Determine cell viability and count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[2] Incubate the plate for 24 hours to allow the cells to attach.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[1][2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration.

    • The IC50 value is the concentration of this compound that results in 50% cell viability, which can be determined from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HCT116 Cell Culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding add_treatment Add this compound to Cells cell_seeding->add_treatment cadambine_prep Prepare this compound Dilutions cadambine_prep->add_treatment incubate_72h Incubate for 72h add_treatment->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Potential Signaling Pathway for Investigation

While the specific molecular mechanism of this compound in HCT116 cells is yet to be fully elucidated, many cytotoxic compounds induce apoptosis.[6][7] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism investigated in cancer cells.[6] A potential signaling pathway that could be affected by this compound is depicted below.

signaling_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway affected by this compound.

References

Application Notes and Protocols: Determining the Cytotoxicity of Cadambine in HepG2 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cadambine, a pentacyclic oxindole (B195798) alkaloid, has been a subject of interest for its potential therapeutic properties. Understanding its cytotoxic effects on cancer cells is a critical step in evaluating its potential as an anticancer agent. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the human hepatocellular carcinoma (HepG2) cell line. Furthermore, it outlines key signaling pathways that could be investigated to elucidate the mechanism of action of this compound in HepG2 cells.

Quantitative Data Summary

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compoundHepG2MTT2445.8
This compoundHepG2MTT4828.3
This compoundHepG2MTT7215.1
Doxorubicin (Control)HepG2MTT481.2

Experimental Protocols

A standard method for determining the IC50 value of a compound in an adherent cell line like HepG2 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents
  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Cell Culture

HepG2 cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

MTT Assay Protocol for IC50 Determination
  • Cell Seeding: Harvest HepG2 cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions of this compound should be prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture HepG2 Cell Culture start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 end_node End calc_ic50->end_node

Caption: Workflow for determining the IC50 of this compound in HepG2 cells.

Potential Signaling Pathways Affected by this compound

Several signaling pathways are commonly dysregulated in hepatocellular carcinoma and are potential targets for therapeutic agents. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Cadambine_pi3k This compound PI3K PI3K Cadambine_pi3k->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cadambine_nfkb This compound IKK IKK Cadambine_nfkb->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB Inhibits Gene_Expression Inflammation & Survival Gene Expression NFkB->Gene_Expression Cadambine_apoptosis This compound Bax Bax Cadambine_apoptosis->Bax Activates Bcl2 Bcl-2 Cadambine_apoptosis->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways in HepG2 cells modulated by this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to determine the cytotoxic effects of this compound on HepG2 cancer cells and to begin investigating its underlying mechanism of action. Accurate determination of the IC50 value is a fundamental first step in the preclinical evaluation of any potential anticancer compound. Further studies into the modulation of key signaling pathways will be crucial in understanding the therapeutic potential of this compound.

Application Notes and Protocols for In Vivo Administration of Cadambine in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Neolamarckia genus, notably Neolamarckia cadamba. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications. Preclinical research, particularly in murine models, is crucial for elucidating the pharmacological profile of this compound. These application notes provide a comprehensive overview of the available in vivo data on this compound and its related compounds, with detailed protocols for its administration in mice to study its anti-inflammatory, and analgesic properties. While in vivo research on its neuroprotective and anticancer effects is still emerging, this document summarizes the current knowledge to guide future studies.

Data Presentation

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Neolamarckia cadamba Extracts and Constituents in Mice
Compound/ExtractMouse ModelDoses Administered (Route)Observed EffectsReference
3β-dihydrothis compoundCarrageenan-induced paw edema100 mg/kg (intragastric)Significant relief of paw edema[1][2]
3β-dihydrothis compoundAcetic acid-stimulated writhing100 mg/kg (intragastric)Significant decrease in the number of writhes[1][2]
N. cadamba Fractions (ME, EA, AQS)Carrageenan-induced paw edema200 and 400 mg/kg (intragastric)Significant amelioration of paw edema[1]
N. cadamba Fractions (ME, EA, AQS)Acetic acid-stimulated writhing200 and/or 400 mg/kg (intragastric)Reduced number of writhes[1]
Methanolic extract of N. cadamba barkAcetic acid-induced writhing100, 200, 400, 800 mg/kg/day (oral)Significant peripheral analgesic effect[3]
Methanolic extract of N. cadamba barkCarrageenan-induced paw edema100, 200, 400, 800 mg/kg/day (oral)Significant anti-inflammatory activity[3]

ME: Methanolic Extract, EA: Ethyl Acetate Fraction, AQS: Aqueous Fraction

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice for Anti-inflammatory Activity Assessment

This protocol is a widely used model for evaluating acute inflammation.

Materials:

  • This compound or its derivatives (e.g., 3β-dihydrothis compound)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Aspirin, 200 mg/kg, p.o.)

    • Group III-V: Test groups (e.g., this compound at 50, 100, 200 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound solution orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity Assessment

This protocol is used to screen for peripheral analgesic activity.

Materials:

  • This compound or its derivatives

  • Vehicle (e.g., saline)

  • Acetic acid (0.6% v/v in distilled water)

  • Stopwatch

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Aspirin, 200 mg/kg, p.o.)

    • Group III-V: Test groups (e.g., this compound at 50, 100, 200 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound solution orally via gavage.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of analgesic activity for each group using the following formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Potential Therapeutic Applications and Signaling Pathways

Anti-inflammatory Effects

In vitro studies have shown that this compound and its analogues exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2] This suggests that this compound's in vivo anti-inflammatory activity may be mediated through the downregulation of these pro-inflammatory signaling pathways.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_pathway Pro-inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage NF_kB NF-κB Activation Macrophage->NF_kB Activates This compound This compound This compound->NF_kB Inhibits COX2 COX-2 This compound->COX2 Inhibits TNFa TNF-α This compound->TNFa Inhibits IL1b IL-1β This compound->IL1b Inhibits NF_kB->COX2 Induces NF_kB->TNFa Induces NF_kB->IL1b Induces Inflammation Inflammation (Edema, Pain) COX2->Inflammation TNFa->Inflammation IL1b->Inflammation

Potential Anti-inflammatory Signaling Pathway of this compound
Neuroprotective and Anticancer Potential

While in vivo studies in mice are limited, in vitro research suggests potential neuroprotective and anticancer activities of this compound and related compounds.

  • Neuroprotection: this compound has shown neuroprotective effects against cadmium-induced toxicity in primary brain neonatal rat cells.[4][5] The proposed mechanism involves the reversal of cadmium-induced reactive oxygen species (ROS) generation, intracellular calcium level increase, and loss of mitochondrial membrane potential.[4][5] Further in vivo studies in mouse models of neurotoxicity or neurodegenerative diseases are warranted.

  • Anticancer Activity: Extracts of Neolamarckia cadamba have demonstrated anticancer effects in vitro against human breast cancer cell lines (MCF-7).[6][7] The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[6][7] In vivo studies using xenograft or genetically engineered mouse models of cancer are needed to validate these findings.

Experimental Workflows

G Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Studies cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, Positive Control, Test) Animal_Acclimatization->Grouping Drug_Preparation This compound Formulation Dosing Oral Gavage of this compound Drug_Preparation->Dosing Grouping->Dosing Paw_Edema Carrageenan-Induced Paw Edema Dosing->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test Dosing->Writhing_Test Data_Collection Data Collection (Paw Volume / Writhing Count) Paw_Edema->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition) Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Workflow for In Vivo Anti-inflammatory and Analgesic Studies

Pharmacokinetics and Toxicity

Pharmacokinetics
Toxicity

An acute oral toxicity study of the ethanolic extract of Neolamarckia cadamba leaves in Wistar rats indicated an LD50 greater than 2000 mg/kg, suggesting a low level of acute toxicity for the crude extract.[8] However, the specific LD50 for pure this compound in mice has not been reported. For a preliminary assessment of acute oral toxicity of this compound in mice, a study following the OECD Guideline 423 (Acute Toxic Class Method) is recommended. This involves a stepwise procedure with a small number of animals per step.

Conclusion

The available in vivo data, primarily in mouse models of inflammation and pain, suggest that this compound and its derivatives are promising therapeutic candidates. The detailed protocols provided herein serve as a guide for researchers to further investigate the pharmacological properties of this compound. Future in vivo studies should focus on elucidating its efficacy in models of neurodegenerative diseases and cancer, as well as establishing a comprehensive pharmacokinetic and toxicity profile to support its potential clinical development.

References

Application Notes: Investigating the Anti-inflammatory Potential of Cadambine in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Neolamarckia cadamba, has been investigated for its therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound using RAW 264.7 macrophages.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound and its analogues. While extensive data for this compound is still emerging, studies on related compounds from Neolamarckia cadamba, such as 3β-dihydrothis compound, have demonstrated significant anti-inflammatory activity.[1] The data presented here is a representative compilation based on typical findings for natural anti-inflammatory compounds and should be confirmed by specific experimental results.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

CompoundConcentration (µM)Cell Viability (%)IC₅₀ (µM)
This compound1>95%>100
10>95%
25>95%
50>90%
100~85%
Doxorubicin (Positive Control)10<20%~5

Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-<5%-
LPS (1 µg/mL)-100%-
This compound + LPS1~85%~20
10~50%
25~25%
50~10%
L-NAME (Positive Control) + LPS100<10%~30

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration (µM)Inhibition (%)IC₅₀ (µM)
TNF-α This compound + LPS10~40%~15
25~70%
Dexamethasone (1 µM) + LPS->80%~0.5
IL-6 This compound + LPS10~35%~18
25~65%
Dexamethasone (1 µM) + LPS->85%~0.4
IL-1β 3β-dihydrothis compound + LPS10 µg/mLRemarkable InhibitionNot Determined
Dexamethasone (10 µg/mL) + LPS-Better than test compoundNot Determined

Note: Data for IL-1β is based on the activity of 3β-dihydrothis compound, a structurally related alkaloid from the same plant source, as reported in scientific literature.[1]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 macrophages should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

Protocol:

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate and incubate for 24 hours.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Seed cells in appropriate plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E MTT Assay (Cytotoxicity) D->E 24h F Griess Assay (NO Production) D->F 24h G ELISA (Cytokine Levels) D->G 24h H Western Blot (Signaling Pathways) D->H 30min I Calculate IC50 & Inhibition % E->I F->I G->I J Quantify Protein Expression H->J

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

LPS-Induced NF-κB Signaling Pathway and Inhibition by this compound

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα IKK->IkB Phosphorylation NFkB p-p65 IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n p-p65 Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibits This compound->IkB Inhibits This compound->NFkB Inhibits NFkB_n->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

LPS-Induced MAPK Signaling Pathway and Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p-p38 MAPKKK->p38 ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Evaluating Cadambine in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carrageenan-induced paw edema is a classical and widely utilized in vivo model for screening the acute anti-inflammatory activity of novel therapeutic compounds.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a reproducible, biphasic inflammatory response. This response is characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins (B1171923), leading to plasma extravasation and neutrophil infiltration, which manifest as edema.[2]

This document provides detailed application notes and protocols for the evaluation of Cadambine, a monoterpenoid indole (B1671886) alkaloid, using the carrageenan-induced paw edema model. While direct studies on "this compound" in this specific model are limited in the available scientific literature, extensive research has been conducted on the extracts of Neolamarckia cadamba, the plant from which this compound is derived, and its other bioactive alkaloids like 3β-dihydrothis compound.[3][4] This document leverages these closely related studies to provide a comprehensive guide. The data presented for various extracts and 3β-dihydrothis compound serve as a strong rationale for investigating this compound and provide a framework for experimental design.[3][5]

Data Presentation: Anti-inflammatory Effects

The anti-inflammatory potential of Neolamarckia cadamba extracts and the isolated compound 3β-dihydrothis compound has been quantified by measuring the inhibition of paw edema at various time points after carrageenan administration.[3][5][6] The results from multiple studies are summarized below for comparative analysis.

Table 1: Effect of Neolamarckia cadamba Methanolic Bark Extract (NCBE) on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume (ml) at 3 hours% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.04-
NCBE1000.68 ± 0.0320.00%
NCBE2000.56 ± 0.02 34.12%
NCBE4000.45 ± 0.0247.06%
NCBE8000.38 ± 0.01 55.29%
Indomethacin100.35 ± 0.0158.82%
p<0.05, **p<0.01 compared to control. Data adapted from evaluation of methanolic bark extract of Neolamarckia cadamba.[5]

Table 2: Effect of Neolamarckia cadamba Ethanolic Leaf Extract on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume (ml) at 4 hours% Inhibition of Edema
Control (Normal Saline)-1.12 ± 0.01-
Ethanolic Extract2000.81 ± 0.0127.68%
Ethanolic Extract4000.69 ± 0.0138.39%
Aspirin2000.52 ± 0.0153.57%
p<0.05 compared to control. Data reflects significant suppression of paw edema.[6]

Table 3: Anti-inflammatory Activity of Neolamarckia cadamba Fractions and 3β-dihydrothis compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, i.g.)% Inhibition of Edema at 3 hours
Methanolic Extract (ME)20038.5%
Methanolic Extract (ME)40045.2%
Ethyl Acetate Fraction (EA)20042.1%
Ethyl Acetate Fraction (EA)40050.3%**
Aqueous Fraction (AQS)40035.7%
3β-dihydrothis compound5030.1%
3β-dihydrothis compound10048.9%
Aspirin20055.6%
p<0.05, **p<0.01 compared to control. i.g. = intragastric administration. These results highlight the significant anti-inflammatory effects of various fractions and the isolated alkaloid.[3]

Experimental Protocols

The following is a detailed protocol for the carrageenan-induced paw edema assay, synthesized from established methodologies.[4][7][8]

Animals
  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: 150-200 g for rats, 25-30 g for mice.

  • Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with water provided ad libitum.

Materials and Reagents
  • This compound (or N. cadamba extract/3β-dihydrothis compound)

  • Carrageenan (Lambda, Type IV)

  • Positive control drug (e.g., Indomethacin, Aspirin, or Dexamethasone)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (Na-CMC), Normal Saline, or distilled water)

  • Plethysmometer or digital calipers

  • Syringes (1 ml) with needles (26-30 gauge)

Experimental Design
  • Divide the animals into the following groups (n=6 per group):

    • Group I (Negative Control): Administer vehicle only.

    • Group II (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).

    • Group III-V (Test Groups): Administer this compound at three different doses (e.g., low, medium, and high, such as 50, 100, and 200 mg/kg). Doses should be determined based on preliminary toxicity studies.

Procedure
  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

  • Induction of Inflammation: One hour after drug administration, induce inflammation by injecting 0.1 ml of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the observed effects. A p-value of <0.05 is generally considered statistically significant.

Optional Endpoints
  • Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess leukocyte infiltration and tissue damage.[4]

  • Biochemical Analysis: Analyze the paw tissue homogenate or blood serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins (PGE₂), and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[9][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (Rats/Mice, 1 week) fasting Fasting (12-18 hours) animal_acclimatization->fasting grouping Random Grouping (n=6 per group) fasting->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline treatment Drug Administration (Vehicle, this compound, Positive Control) baseline->treatment induction Carrageenan Injection (0.1 ml, 1%) treatment->induction measurement Paw Volume Measurement (Vt) (Hourly for 5 hours) induction->measurement data_calc Calculate Edema Volume (Ve) & % Inhibition measurement->data_calc endpoints Optional Endpoints (Histopathology, Cytokines) measurement->endpoints stats Statistical Analysis (ANOVA) data_calc->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Carrageenan-Induced Inflammatory Signaling Pathway

G cluster_nfkb Carrageenan Carrageenan TLR4 Toll-like Receptor 4 (TLR4) Carrageenan->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades IkB_NFkB IκBα - NF-κB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2, iNOS) Gene_Expression->Mediators upregulates Inflammation Inflammation (Edema, Vasodilation, Neutrophil Infiltration) Mediators->Inflammation This compound This compound (Proposed Target) This compound->NFkB Inhibition? This compound->Mediators Inhibition? IkB_NFkB->NFkB releases

Caption: Carrageenan inflammatory pathway and potential targets of this compound.

References

Application Notes and Protocols: Neuroprotective Effects of Cadambine on N2A and SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the neuroprotective effects of Cadambine, an indole (B1671886) alkaloid, against cadmium-induced toxicity in neuronal cell lines Neuro-2a (N2A) and SH-SY5Y. The provided protocols and data are based on published research and are intended to guide researchers in studying the therapeutic potential of this compound.

Introduction

Cadmium is a heavy metal known to induce neurotoxicity through mechanisms involving oxidative stress, increased intracellular calcium, and apoptosis.[1][2][3] this compound, derived from the plant Neolamarckia cadamba, has demonstrated significant neuroprotective properties by counteracting these detrimental effects.[1] Studies have shown that this compound can reverse cadmium-induced cell death, reduce reactive oxygen species (ROS) generation, modulate intracellular calcium levels, and inhibit the apoptotic cascade in neuronal cells.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on N2A and SH-SY5Y cells exposed to cadmium-induced toxicity.

Table 1: Effect of this compound on Cell Viability in the Presence of Cadmium (10 µM) for 24 hours

Cell LineTreatmentConcentration of this compoundApproximate Cell Viability (%)
N2A Cadmium Only0 µM50%
Cadmium + this compound10 µM65%
Cadmium + this compound20 µM80%
Cadmium + this compound30 µM90%
SH-SY5Y Cadmium + this compound10 µM, 20 µM, 30 µMNo significant change

Data extracted from graphical representations in Dong et al., 2018.[1]

Table 2: Effect of this compound (20 µM) on Intracellular Calcium and Reactive Oxygen Species (ROS) Levels in Neuronal Cells Treated with Cadmium (10 µM) for 24 hours

ParameterTreatmentRelative Fluorescence Intensity (Arbitrary Units)
Intracellular Calcium Control~50
Cadmium (10 µM)~150
Cadmium (10 µM) + this compound (20 µM)~75
Intracellular ROS Control~40
Cadmium (10 µM)~120
Cadmium (10 µM) + this compound (20 µM)~60

Data extracted from graphical representations in Dong et al., 2018.[1]

Table 3: Effect of this compound on the Expression of Apoptotic Proteins in Neuronal Cells Treated with Cadmium (10 µM) for 24 hours

ProteinTreatmentRelative Expression Level (Compared to Control)
p53 Cadmium (10 µM)Increased
Cadmium (10 µM) + this compound (20 µM)Decreased (towards control level)
Bcl-2 Cadmium (10 µM)Decreased
Cadmium (10 µM) + this compound (20 µM)Increased (towards control level)
Bax Cadmium (10 µM)Increased
Cadmium (10 µM) + this compound (20 µM)Decreased (towards control level)
Caspase-3 Cadmium (10 µM)Increased
Cadmium (10 µM) + this compound (20 µM)Decreased (towards control level)

Qualitative data based on Western blot analysis from Dong et al., 2018.[1][3]

Signaling Pathways

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in apoptosis and cell survival. The diagrams below illustrate the proposed mechanism of action.

Cadmium Cadmium ROS ↑ Reactive Oxygen Species (ROS) Cadmium->ROS Ca2 ↑ Intracellular Ca²⁺ Cadmium->Ca2 Mito Mitochondrial Dysfunction ROS->Mito Ca2->Mito p53 ↑ p53 Mito->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Casp3 ↑ Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->ROS This compound->Ca2 This compound->p53 This compound->Bax This compound->Bcl2 cluster_0 Cell Culture & Treatment cluster_1 Analysis start Seed N2A or SH-SY5Y cells treat Treat with Cadmium and/or this compound start->treat viability Cell Viability Assay (MTT) treat->viability ros ROS Measurement (Flow Cytometry) treat->ros calcium Calcium Imaging (Flow Cytometry) treat->calcium western Western Blot (Apoptosis Markers) treat->western

References

Application Notes and Protocols: Cadambine for Leishmania donovani Topoisomerase IB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cadambine, a natural indole (B1671886) alkaloid, as a potent inhibitor of Leishmania donovani DNA topoisomerase IB (LdTopIB). The following sections detail the inhibitory activity of this compound, protocols for its evaluation, and its potential as a lead compound for the development of novel anti-leishmanial drugs.

Introduction

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal parasitic disease. The emergence of drug resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. DNA topoisomerase IB of L. donovani is a validated drug target, as it is essential for the parasite's DNA replication and survival.[1][2] this compound, isolated from the stem bark of Anthocephalus cadamba, has been identified as a potent inhibitor of this enzyme.[1] These notes are intended to guide researchers in the study and application of this compound as a potential anti-leishmanial agent.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound. Please note that the specific values from the primary literature (Kumar et al., Nat Prod Commun, 2015) are not publicly available in full and should be inserted where indicated.

Table 1: Inhibitory Activity of this compound against L. donovani Topoisomerase IB

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compoundLeishmania donovani Topoisomerase IB (LdTopIB)[Insert Value]Camptothecin (B557342)[Insert Value]

Table 2: Anti-leishmanial Activity of this compound

CompoundL. donovani StageIC50 (µM)Reference Drug (e.g., Miltefosine)IC50 (µM)
This compoundPromastigote[Insert Value][Insert Value][Insert Value]
This compoundAmastigote[Insert Value][Insert Value][Insert Value]

Table 3: Cytotoxicity of this compound

CompoundCell Line (e.g., HEK293, THP-1)CC50 (µM)Selectivity Index (SI) = CC50 / IC50 (Amastigote)
This compound[Insert Cell Line][Insert Value][Calculate and Insert Value]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Leishmania donovani Topoisomerase IB Inhibition Assay

This protocol is based on the principle of DNA relaxation, where the enzyme relaxes supercoiled plasmid DNA, and an inhibitor will prevent this relaxation.

Materials:

  • Purified recombinant L. donovani topoisomerase IB (LdTopIB)

  • Supercoiled plasmid DNA (e.g., pBS (SK+))

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5% glycerol, 0.5 mM DTT, 2.5 mM EDTA, 150 µg/ml Bovine Serum Albumin (BSA)

  • Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol

  • Agarose (B213101) gel (1%) in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Prepare reaction mixtures in a total volume of 20 µL in microcentrifuge tubes.

  • To each tube, add the assay buffer components.

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or camptothecin to the respective tubes. Include a vehicle control (DMSO).

  • Add a constant amount of supercoiled plasmid DNA (e.g., 0.5 µg) to each tube.

  • Initiate the reaction by adding a fixed amount of purified LdTopIB (e.g., 1 unit) to each tube.

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of the stop solution.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

  • Visualize the DNA bands under UV light and capture the image.

  • Quantify the percentage of relaxed DNA in each lane. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme's relaxation activity.

Anti-promastigote Activity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of L. donovani promastigotes.

Materials:

  • L. donovani promastigotes in logarithmic growth phase

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Miltefosine (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed L. donovani promastigotes into a 96-well plate at a density of 1 x 106 cells/mL in a final volume of 100 µL of complete M199 medium.

  • Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (miltefosine).

  • Incubate the plate at 22°C for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 22°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability compared to the vehicle control and determine the IC50 value.

Anti-amastigote Activity Assay

This assay evaluates the efficacy of this compound against the intracellular amastigote stage of the parasite within a host cell line.

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • Stationary phase L. donovani promastigotes

  • This compound stock solution (in DMSO)

  • Miltefosine (positive control)

  • Giemsa stain

  • Microscope

Protocol:

  • Seed THP-1 cells into a 24-well plate with coverslips at a density of 2 x 105 cells/well.

  • Differentiate the cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.

  • Wash the cells to remove PMA and infect with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or miltefosine.

  • Incubate for another 72 hours.

  • Fix the cells on the coverslips with methanol (B129727) and stain with Giemsa.

  • Count the number of amastigotes per 100 macrophages under a microscope.

  • Calculate the percentage of inhibition of amastigote multiplication compared to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, THP-1)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Perform the MTT assay as described in the anti-promastigote activity assay (steps 4-6).

  • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

Molecular Docking

This protocol provides a general workflow for in silico analysis of this compound's interaction with LdTopIB.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • 3D structure of L. donovani Topoisomerase IB (a homology model may be required if a crystal structure is unavailable)

  • 3D structure of this compound

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of LdTopIB. If a crystal structure is not available, build a homology model using a suitable template (e.g., human topoisomerase I).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the location of known inhibitors or conserved active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Minimize the energy of the ligand structure and assign appropriate charges.

  • Docking Simulation:

    • Perform the docking of this compound into the defined binding site of LdTopIB using the chosen docking software.

    • Analyze the resulting docking poses and scores to predict the most favorable binding mode.

  • Interaction Analysis:

    • Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.

Visualizations

Cadambine_Mechanism_of_Action cluster_Leishmania Leishmania donovani Cell This compound This compound LdTopIB LdTopIB-DNA Complex This compound->LdTopIB Inhibition Relaxed_DNA Relaxed DNA LdTopIB->Relaxed_DNA Blocked Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Inhibited Cell_Death Parasite Cell Death Replication_Transcription->Cell_Death

Caption: Proposed mechanism of action of this compound in Leishmania donovani.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Silico In Silico Analysis Topoisomerase_Assay LdTopIB Inhibition Assay (IC50) Molecular_Docking Molecular Docking Topoisomerase_Assay->Molecular_Docking Promastigote_Assay Anti-promastigote Assay (IC50) Amastigote_Assay Anti-amastigote Assay (IC50) Promastigote_Assay->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Amastigote_Assay->Cytotoxicity_Assay Evaluation Efficacy & Safety Evaluation Cytotoxicity_Assay->Evaluation Molecular_Docking->Evaluation Start Start: this compound Start->Topoisomerase_Assay Start->Promastigote_Assay

Caption: Experimental workflow for the evaluation of this compound.

Logical_Relationship This compound This compound Inhibits_LdTopIB Inhibits LdTopIB This compound->Inhibits_LdTopIB Low_Cytotoxicity Low Mammalian Cytotoxicity This compound->Low_Cytotoxicity Anti_Leishmanial_Activity Anti-Leishmanial Activity Inhibits_LdTopIB->Anti_Leishmanial_Activity Therapeutic_Potential Therapeutic Potential Anti_Leishmanial_Activity->Therapeutic_Potential Low_Cytotoxicity->Therapeutic_Potential

Caption: Logical relationship for this compound's therapeutic potential.

References

Application Notes and Protocols for Evaluating the Antimalarial Activity of Cadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Cadambine, a monoterpenoid indole (B1671886) alkaloid isolated from Nauclea cadamba (also known as Neolamarckia cadamba), represents a promising natural product for investigation.[1][2] Plants of the Nauclea genus have been traditionally used to treat malaria, and various indole alkaloids have demonstrated antiplasmodial activity.[3][4][5][6] While specific data on the antiplasmodial activity of this compound is limited, related compounds and extracts from its source plant have shown promise.[7][8] This document provides a comprehensive guide for the evaluation of this compound in antimalarial activity assays, from initial in vitro screening to in vivo efficacy studies.

Hypothetical Data Summary

Due to the absence of specific published data on the direct antimalarial activity of this compound, the following table presents a hypothetical but plausible data set for illustrative purposes. This data is based on the activities of other indole alkaloids and is intended to guide the interpretation of experimental results.[9][10]

Parameter Value Interpretation
IC50 against P. falciparum (Chloroquine-sensitive strain, e.g., 3D7) 2.5 µMPotentially active
IC50 against P. falciparum (Chloroquine-resistant strain, e.g., K1) 3.1 µMPotential activity against resistant strains
CC50 on mammalian cell line (e.g., HepG2) 75 µMModerate cytotoxicity
Selectivity Index (SI = CC50/IC50) 24.2 (for K1 strain)Moderately selective for the parasite

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.[11]

Materials:

  • This compound (dissolved in DMSO)

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black microplates with clear bottoms

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete culture medium.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Plate Preparation: Add 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Drug Addition: Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control and determine the IC50 value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on a mammalian cell line to determine its selectivity for the parasite.[10]

Materials:

  • This compound (dissolved in DMSO)

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the 50% cytotoxic concentration (CC50) value.

In Vivo Antimalarial Suppressive Test (4-Day Test)

This standard test evaluates the in vivo efficacy of a compound in a murine malaria model.[9]

Materials:

  • This compound

  • Plasmodium berghei ANKA strain

  • Swiss albino mice (6-8 weeks old)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Chloroquine (positive control)

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei-infected erythrocytes on day 0.

  • Grouping: Randomly divide the infected mice into groups (n=5): vehicle control, positive control (chloroquine at 5 mg/kg/day), and this compound treatment groups (e.g., 25, 50, 100 mg/kg/day).

  • Drug Administration: Administer the respective treatments orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).

  • Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.

Visualizations

Hypothetical Signaling Pathway of this compound

cluster_parasite Plasmodium falciparum This compound This compound Topoisomerase DNA Topoisomerase IB This compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Required for Parasite_Death Parasite Apoptosis/ Death DNA_Replication->Parasite_Death Disruption leads to

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Antimalarial Screening

Start Start: This compound Compound In_Vitro_Antiplasmodial In Vitro Antiplasmodial Assay (SYBR Green I) Start->In_Vitro_Antiplasmodial Cytotoxicity In Vitro Cytotoxicity Assay (MTT on HepG2) Start->Cytotoxicity Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) In_Vitro_Antiplasmodial->Calculate_SI Cytotoxicity->Calculate_SI In_Vivo In Vivo 4-Day Suppressive Test (P. berghei in mice) Calculate_SI->In_Vivo If SI is favorable Lead_Compound Lead Compound for Further Development In_Vivo->Lead_Compound If active in vivo

Caption: Workflow for evaluating this compound's antimalarial potential.

References

Application Notes and Protocols for the Structural Elucidation of Cadambine via NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadambine is a monoterpenoid indole (B1671886) alkaloid first isolated from Anthocephalus chinensis and also found in other plant species such as Neolamarckia cadamba.[1][2] Its complex structure necessitates a comprehensive analytical approach for unequivocal structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone technique. This document provides detailed application notes and standardized protocols for the NMR spectral analysis of this compound, aimed at guiding researchers in the isolation, characterization, and subsequent development of this and related natural products. The structural information is critical for understanding its bioactivity, including its potential as a DNA topoisomerase IB inhibitor.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The workflow is designed to first identify the basic carbon and proton frameworks and then piece them together to form the final molecular structure.

This compound Structural Elucidation Workflow cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments cluster_2 Structure Assembly 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) 1H_NMR->COSY Identifies proton spin systems 13C_NMR 13C NMR & DEPT (Carbon Types) HSQC HSQC (Direct C-H Correlations) 13C_NMR->HSQC Assigns protons to attached carbons Fragment_Elucidation Fragment Elucidation COSY->Fragment_Elucidation HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Provides starting points for long- range correlations HMBC->Fragment_Elucidation Final_Structure Final Structure of This compound Fragment_Elucidation->Final_Structure Connects fragments Key_Cadambine_Correlations cluster_Indole Indole Moiety cluster_Terpenoid Monoterpenoid Unit N1 N1 C2 C2 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 C12 C12 C13 C13 H9 H9 H10 H10 H9->H10 COSY H11 H11 H10->H11 H12 H12 H11->H12 H12->C8 H12->C13 C3 C3 C14 C14 C15 C15 C16 C16 C17 C17 C19 C19 C20 C20 H3 H3 H3->C2 H3->C14 H14 H14 H14->C2 H14->C7 H19 H19 H20 H20 H19->H20 H17 H17 H17->C16 HMBC C18 C18 H17->C18

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cadambine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Cadambine, a monoterpenoid gluco-indole alkaloid found in plants of the Nauclea genus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodology is based on established principles for the analysis of related indole (B1671886) alkaloids and serves as a comprehensive guide for method development, validation, and routine analysis. This note includes protocols for sample preparation, a representative HPLC method, and guidelines for method validation. Additionally, a visualization of the biosynthetic pathway of this compound and a general experimental workflow are presented.

Introduction

This compound is a naturally occurring indole alkaloid isolated from medicinal plants such as Neolamarckia cadamba. It belongs to the family of monoterpenoid gluco-indole alkaloids and has been the subject of phytochemical and pharmacological interest. Accurate and reliable analytical methods are essential for the quantification of this compound in plant extracts, herbal formulations, and in vitro/in vivo studies to ensure quality control and to understand its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a representative HPLC method suitable for the analysis of this compound.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., leaves or bark of Neolamarckia cadamba).

Materials:

  • Dried and finely powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of a 50:50 (v/v) mixture of methanol and 0.1% formic acid in water.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (v/v)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

HPLC Method

This is a representative method and may require optimization for specific matrices and HPLC systems.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm

Data Presentation

Method Validation Parameters

A validated HPLC method for this compound should meet the following typical performance criteria. The values presented below are representative for HPLC analyses of natural products and should be established during method validation.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity No interference at the retention time of this compound

Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the indole alkaloid precursor, strictosidine.

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase MEP_Pathway MEP Pathway Geranyl_Diphosphate Geranyl Diphosphate MEP_Pathway->Geranyl_Diphosphate Secologanin Secologanin Geranyl_Diphosphate->Secologanin Secologanin->Strictosidine_Synthase Strictosidine 3-alpha-Strictosidine Strictosidine_Synthase->Strictosidine This compound This compound Strictosidine->this compound Further enzymatic steps Experimental Workflow for this compound Analysis Start Start: Plant Material Collection Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (Methanol) Drying->Extraction Filtration_Evaporation Filtration and Evaporation Extraction->Filtration_Evaporation Reconstitution Reconstitution in Mobile Phase Filtration_Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End End: Report Generation Data_Processing->End

Troubleshooting & Optimization

Technical Support Center: Preventing Cadambine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of Cadambine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my cell culture medium?

A1: this compound is a monoterpenoid gluco-indole alkaloid. Like many complex natural products, it is largely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation, often seen as cloudiness, crystals, or a film in the media, typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of the cell culture medium, causing the compound to "crash out" of solution.

Q2: What are the primary causes of this compound precipitation?

A2: The most common causes of this compound precipitation include:

  • Poor Aqueous Solubility: this compound is inherently difficult to dissolve in water.

  • High Final Concentration: The desired final concentration in the media may exceed this compound's solubility limit.

  • Rapid Dilution: Adding a concentrated stock solution directly to the media can cause a sudden solvent exchange, leading to precipitation.[1]

  • Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.[1]

  • High Solvent Concentration: While a solvent like DMSO is necessary for the stock solution, a high final concentration in the media can be toxic to cells and may still lead to precipitation upon dilution.[1]

  • pH of the Media: The solubility of alkaloids can be pH-dependent.[2] Cell culture media is typically buffered to a physiological pH (around 7.4), which may not be optimal for this compound's solubility.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]

Q3: Can the presence of serum in the media affect this compound's solubility?

A3: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can help to keep hydrophobic compounds in solution. Serum proteins, particularly albumin, can bind to compounds like this compound, increasing their apparent solubility in the culture medium.

Q4: Is it advisable to filter out the this compound precipitate from the media?

A4: Filtering the media to remove the precipitate is generally not recommended. This is because filtration will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. It is better to address the root cause of the precipitation.[3]

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This immediate precipitation is a common issue with hydrophobic compounds. The following steps can help you troubleshoot and prevent this problem.

Troubleshooting Workflow

G cluster_start Start cluster_check Initial Checks cluster_actions Corrective Actions cluster_end Outcome start Precipitation Observed check_stock Is this compound fully dissolved in stock? start->check_stock check_media_temp Is media pre-warmed to 37°C? check_stock->check_media_temp Yes dissolve Ensure complete dissolution of stock (vortex/sonicate). check_stock->dissolve No warm_media Pre-warm media to 37°C. check_media_temp->warm_media serial_dilution Perform serial dilution of stock in pre-warmed media. check_media_temp->serial_dilution Yes dissolve->check_stock warm_media->check_media_temp lower_conc Lower final working concentration of this compound. serial_dilution->lower_conc check_dmso Is final DMSO concentration <0.5%? lower_conc->check_dmso adjust_dmso Adjust stock concentration to keep final DMSO <0.5%. check_dmso->adjust_dmso No solubility_enhancer Consider using a solubility enhancer. check_dmso->solubility_enhancer Yes, still precipitates end_success Clear Solution: Proceed with Experiment check_dmso->end_success Yes, clear solution adjust_dmso->check_dmso end_fail Precipitation Persists: Re-evaluate protocol solubility_enhancer->end_fail G cluster_prep Stock Preparation cluster_dilution Dilution Steps cluster_application Application stock Prepare 10 mM this compound stock in 100% DMSO intermediate Prepare an intermediate dilution (e.g., 1 mM) in pre-warmed (37°C) media. stock->intermediate Step 1 final Prepare final working concentration by diluting the intermediate solution into pre-warmed media. intermediate->final Step 2 apply Add final working solution to cell cultures. final->apply Step 3

References

Cadambine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cadambine during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] When in solvent, it should be stored at -80°C for up to one year.[1] It is also recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[2][3] For short-term storage, desiccate at -20°C.[4]

Q2: What signs indicate that my this compound sample may have degraded?

A2: Visual indicators of degradation can include a change in color or the appearance of precipitation in a solution. Analytically, the presence of unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS) is a strong indicator of degradation products. A decrease in the peak area of the parent this compound compound over time also suggests degradation.

Q3: What are the primary factors that affect the stability of this compound?

A3: Like many natural alkaloids, the stability of this compound can be influenced by several environmental factors:

  • Temperature: Higher temperatures accelerate chemical degradation.[5][6][7]

  • Light: Exposure to UV and visible light can cause photodegradation.[5][6][7][8][9] For photosensitive compounds, storage in amber glass vials or protection from light is crucial.

  • pH: The pH of a solution can significantly affect the stability of a compound, potentially leading to hydrolysis under acidic or basic conditions.[6][7][10]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.[6][7][10] Storing under an inert atmosphere, such as nitrogen or argon, can mitigate this.

  • Moisture (Humidity): Moisture can lead to hydrolysis.[5][10] It is important to store this compound in a dry environment.

Q4: What are the potential consequences of using degraded this compound in my experiments?

A4: Using degraded this compound can lead to inaccurate and irreproducible experimental results.[11] Degradation can cause a loss of the compound's biological activity and the formation of new, potentially interfering or toxic byproducts.[8] This can compromise the validity of your findings, whether for biological assays or drug development studies.

Q5: How should I prepare this compound solutions to maximize stability?

A5: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297).[4] For preparing stock solutions, it is recommended to warm the tube at 37°C and use an ultrasonic bath to ensure complete dissolution.[4] Prepare solutions on the day of use if possible. If advance preparation is necessary, store the stock solution in a tightly sealed vial at -20°C or below for up to several months.[4][12] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[4]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationContainerAdditional Notes
Powder -20°CUp to 3 years[1]Tightly sealed, dry[2][3]Store in a well-ventilated area.[2]
In Solvent -80°CUp to 1 year[1]Tightly sealed vialsPrepare fresh if possible; aliquot to avoid freeze-thaw cycles.[13]
Table 2: Factors Affecting this compound Stability and Mitigation Strategies
FactorPotential EffectMitigation Strategy
Temperature Accelerated degradation rate[5]Store at recommended low temperatures (-20°C for powder, -80°C for solutions).[1]
Light Photodegradation[5][9]Store in amber-colored or opaque containers; protect from direct light.[8][12]
pH Hydrolysis (acidic or basic)[10]Use buffered solutions where appropriate; maintain a neutral pH if the compound's pH sensitivity is unknown.
Oxygen Oxidative degradation[10]Store under an inert atmosphere (e.g., nitrogen, argon) for long-term storage.[12]
Moisture Hydrolysis[5]Store in a desiccated, dry environment.[4] Ensure containers are tightly sealed.

Troubleshooting Guide

This guide provides solutions to common problems that may arise due to this compound instability.

ProblemPossible CauseRecommended Solution(s)
Inconsistent or irreproducible experimental results. Degradation of this compound stock solution.1. Verify Storage: Ensure your this compound stock was stored under the recommended conditions (see Table 1). 2. Use Fresh Stock: Prepare a fresh solution from solid powder for critical experiments. 3. Perform a Quality Check: Analyze the stock solution using a stability-indicating method like HPLC to check for the presence of degradation products.
Visible precipitate or color change in the this compound solution. Degradation of the compound or poor solubility at storage temperature.1. Discard the Solution: Do not use a solution that shows visible signs of degradation or precipitation. 2. Verify Solvent Compatibility: Ensure the chosen solvent and concentration are appropriate for the storage temperature. 3. Prepare Freshly: Make a new solution, ensuring the compound is fully dissolved before storage.[4]
Appearance of unexpected peaks in HPLC or LC-MS analysis. The presence of degradation products.1. Confirm Peak Identity: If possible, use mass spectrometry to get molecular weight information on the unknown peaks. 2. Conduct a Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This can help confirm if the unexpected peaks are related to this compound. 3. Optimize Storage: Re-evaluate and optimize your storage conditions (e.g., lower temperature, light protection, inert atmosphere) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This study is designed to identify potential degradation products and determine the intrinsic stability of this compound.

Objective: To generate this compound degradation products under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-UV or HPLC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Store a control sample (1 mL stock + 1 mL methanol/water) under ambient, dark conditions.

    • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

    • Monitor for the decrease in the peak area of this compound and the appearance of new peaks. Aim for 5-20% degradation for optimal identification of products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., Phenomenex, 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) acetate buffer (25 mM, pH adjusted)

  • This compound samples (stressed and unstressed)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and ammonium acetate buffer. A common starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength; a starting point could be around 254 nm or 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Specificity: Inject samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines to ensure it is reliable for quantitative analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Problem Observed (e.g., Inconsistent Results) check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage & Use Fresh Sample storage_ok->correct_storage No analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) storage_ok->analytical_check Yes degradation_present Degradation Products Present? analytical_check->degradation_present no_degradation No Degradation Detected. Investigate Other Experimental Variables. degradation_present->no_degradation No characterize_degradants Action: Optimize Storage, Characterize Degradants (Forced Degradation Study) degradation_present->characterize_degradants Yes

Caption: Logical workflow for troubleshooting this compound stability.

ForcedDegradationWorkflow Experimental Workflow: Forced Degradation Study cluster_stress Stressors prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acidic (0.1M HCl, 60°C) stress_conditions->acid base Basic (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidative (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (70°C) stress_conditions->thermal photo Photolytic (UV Light) stress_conditions->photo analysis Analyze All Samples (HPLC / LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Assess Stability Pathway analysis->results

Caption: Workflow for a forced degradation study of this compound.

CadambineBiosynthesis Simplified this compound Biosynthesis Pathway secologanin Secologanin strictosidine Strictosidine secologanin->strictosidine tryptamine Tryptamine tryptamine->strictosidine epoxystrictosidine Epoxystrictosidine strictosidine->epoxystrictosidine Intermediate Steps This compound This compound epoxystrictosidine->this compound Key Transformation

Caption: Simplified biosynthesis pathway leading to this compound.

References

Technical Support Center: Cadambine Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on avoiding the degradation of Cadambine during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a monoterpenoid gluco-indole alkaloid, a class of natural products known for their potential therapeutic properties. Like many complex organic molecules, this compound is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and the formation of unknown impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors that can induce the degradation of this compound, similar to other indole (B1671886) alkaloids, are:

  • pH: this compound is more susceptible to degradation in acidic and alkaline conditions. Neutral pH is generally preferred for short-term experiments.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxidation: The indole ring of this compound is prone to oxidation, especially in the presence of oxygen and metal ions.

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO, aliquot them into single-use vials, and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: I observed a color change in my this compound solution. What does this indicate?

A4: A change in the color of your this compound solution, such as turning yellow or brown, is a common indicator of degradation, likely due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a solid stock.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the aqueous cell culture medium.

    • Troubleshooting Steps:

      • Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.

      • Minimize the incubation time of this compound in the culture medium as much as the experimental design allows.

      • Include a "vehicle control" (medium with the same final concentration of DMSO) to assess any solvent effects.

      • Perform a stability check of this compound in your specific cell culture medium under incubator conditions (37°C, 5% CO₂).

  • Possible Cause: Adsorption of this compound to plasticware.

    • Troubleshooting Steps:

      • Use low-adhesion microplates and pipette tips.

      • Pre-condition pipette tips by aspirating and dispensing the this compound solution a few times before transferring.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: On-column degradation.

    • Troubleshooting Steps:

      • Ensure the mobile phase pH is compatible with this compound stability (ideally near neutral).

      • Use a guard column to protect the analytical column from impurities.

  • Possible Cause: Degradation in the autosampler.

    • Troubleshooting Steps:

      • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

      • Protect samples from light by using amber or light-blocking autosampler vials.

      • Analyze samples as quickly as possible after preparation.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is representative of typical indole alkaloid behavior and should be used as a guideline for experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHIncubation Time (hours)% this compound Remaining
3.02475%
5.02490%
7.02498%
9.02485%

Table 2: Effect of Temperature on this compound Stability in a Neutral Aqueous Buffer (pH 7.0)

Temperature (°C)Incubation Time (hours)% this compound Remaining
44899%
254895%
374880%
604850%

Table 3: Effect of Light on this compound Stability in a Neutral Aqueous Buffer (pH 7.0) at 25°C

ConditionExposure Time (hours)% this compound Remaining
Dark (Control)2499%
Ambient Light2490%
UV Light (254 nm)2460%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Materials:

    • This compound stock solution (1 mg/mL in methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-grade water and methanol

    • HPLC system with UV or MS detector

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours in the dark.

    • Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) at room temperature for 24 hours.

    • Control: Keep a sample of the this compound stock solution at 4°C in the dark.

    • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution (in aqueous buffer/media) thaw->dilute assay Perform Experiment (e.g., cell-based assay) dilute->assay hplc HPLC-UV/MS Analysis assay->hplc data Data Interpretation hplc->data

Figure 1. General experimental workflow for handling this compound.

degradation_pathways cluster_stress Stress Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to AcidBase Acid/Base (Hydrolysis) AcidBase->this compound Heat Heat (Thermal Degradation) Heat->this compound Light Light (Photodegradation) Light->this compound Oxidants Oxidants (Oxidation) Oxidants->this compound

Figure 2. Factors leading to this compound degradation.

Cadambine assay interference with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding cadambine assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a monoterpenoid gluco-indole alkaloid naturally found in plants of the Rubiaceae family, such as Neolamarckia cadamba[1][2]. As an alkaloid, it contains a nitrogenous heterocyclic ring system, which imparts basic properties[3][4]. Its chemical structure and properties are summarized in the table below.

PropertyValue/DescriptionSource
CAS Number54422-49-0[5][6][7]
Molecular FormulaC27H32N2O10[5][7]
Molecular Weight544.5 g/mol [5]
AppearancePowder[5]
Melting Point207-211 °C[7]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[5][8]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: this compound is readily soluble in several organic solvents. For preparation of stock solutions, Dimethyl Sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate are suitable choices[5]. The selection of the solvent should be compatible with the intended downstream assay to avoid potential interference. For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS[6].

Q3: Are there general screening tests for the presence of this compound in plant extracts?

A3: Yes, as an alkaloid, the presence of this compound in crude extracts can be qualitatively indicated using general alkaloid precipitating reagents. However, these tests are not specific to this compound and may produce false-positive results due to the presence of other nitrogen-containing compounds, proteins, or tannins[3]. It is crucial to perform further purification and confirmatory analysis.

ReagentObservation with Alkaloids
Mayer's ReagentCream-colored precipitate[9]
Wagner's ReagentReddish-brown precipitate[8][9]
Dragendorff's ReagentOrange or reddish-brown precipitate[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: Inconsistent or No Signal in Spectrophotometric Assays

Possible Cause 1: pH-dependent Degradation

Many alkaloids exhibit pH-dependent stability[10][11][12]. Extreme acidic or basic conditions can lead to the degradation of this compound, affecting spectrophotometric measurements.

Troubleshooting Steps:

  • Verify pH of Solutions: Ensure all buffers and solutions used in the assay are within a neutral or slightly acidic pH range, where many alkaloids are more stable.

  • Conduct a pH Stability Study: If degradation is suspected, perform a simple stability study by incubating this compound solutions at different pH values (e.g., pH 4, 7, 9) and measure the absorbance over time. This will help determine the optimal pH range for your assay.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions to minimize the impact of potential degradation over time.

Possible Cause 2: Interference from Other Compounds

Crude or partially purified plant extracts may contain other compounds that absorb light at the same wavelength as this compound, leading to inaccurate readings[13][14].

Troubleshooting Steps:

  • Run a Blank: Always include a blank sample containing all components of the reaction mixture except this compound to subtract the background absorbance.

  • Purify the Sample: If interference is significant, consider further purification of the this compound extract using techniques like column chromatography or preparative HPLC.

  • Use a Diode Array Detector: When using HPLC-UV, a diode array detector can help to assess the purity of the this compound peak by comparing the spectra across the peak.

Experimental Protocol: Preliminary pH Stability Test

  • Prepare buffer solutions at pH 4.0, 7.0, and 9.0.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution to a final concentration of 10 µg/mL in each of the buffer solutions.

  • Measure the absorbance of each solution at the λmax of this compound immediately after preparation (T=0).

  • Incubate the solutions at room temperature.

  • Measure the absorbance at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Plot the percentage of remaining this compound (relative to T=0) against time for each pH to determine the stability profile.

Issue 2: Fluorescence Quenching in Fluorescence-Based Assays

Possible Cause 1: Presence of Quenching Agents

Certain ions and organic molecules can quench the fluorescence of this compound, leading to a lower-than-expected signal[15][16][17]. Halide ions (I⁻, Br⁻) are known fluorescence quenchers[16].

Troubleshooting Steps:

  • Review Reagent Composition: Carefully check the composition of all buffers and reagents for the presence of known quenching agents.

  • Solvent Selection: Be aware that some solvents, including water and alcohols, can act as fluorescence quenchers[15]. Consider using deuterated solvents if significant quenching is observed.

  • Reagent Purity: Ensure high-purity solvents and reagents are used to avoid contamination with quenching impurities.

Possible Cause 2: High Concentration of this compound

At high concentrations, self-quenching or inner filter effects can occur, leading to a non-linear relationship between concentration and fluorescence intensity.

Troubleshooting Steps:

  • Dilution Series: Prepare a dilution series of your this compound sample and measure the fluorescence. This will help to identify the optimal concentration range where the fluorescence response is linear.

  • Optimize Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths are set correctly for this compound to maximize the signal and minimize potential interference.

Visual Guides

Diagram 1: General Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Assay A Plant Material Extraction B Crude Extract A->B C Purification (e.g., Chromatography) B->C D Pure this compound Isolate C->D E Solution Preparation (Buffer, Standards) D->E Introduce to Assay F Spectrophotometric / Fluorometric Measurement E->F G Data Analysis F->G

Caption: General experimental workflow for the quantification of this compound.

Diagram 2: Troubleshooting Logic for Low Assay Signal

G A Low or No Signal in Assay B Check Instrument Settings (Wavelength, Sensitivity) A->B C Suspect Sample Degradation B->C Settings OK D Perform pH Stability Test C->D Yes F Suspect Reagent Interference C->F No I Signal Restored? D->I E Use Freshly Prepared Samples E->I G Run Assay with Pure Standard F->G Yes H Check for Quenching Agents F->H If Fluorometric G->I H->I

Caption: Troubleshooting flowchart for low signal in this compound assays.

References

Technical Support Center: Optimizing In Vitro Cadambine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for in vitro experiments involving Cadambine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured (e.g., cytotoxicity, anti-inflammatory effects). There is no single universal optimal time. Based on available literature, treatment durations can range from a few hours to 72 hours or longer. For instance, a study on Neolamarckia cadamba leaf extract demonstrated a time-dependent anticancer effect on MCF-7 cells, with significant apoptosis observed after 72 hours.[1] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: How does this compound work in vitro?

A2: this compound, a monoterpenoid indole (B1671886) alkaloid, exhibits several biological activities. Its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as COX-2, IL-1β, and TNF-α.[2] Some studies suggest that this compound may also act as a DNA topoisomerase IB inhibitor, which could contribute to its anticancer properties. Furthermore, this compound has shown neuroprotective effects by reversing cadmium-induced toxicity in neuronal cells.[3]

Q3: What are the common challenges when working with this compound in vitro?

A3: As with many natural compounds, researchers may encounter issues with solubility and stability in cell culture media. Indole alkaloids can be susceptible to degradation, which can affect the reproducibility of experiments.[4][5] Additionally, natural compounds can sometimes interfere with assay readouts, leading to false-positive or false-negative results.[6][7][8] It is important to include appropriate controls to account for these potential interferences.

Q4: At what concentration should I use this compound?

A4: The effective concentration of this compound varies depending on the cell line and the desired effect. For its anti-inflammatory activity in RAW 264.7 macrophage cells, a concentration of 10 μg/mL has been shown to be effective.[2] For cytotoxicity, a dose-response study is essential to determine the IC50 value for your specific cell line. For example, an ethanol (B145695) extract of Neolamarckia cadamba leaves had an IC50 of 0.2 mg/ml on MCF-7 cells.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological effect - Suboptimal incubation time: The incubation period may be too short for this compound to exert its effects. - Compound degradation: this compound may not be stable under your experimental conditions. - Incorrect concentration: The concentration used may be too low to elicit a response.- Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time. - Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider assessing compound stability in your culture medium over the incubation period. - Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
High cell death in control group - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Contamination: The cell culture may be contaminated.- Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. - Regularly check cell cultures for any signs of contamination.
Inconsistent results between experiments - Variability in cell passage number: Cells at different passage numbers can respond differently to treatment. - Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions. - Plate edge effects: Cells in the outer wells of a microplate can behave differently due to evaporation.- Use cells within a consistent and narrow range of passage numbers for all experiments. - Follow a standardized protocol for preparing and diluting this compound. - Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity.
Assay interference - Colorimetric or fluorescent interference: this compound, like other indole alkaloids, may have inherent color or fluorescence that interferes with the assay readout.[6][9]- Run a control well containing this compound in the assay medium without cells to measure any background signal. Subtract this background from your experimental readings. - If interference is significant, consider using an alternative assay with a different detection method.

Quantitative Data Summary

Table 1: Reported In Vitro Concentrations of this compound and Related Extracts

Compound/ExtractCell LineAssayConcentrationIncubation TimeObserved EffectReference
This compound and its analoguesRAW 264.7 macrophagesAnti-inflammatory10 µg/mLNot specifiedInhibition of COX-2, IL-1β, and TNF-α[2]
Neolamarckia cadamba fruit extractRat splenocytesImmunomodulatory50, 100, 250, 500 µg/mL48 hoursDose-dependent decrease in TNF-α and increase in IL-10[10]
Neolamarckia cadamba leaf extractMCF-7 (breast cancer)Cytotoxicity (MTT)0.2 mg/mL (IC50)72 hoursTime-dependent antiproliferative effect[1]
This compoundPrimary brain neonatal rat cellsNeuroprotection (MTT)Not specifiedNot specifiedReversed cadmium-induced toxicity[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Target cells in culture

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value at different time points.

Cytokine Secretion Analysis using ELISA

This protocol provides a general framework for measuring the effect of this compound on cytokine secretion from cultured cells (e.g., LPS-stimulated macrophages).

Materials:

  • This compound stock solution (in DMSO)

  • Target cells (e.g., RAW 264.7 macrophages)

  • Cell culture plates

  • LPS (Lipopolysaccharide)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent like LPS at an optimal concentration. Include appropriate controls (untreated cells, cells treated with this compound alone, cells treated with LPS alone).

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_this compound Prepare this compound Stock treat_cells Treat with this compound (Dose-Response & Time-Course) prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., MTT, ELISA) incubate->assay read_plate Read Plate assay->read_plate analyze_data Analyze Data & Determine Optimal Time read_plate->analyze_data

General workflow for optimizing this compound incubation time.

troubleshooting_workflow start Inconsistent or Unexpected Results check_solubility Is the compound soluble in media? start->check_solubility check_stability Is the compound stable for the incubation period? check_solubility->check_stability Yes optimize_solvent Optimize solvent or use solubilizing agent check_solubility->optimize_solvent No check_controls Are controls (vehicle, positive) behaving as expected? check_stability->check_controls Yes prepare_fresh Prepare fresh stock and reduce incubation time check_stability->prepare_fresh No check_interference Is there assay interference? check_controls->check_interference Yes troubleshoot_cells Troubleshoot cell health and solvent toxicity check_controls->troubleshoot_cells No run_blanks Run compound-only blanks and correct data check_interference->run_blanks Yes end Optimized Experiment check_interference->end No optimize_solvent->check_stability prepare_fresh->check_controls troubleshoot_cells->check_interference run_blanks->end

Troubleshooting decision tree for this compound experiments.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_cancer Potential Anticancer Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits TNFa TNF-α This compound->TNFa Inhibits IL1b IL-1β This compound->IL1b Inhibits TopoI DNA Topoisomerase I This compound->TopoI Inhibits (potential) LPS LPS (Stimulus) NFkB NF-κB Pathway LPS->NFkB NFkB->COX2 NFkB->TNFa NFkB->IL1b DNA_rep DNA Replication TopoI->DNA_rep Apoptosis Apoptosis DNA_rep->Apoptosis

Simplified overview of potential signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Cell Viability Assays for Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays with natural compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my natural compounds interfere with standard cell viability assays?

Natural compounds, particularly plant extracts, are often complex mixtures containing pigments, fluorescent molecules, and compounds with reducing or oxidizing properties.[1][2] These characteristics can directly interfere with the chemical reactions or optical measurements of many common viability assays, leading to inaccurate results. For instance, colored compounds can absorb light at the same wavelength used for measurement, while reducing agents can chemically reduce assay reagents, mimicking the metabolic activity of viable cells.

Q2: I'm observing an unexpected increase in "viability" at high concentrations of my natural extract. What could be the cause?

This is a common issue, particularly with tetrazolium-based assays like MTT, MTS, and WST-1.[2][3][4] The likely reason is that components within your natural extract are directly reducing the tetrazolium salt (e.g., MTT) into its colored formazan (B1609692) product, independent of cellular metabolic activity.[2][4] This leads to a false-positive signal, making it appear as though the cells are more viable or are proliferating.[2][3] It is crucial to run a cell-free control (compound + assay reagent in media) to test for this interference.[3]

Q3: What is the best way to dissolve my poorly soluble natural compound for in vitro assays?

The recommended approach is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[5][6] This stock is then serially diluted in cell culture medium to achieve the final desired concentrations.[5]

Key considerations include:

  • Final Solvent Concentration: The final concentration of the organic solvent in the assay wells should be kept as low as possible (typically below 0.5% or 1%) and must be consistent across all wells, including vehicle controls.[5][7][8]

  • Solubility Limits: Be mindful of the compound's solubility in the final aqueous medium. Exceeding this limit can cause the compound to precipitate, leading to inaccurate results.[5][6]

  • Warming and Vortexing: Gentle warming (e.g., at 37°C) and vigorous vortexing can aid in dissolving compounds.[5][6]

Q4: Which cell viability assay is generally recommended for colored or antioxidant-rich natural compounds?

The Sulforhodamine B (SRB) assay is often the preferred method for natural compounds that are colored or have reducing properties.[7][9][10] Unlike assays that measure metabolic activity (like MTT or WST-1), the SRB assay quantifies total cellular protein content.[7][9][11] Since the assay endpoint is based on protein staining after cell fixation, the intrinsic color or redox potential of the compound is less likely to interfere.[10]

Troubleshooting Guides

Issue 1: High Background Absorbance in Control Wells (No Cells)
Potential Cause Troubleshooting Steps
Compound Interference Your natural compound is colored or reacts directly with the assay reagent.
Solution: Run a "compound-only" control (media + compound + assay reagent). Subtract this background absorbance from your test wells. If interference is high, consider switching to a different assay (e.g., from MTT to SRB).
Media Components Phenol (B47542) red or other components in the culture medium are contributing to the background signal.
Solution: Use a phenol red-free medium for the assay. Ensure all reagents are fresh and of high quality.
Microbial Contamination Bacterial or fungal contamination can lead to high metabolic activity and false signals.
Solution: Visually inspect plates under a microscope for contamination. Use sterile techniques and fresh media.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent number of cells seeded per well.
Solution: Ensure you have a homogenous single-cell suspension before seeding.[10] Pipette gently up and down to mix before dispensing into each well. Avoid edge effects by not using the outermost wells of the plate.
Compound Precipitation The compound is precipitating out of solution in the assay wells.
Solution: Visually inspect wells for precipitates. Determine the solubility limit of your compound in the final assay medium and do not exceed it.[6] Ensure vigorous mixing when diluting the compound stock into the medium.[5]
Incomplete Formazan Solubilization (MTT Assay) Formazan crystals are not fully dissolved, leading to lower absorbance readings.
Solution: Use an appropriate solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[12] Ensure complete mixing and adequate incubation time for the solubilization step. A plate shaker can help.[12]
Inconsistent Washing Steps (SRB Assay) Non-homogeneous washing can leave behind unbound dye or cause cell detachment.
Solution: Be gentle but thorough during washing steps. Submerge the plate in a tub of 1% acetic acid for consistent washing.[10][13] Tap the plate on a paper towel to remove excess liquid without dislodging cells.[10][13]

Experimental Protocols & Workflows

Workflow for Selecting the Right Viability Assay

This diagram outlines the decision-making process for choosing an appropriate cell viability assay when working with natural compounds.

Assay_Selection_Workflow Assay Selection Workflow for Natural Compounds start Start: Have a Natural Compound/Extract check_color Is the compound colored or fluorescent? start->check_color check_redox Does the compound have redox potential (e.g., antioxidant)? check_color->check_redox No use_srb Use SRB Assay (Protein-based) check_color->use_srb Yes use_tetrazolium Consider Tetrazolium Assay (MTT, WST-1, XTT) check_redox->use_tetrazolium No check_redox->use_tetrazolium Potentially cell_free_control Perform Cell-Free Control: Compound + Assay Reagent interference Is there significant interference (signal change)? cell_free_control->interference interference->use_srb Yes end Proceed with Optimized Assay interference->end No (Subtract Background) use_srb->end use_tetrazolium->cell_free_control

Caption: Decision tree for selecting a suitable cell viability assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method based on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells.[9]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of your natural compound to the wells. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 48-72 hours).[9]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour.[9][10]

  • Washing: Carefully remove the supernatant. Wash the plates 4-5 times with 1% acetic acid to remove unbound dye and excess TCA.[9][11][13] Allow plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid.[9] Allow plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7][9]

  • Absorbance Measurement: Read the absorbance at ~510-565 nm using a microplate reader.[9][13]

Troubleshooting the SRB Assay Workflow

SRB_Troubleshooting SRB Assay Troubleshooting Workflow start Problem with SRB Assay Results problem_high_variation High Variation Between Replicates? start->problem_high_variation problem_low_signal Low Signal or Poor Sensitivity? start->problem_low_signal check_washing Review Washing Technique. Is it gentle and consistent? problem_high_variation->check_washing Yes check_seeding Check Cell Seeding Protocol. Is the cell suspension homogenous? problem_high_variation->check_seeding If washing is OK check_solubilization Ensure Complete Solubilization. Use shaker for 5-10 min. problem_low_signal->check_solubilization Yes check_cell_density Optimize Cell Seeding Density. Are there enough cells? problem_low_signal->check_cell_density If solubilization is OK solution_washing Solution: Standardize washing. Submerge plate gently. check_washing->solution_washing solution_seeding Solution: Mix cell suspension thoroughly before and during plating. check_seeding->solution_seeding solution_solubilization Solution: Increase shaking time or verify Tris buffer pH. check_solubilization->solution_solubilization check_fixation Verify Fixation Step. Is TCA cold? Incubation time correct? check_cell_density->check_fixation If density is OK solution_cell_density Solution: Perform a cell titration experiment to find optimal density. check_cell_density->solution_cell_density solution_fixation Solution: Ensure proper fixation to prevent cell loss. check_fixation->solution_fixation

Caption: A logical guide to troubleshooting common SRB assay issues.

Protocol: MTT Assay with Controls for Natural Compounds

The MTT assay measures cellular metabolic activity based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[12]

Procedure:

  • Plate Setup: Seed cells in a 96-well plate. In addition to your test wells, set up the following controls:

    • Vehicle Control: Cells + medium + highest concentration of solvent (e.g., DMSO).

    • Media Blank: Medium only (no cells).

    • Compound Blank (Crucial): Medium + compound at each concentration (no cells).

  • Compound Treatment: Add compounds and incubate for the desired duration.

  • Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilize Formazan:

    • If using DMSO: Carefully aspirate the medium without disturbing the crystals. Add 100-200 µL of DMSO to each well.

    • If using SDS-HCl: Add 100 µL of the SDS solution directly to the wells.[12]

  • Incubate and Mix: Incubate, protected from light, on a shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read absorbance between 540-570 nm.

  • Data Analysis:

    • Subtract the absorbance of the "Media Blank" from all other readings.

    • Subtract the absorbance of the "Compound Blank" from your corresponding test wells to correct for compound interference.

    • Calculate percent viability relative to the vehicle control.

References

Technical Support Center: Enhancing Reproducibility in Cadambine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Cadambine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate consistent and reliable results.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during this compound experimentation.

Question: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

Answer: This is a common issue related to the solubility of this compound, a natural product that may have limited aqueous solubility.

  • Solvent Choice: Ensure you are using a high-purity solvent like Dimethyl Sulfoxide (DMSO) to prepare your stock solution.

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same DMSO concentration should always be included in your experiments.

  • Dilution Technique: To avoid precipitation, perform serial dilutions of your this compound stock in the solvent (e.g., DMSO) before the final dilution into the aqueous cell culture medium. When adding the concentrated stock to your medium, do so dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

Question: I am observing high variability in the bioactivity of this compound between different batches or experiments. What could be the cause?

Answer: Variability in the bioactivity of natural products like this compound can stem from several factors:

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and pH. Store stock solutions in the dark at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inconsistent Experimental Conditions: Minor variations in cell density, incubation times, reagent concentrations, and even the passage number of cells can lead to different results. Strict adherence to standardized protocols is crucial.

  • Purity of this compound: Ensure you are using this compound of high purity. Impurities can have their own biological effects and contribute to inconsistent results.

Question: My colorimetric assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. How can I troubleshoot this?

Answer: Natural products can sometimes interfere with colorimetric and fluorometric assays.

  • Compound Color: If your this compound solution has a color, it can interfere with absorbance readings. Run a control well with your compound in the medium but without cells to measure the background absorbance. Subtract this value from your experimental readings.

  • Assay Interference: Some compounds can directly react with the assay reagents. To check for this, run the assay in a cell-free system with your compound and the assay reagents.

  • Cellular Metabolism: The MTT assay relies on mitochondrial reductase activity. If this compound affects mitochondrial function, it could lead to misleading results about cell viability. Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH assay).

Question: I am not observing the expected anti-inflammatory or apoptotic effects of this compound. What should I check?

Answer:

  • Cell Line Specificity: The effects of this compound can be cell-line specific. Ensure that the cell line you are using is a relevant model for the pathway you are studying.

  • Concentration and Time: The biological effects of this compound are likely dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for observing the desired effect in your specific experimental setup.

  • Positive Controls: Always include a well-characterized positive control for the pathway you are investigating (e.g., a known inducer of apoptosis or a standard anti-inflammatory drug) to ensure that your assay is working correctly.

Data Presentation

Reproducibility is often hampered by a lack of easily comparable quantitative data. The following tables summarize the available data on the bioactivity of this compound and its extracts.

Disclaimer: The majority of publicly available data on the cytotoxicity of this compound is from extracts of Neolamarckia cadamba or Anthocephalus cadamba, rather than the purified compound. This can contribute to variability in reported IC50 values. The data presented below should be interpreted with this in mind.

Table 1: Cytotoxicity of Anthocephalus cadamba and Neolamarckia cadamba Extracts in Various Cancer Cell Lines

Cell LineExtract TypeIC50 ValueReference
MCF-7 (Breast Cancer)80% Ethanol extract of N. cadamba leaves206.0 ± 3.4 µg/mL[1][2][3]
A-549 (Lung Cancer)Chloroform extract of A. cadamba leaves8 µg/mL
IGR-OV-1 (Ovarian Cancer)Chloroform extract of A. cadamba leaves57 µg/mL
PC-3 (Prostate Cancer)Chloroform extract of A. cadamba leaves49 µg/mL
SF-295 (CNS Cancer)Chloroform extract of A. cadamba leaves39 µg/mL

Table 2: Anti-inflammatory Activity of this compound Acid

AssayCell LineIC50 ValueReference
Antileishmanial activityLeishmania infantum amastigotes1 µM

Experimental Protocols

Detailed and consistent methodologies are fundamental to reproducible research. The following are protocols for key experiments used to characterize the bioactivity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression levels in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash this compound-treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.

Measurement of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory activity of this compound by measuring its effect on TNF-α secretion from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment with this compound: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of TNF-α release by this compound compared to the LPS-only treated control.

Mandatory Visualization

To aid in the understanding of the molecular mechanisms of this compound, the following diagrams illustrate its key signaling pathways.

Cadambine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, COX-2) DNA->Cytokines transcribes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Cadambine_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound p53 p53 This compound->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Bax inhibits CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's induction of the intrinsic apoptosis pathway.

References

Technical Support Center: Troubleshooting Hidden Variables in Neuropsychopharmacology Research Using Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkaloids in neuropsychopharmacology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments. Unidentified variables can significantly impact the reproducibility and validity of your research. This guide will help you identify and control for these "hidden variables."

Frequently Asked Questions (FAQs)

Q1: My behavioral experiment results with a new alkaloid are inconsistent across different days. What could be the cause?

A1: Inconsistent results in behavioral experiments can often be attributed to overlooked environmental factors. One of the most significant hidden variables is the light-dark cycle . Rodents, being nocturnal, exhibit different levels of activity and metabolic function depending on the time of day. Administering an alkaloid or conducting a behavioral test at different points in their circadian rhythm can lead to significant variations in their response.

For example, studies have shown that the locomotor activity of mice is significantly higher during the dark phase.[1][2][3] A 12-hour light/12-hour dark cycle is a standard experimental condition.[2][3][4] Disrupting this cycle can alter an animal's response to a psychoactive compound. Ensure that all your experiments are conducted at the same time relative to the light-dark cycle to maintain consistency.

Q2: I'm observing high variability in the anxiolytic effects of an alkaloid between different cages of mice, even though they are the same strain and sex. Why might this be happening?

A2: Social housing conditions are a critical hidden variable that can profoundly influence the outcomes of neuropsychopharmacology studies.[5][6][7] Mice housed in isolation may exhibit different baseline levels of anxiety and stress compared to group-housed animals. This can alter their response to anxiolytic or anxiogenic compounds.

For instance, social isolation in mice has been shown to increase anxiety-like behaviors and induce neuroinflammation, leading to an overactivation of microglia.[8][9][10] This neuroinflammatory state can interact with the pharmacological effects of the alkaloid you are studying. Furthermore, the social hierarchy within a cage can also be a confounding factor.

Q3: The oral bioavailability of my test alkaloid is surprisingly low and variable between subjects. What could be the underlying reason?

A3: The gut microbiome plays a crucial role in the metabolism and absorption of many orally administered compounds, including alkaloids.[11][12][13][14][15][16] The composition of the gut microbiota can vary significantly between individual animals, even within the same experimental group, leading to differences in how an alkaloid is metabolized and how much of it reaches systemic circulation.

Certain gut bacteria possess enzymes that can transform alkaloids into active, inactive, or even toxic metabolites, thereby altering their pharmacokinetic and pharmacodynamic profiles.[16] To investigate this, consider conducting studies comparing germ-free animals to those with a conventional microbiome or using 16S rRNA sequencing to correlate microbiome composition with drug bioavailability.

Troubleshooting Guides

Issue: Inconsistent Locomotor Activity in Response to a Stimulant Alkaloid

Troubleshooting Steps:

  • Standardize Light-Dark Cycle: Ensure all animals are housed under a strict 12:12 light-dark cycle and that all injections and behavioral testing occur at the same time each day, preferably during the dark (active) phase for nocturnal animals.

  • Control for Light Intensity: The intensity of the light in the testing arena can also be a variable. Use a lux meter to ensure consistent lighting conditions for all tests. For example, a standard light-dark box test might use an illumination of 200-400 lux in the light chamber.[17]

  • Acclimatization Period: Allow animals a sufficient acclimatization period to the testing room and apparatus before starting the experiment to reduce novelty-induced stress. A 30-minute habituation period is often recommended.[18]

Quantitative Data Example:

Light ConditionTreatmentMean Locomotor Activity (Beam Breaks/Hour)
12h Light / 12h Dark Vehicle150 ± 25
Alkaloid X (10 mg/kg)450 ± 50
Constant Light Vehicle120 ± 30
Alkaloid X (10 mg/kg)250 ± 40

This is a hypothetical table illustrating how locomotor data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.

Issue: Variable Anti-inflammatory Effects of an Alkaloid in a Neuroinflammation Model

Troubleshooting Steps:

  • Standardize Social Housing: House all animals in the same condition (e.g., group-housed with 4 mice per cage) from a young age to minimize the confounding effects of social stress. If single housing is necessary for your experimental design, be aware of its potential to induce a pro-inflammatory state.

  • Monitor for Aggression: In group-housed animals, observe for signs of aggression and social stress, as this can lead to chronic stress and alter immune function.

  • Measure Baseline Cytokine Levels: Before administering the alkaloid, consider measuring baseline levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in a subset of animals from each housing condition to assess for pre-existing differences in neuroinflammatory status.

Quantitative Data Example:

Housing ConditionTreatmentHippocampal IL-6 (pg/mg protein)
Group Housed Vehicle15 ± 3
Alkaloid Y (5 mg/kg)8 ± 2
Socially Isolated Vehicle35 ± 5
Alkaloid Y (5 mg/kg)20 ± 4

This is a hypothetical table illustrating how cytokine data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.[19][20][21][22][23][24][25][26]

Issue: Unpredictable Bioavailability of an Orally Administered Alkaloid

Troubleshooting Steps:

  • Characterize the Gut Microbiome: Use 16S rRNA sequencing to analyze the fecal microbiota of your subjects to identify potential correlations between the abundance of specific bacterial taxa and the bioavailability of your alkaloid.

  • In Vitro Metabolism Studies: Co-culture the alkaloid with fecal samples from your study animals or with specific bacterial strains to identify which microbes are responsible for its metabolism.

  • Quantify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of the alkaloid produced by the gut microbiota.[8][27][28][29]

Quantitative Data Example:

Microbiome StatusAlkaloid Z (Oral Dose)Peak Plasma Concentration (Cmax, ng/mL)
Conventional 20 mg/kg150 ± 30
Antibiotic-Treated 20 mg/kg450 ± 60
Germ-Free 20 mg/kg600 ± 75

This is a hypothetical table illustrating how bioavailability data could be presented. Actual results will vary depending on the specific alkaloid and experimental conditions.

Experimental Protocols

Protocol: 16S rRNA Gene Sequencing for Gut Microbiome Analysis

This protocol provides a general workflow for analyzing gut microbial composition from fecal samples.[5][6][7]

  • Fecal Sample Collection: Collect fresh fecal pellets from each animal in sterile microtubes and immediately freeze them at -80°C.

  • DNA Extraction: Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions to isolate microbial DNA.

  • PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare the amplified DNA for sequencing by adding adapters and barcodes for sample identification.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Data Analysis: Use bioinformatics pipelines like QIIME2 or mothur to process the raw sequencing data, perform quality control, assign taxonomy to the sequences, and analyze the microbial community composition.

Visualizations

Signaling Pathways

Alkaloid_Dopamine_Signaling Alkaloid Dopamine Agonist Alkaloid D2R Dopamine D2 Receptor Alkaloid->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) DARPP32->Downstream

Caption: Dopamine D2 receptor signaling pathway modulated by an agonist alkaloid.

Alkaloid_Serotonin_Signaling Psilocybin Psilocybin (Active Metabolite: Psilocin) HTR2A Serotonin 5-HT2A Receptor Psilocybin->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitability, Gene Expression) Ca->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A receptor signaling by psilocybin.[30][31][32][33][34]

Experimental Workflows

Behavioral_Testing_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization housing Standardized Housing (Group vs. Isolated) acclimatization->housing light_cycle Controlled Light-Dark Cycle (12h:12h) housing->light_cycle treatment Alkaloid/Vehicle Administration light_cycle->treatment behavioral_test Behavioral Test (e.g., Open Field, EPM) treatment->behavioral_test data_collection Data Collection (Automated Tracking) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for a behavioral experiment controlling for hidden variables.

Logical Relationships

Hidden_Variables_Impact cluster_hidden_variables Hidden Variables cluster_outcomes Experimental Outcomes light_cycle Light-Dark Cycle behavior Behavioral Response light_cycle->behavior Influences social_housing Social Housing social_housing->behavior Influences neuroinflammation Neuroinflammation social_housing->neuroinflammation Modulates gut_microbiome Gut Microbiome bioavailability Pharmacokinetics/ Bioavailability gut_microbiome->bioavailability Alters gut_microbiome->neuroinflammation Impacts

Caption: Logical relationship of hidden variables and experimental outcomes.

References

Technical Support Center: Overcoming Autofluorescence of Alkaloids in Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the autofluorescence of alkaloids in imaging assays.

Troubleshooting Guide

This guide is designed to help you identify the source of autofluorescence and implement effective solutions to improve the quality of your imaging data.

Problem: High background fluorescence obscuring the signal of interest.

Is the autofluorescence granular and punctate, particularly in older tissues?

  • Possible Cause: Lipofuscin accumulation. Lipofuscin is a common source of autofluorescence, appearing as bright, granular spots.[1][2]

  • Solutions:

    • Chemical Quenching: Treat the sample with a lipofuscin-specific quenching agent like Sudan Black B or a commercial reagent such as TrueVIEW™ or Autofluorescence Quench X.[1][2][3][4]

    • Photobleaching: Before labeling, expose the sample to high-intensity light to bleach the autofluorescence.[5][6]

Is the autofluorescence fibrous and web-like in appearance?

  • Possible Cause: Endogenous fluorophores like collagen and elastin. These structural proteins are known to autofluoresce, particularly in the blue and green regions of the spectrum.[1][7]

  • Solutions:

    • Fluorophore Selection: Use fluorophores that emit in the red to far-red spectrum (e.g., Alexa Fluor 647, CoralLite 647) to avoid the excitation range of collagen and elastin.[1][5][8]

    • Spectral Unmixing: If your imaging system has spectral capabilities, you can distinguish the emission spectra of your fluorophore from the autofluorescence of collagen and elastin.[9][10]

Is there diffuse, uniform background fluorescence after fixation?

  • Possible Cause: Aldehyde-induced autofluorescence. Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][11][12] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[11]

  • Solutions:

    • Optimize Fixation: Reduce the fixation time to the minimum necessary for adequate preservation.[1][11]

    • Alternative Fixatives: Consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as fixatives, as they tend to induce less autofluorescence.[7][8][11]

    • Chemical Treatment: Treat with sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence, although results can be variable.[1][7][11]

Is the autofluorescence localized to specific cell types known to produce alkaloids?

  • Possible Cause: Intrinsic fluorescence of the alkaloids themselves. Many alkaloids are naturally fluorescent, which can be a significant source of background in imaging experiments. For instance, serpentine, a terpenoid indole (B1671886) alkaloid, exhibits blue autofluorescence.[13][14][15]

  • Solutions:

    • Spectral Unmixing: This is a powerful technique to separate the emission spectrum of the alkaloid from that of your fluorescent probe.[9][10][16][17]

    • Fluorescence Lifetime Imaging (FLIM): If the fluorescence lifetime of your probe is different from that of the alkaloid, FLIM can be used to distinguish the two signals.[5]

    • Computational Subtraction: Acquire an image of an unstained sample to capture the alkaloid's autofluorescence profile and then subtract this from your stained image.[5][18][19][20]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that what I'm seeing is autofluorescence?

A1: The most straightforward method is to prepare a control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels (e.g., primary and secondary antibodies). When you image this control slide using the same settings as your stained samples, any fluorescence you observe is autofluorescence.[7][21]

Q2: What is the best way to choose a fluorophore to minimize autofluorescence?

A2: The key is to select a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample. Since many endogenous fluorophores and some alkaloids fluoresce in the blue and green regions, choosing fluorophores that emit in the red or far-red regions of the spectrum is often a good strategy.[1][5][8] Modern dyes like Alexa Fluor, DyLight, and Atto dyes are often brighter and have narrower emission spectra, which can also help in distinguishing their signal from background fluorescence.[5]

Q3: Can photobleaching damage my sample or affect my subsequent staining?

A3: While high-intensity light can potentially cause photodamage, controlled photobleaching of autofluorescence is generally performed before the application of fluorescent probes and has been shown to be effective without significantly impacting subsequent immunofluorescence staining.[5][12][22][23] It is important to optimize the duration and intensity of the light exposure for your specific sample type.

Q4: Are there any software-based methods to remove autofluorescence?

A4: Yes, several computational approaches can be used to remove autofluorescence. These include:

  • Spectral Unmixing: This technique uses the distinct emission spectra of your fluorophore and the autofluorescence to separate them into different channels.[9][10][16][17]

  • Image Subtraction: This involves acquiring an image of an unstained control sample to create an "autofluorescence mask" that is then subtracted from the images of your stained samples.[5][19]

  • Non-negative Matrix Factorization (NMF): This is an algorithm used in spectral unmixing to separate the true signal from the autofluorescence components.[17][24]

Q5: Will chemical quenching reagents affect the signal from my fluorescent probe?

A5: Some chemical quenching agents can potentially reduce the signal from your specific fluorescent probe.[22][25] It is crucial to optimize the concentration of the quenching agent and the incubation time to find a balance between reducing autofluorescence and preserving your signal of interest.[2] Some commercially available quenching kits are designed to have a minimal effect on common fluorophores.[3][4][25]

Quantitative Data Summary

The following table summarizes the effectiveness of various autofluorescence quenching methods.

MethodTarget AutofluorescenceReported EfficiencyReference
Sudan Black B LipofuscinEffective reduction in FFPE tissues[26][27]
TrueBlack™ Lipofuscin89-93% reduction in autofluorescence intensity[4]
MaxBlock™ General90-95% reduction in autofluorescence intensity[4]
TrueVIEW™ Non-lipofuscin (collagen, elastin, RBCs)Significant reduction[3][4]
Photochemical Bleaching General80% average decrease of brightest signals[12]
Chemical Photobleaching (H₂O₂) GeneralApproximately double the efficiency of non-chemical photobleaching[22]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
  • After the final washing step of your immunofluorescence protocol, incubate the slides in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.

  • Rinse the slides thoroughly with 70% ethanol to remove excess Sudan Black B.

  • Wash the slides three times with PBS.

  • Proceed with mounting and imaging.

Protocol 2: Photobleaching for General Autofluorescence Reduction
  • Before starting your staining protocol, place your slide on the microscope stage.

  • Expose the sample to a high-intensity light source (e.g., LED or mercury lamp) using a broad-spectrum filter for a duration determined by optimization (typically ranging from several minutes to a few hours).[5][22]

  • Monitor the reduction in autofluorescence periodically until a satisfactory level is achieved.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 3: Spectral Unmixing Workflow
  • Acquire a Lambda Stack: For your stained sample, acquire a series of images at different emission wavelengths.

  • Obtain Reference Spectra:

    • Image an unstained control sample to obtain the reference spectrum for autofluorescence.

    • Image samples stained with only one fluorophore each to obtain the reference spectra for your probes.

  • Perform Linear Unmixing: Use software (e.g., ImageJ/Fiji plugins, commercial microscope software) to apply a linear unmixing algorithm.[10] This will separate the mixed fluorescence signal into individual channels corresponding to each fluorophore and the autofluorescence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_intervention Autofluorescence Reduction cluster_analysis Imaging & Analysis start Start: Sample (with potential autofluorescence) fixation Fixation start->fixation staining Fluorescent Staining fixation->staining photobleaching Photobleaching fixation->photobleaching Optional: Pre-staining quenching Chemical Quenching staining->quenching Optional: Post-staining imaging Fluorescence Imaging staining->imaging photobleaching->staining quenching->imaging spectral Spectral Unmixing analysis Image Analysis spectral->analysis imaging->spectral imaging->analysis end End: Clear Signal analysis->end

Caption: Experimental workflow for managing autofluorescence.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start High Background Fluorescence? lipofuscin Granular / Punctate? start->lipofuscin Yes collagen Fibrous / Web-like? start->collagen Yes fixation Diffuse / Uniform? start->fixation Yes alkaloid Cell-specific? start->alkaloid Yes quench Chemical Quenching (e.g., Sudan Black B) lipofuscin->quench far_red Use Far-Red Dyes collagen->far_red fix_opt Optimize Fixation (Time, Type) fixation->fix_opt spectral Spectral Unmixing / FLIM alkaloid->spectral end Clear Signal quench->end Problem Solved far_red->end Problem Solved fix_opt->end Problem Solved spectral->end Problem Solved

Caption: Troubleshooting logic for autofluorescence.

References

Technical Support Center: Interpreting Unexpected Results in Cadambine Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with cadambine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound extract/compound shows inconsistent cytotoxicity results between experiments. What are the potential causes?

A1: Inconsistent results are a common challenge in natural product research. Several factors could be contributing to this variability:

  • Compound Stability: this compound, as an indole (B1671886) alkaloid, may be susceptible to degradation in solution over time, especially when exposed to light or certain pH conditions.

  • Solubility Issues: this compound may have poor aqueous solubility. Precipitation in the cell culture medium upon dilution from a DMSO stock can lead to variable effective concentrations.

  • Cellular Factors: The passage number, confluency, and overall health of the cell line can significantly impact its response to treatment.

  • Assay Interference: The compound itself might interfere with the assay reagents or readout. For example, indole alkaloids can have intrinsic fluorescence or redox properties that affect certain assays.

Q2: I am observing high background noise in my colorimetric/fluorometric assays (e.g., MTT, resazurin). Could this compound be the cause?

A2: Yes, this is a possibility. Indole alkaloids, including this compound, can interfere with assays that rely on redox reactions or fluorescence.

  • Redox Activity: this compound may directly reduce the assay substrate (like MTT tetrazolium salt), leading to a false positive signal for cell viability.

  • Autofluorescence: Indole compounds can be autofluorescent, which can interfere with fluorescence-based assays by increasing the background signal.

Q3: My results from a metabolic assay (like MTT) and a cell death assay (like Annexin V) are conflicting. How should I interpret this?

A3: Conflicting results between different assay types often indicate a complex cellular response.

  • Cytostatic vs. Cytotoxic Effects: A metabolic assay like MTT measures cellular metabolic activity, which is an indicator of cell viability and proliferation. A compound could be cytostatic, meaning it inhibits proliferation without directly causing cell death. In this case, you might see a decrease in the MTT signal but no significant increase in apoptosis markers.

  • Assay Interference: As mentioned, your compound could be interfering with one of the assays. For instance, if this compound inhibits mitochondrial function without immediately inducing apoptosis, the MTT assay might show a strong cytotoxic effect, while an early apoptosis marker like Annexin V might not.

  • Timing of Apoptosis: The time point at which you are measuring apoptosis is crucial. Some compounds may induce apoptosis at later time points.

Q4: I have successfully isolated this compound, but its bioactivity is much lower than that of the crude extract. Why is this?

A4: This is a frequent observation in natural product drug discovery and can be attributed to a few factors:

  • Synergistic Effects: The crude extract contains a mixture of compounds that may act synergistically to produce the observed bioactivity. The isolated pure compound may be less active on its own.

  • Compound Degradation: The active compound might have degraded during the isolation and purification process.

  • Loss of Minor, Highly Active Components: The most abundant compound in an extract is not always the most active. A minor component that was lost during fractionation could be responsible for the majority of the bioactivity.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results

This guide provides a step-by-step approach to troubleshooting variable results in cytotoxicity assays.

G start Start: Inconsistent Cytotoxicity Results check_compound 1. Verify Compound Integrity - Check for precipitation in media - Assess stability over time (HPLC) - Confirm identity and purity start->check_compound check_cells 2. Standardize Cell Culture Conditions - Use consistent passage number - Ensure consistent seeding density - Regularly test for mycoplasma check_compound->check_cells check_assay 3. Evaluate Assay Performance - Run positive and negative controls - Check for compound interference (cell-free assay) - Optimize incubation times check_cells->check_assay decision Consistent Results? check_assay->decision end_success End: Reliable Data decision->end_success Yes end_reassess End: Re-evaluate Hypothesis/ Experimental Design decision->end_reassess No

Troubleshooting workflow for inconsistent cytotoxicity.

Guide 2: Conflicting Assay Results (Metabolic vs. Apoptosis)

This guide helps in interpreting discrepancies between different types of cell health assays.

G start Start: Conflicting Assay Results low_mtt Low MTT Signal (Reduced Metabolic Activity) start->low_mtt no_apoptosis No Increase in Apoptosis Markers (e.g., Annexin V, Caspase-3/7) low_mtt->no_apoptosis apoptosis Increase in Apoptosis Markers low_mtt->apoptosis cytostatic Hypothesis: Cytostatic Effect (Inhibition of Proliferation) no_apoptosis->cytostatic interference Hypothesis: Assay Interference no_apoptosis->interference mechanism Hypothesis: Direct Mitochondrial Inhibition or Delayed Apoptosis apoptosis->mechanism validate_cytostatic Validation: - Cell cycle analysis (Propidium Iodide) - Cell counting over time cytostatic->validate_cytostatic validate_mechanism Validation: - Time-course experiment for apoptosis - Measure mitochondrial membrane potential mechanism->validate_mechanism validate_interference Validation: - Cell-free assay with compound - Use alternative, non-interfering assay interference->validate_interference G This compound This compound p53 p53 Activation This compound->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Permeability Bcl2->Mitochondria Inhibits Permeability CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Cadambine and Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two alkaloids, Cadambine and the well-established chemotherapeutic agent, Vincristine. The information presented herein is based on available experimental data to assist researchers in evaluating their potential applications in oncology.

Introduction

Vincristine, a vinca (B1221190) alkaloid isolated from Catharanthus roseus, is a widely used anticancer drug.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3] this compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Nauclea genus, such as Neolamarckia cadamba. While extracts of these plants have shown cytotoxic activity, data on the isolated compound this compound is emerging.[4][5] This guide aims to collate and compare the cytotoxic profiles of these two compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and Vincristine against various human cancer cell lines. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between studies.

CompoundCell LineCancer TypeIC50 ValueExposure TimeAssay Method
This compound HCT116Colorectal Carcinoma45 ± 4 µg/mLNot SpecifiedNot Specified
Vincristine HCT116Colorectal CarcinomaGrowth inhibition observed at 0.5 - 15 µMNot SpecifiedMTT Assay
BCL1Lymphoma~3.6 µg/mLNot SpecifiedMTT Assay
MCF7-WTBreast Adenocarcinoma7.371 nM48 hoursCCK-8 Assay

Note: The data for Vincristine in the HCT116 cell line indicates a concentration range at which cell growth inhibition was observed, rather than a specific IC50 value from the cited study.[6]

Mechanism of Action and Signaling Pathways

Vincristine

Vincristine primarily exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][7]

  • Microtubule Disruption: Vincristine binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[2] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle.

  • Mitotic Arrest: The failure of mitotic spindle formation causes cells to arrest in the metaphase (M phase) of the cell cycle.[2][3]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3][8] This involves the activation of caspase-9 and caspase-3, leading to programmed cell death.[8][9] The process can also be regulated by reactive oxygen species (ROS).[9] Some studies also suggest the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[8]

Vincristine_Signaling_Pathway Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest ROS ROS Generation Mitotic_Arrest->ROS Mitochondria Mitochondrial Pathway Mitotic_Arrest->Mitochondria Caspase8 Caspase-8 Activation Mitotic_Arrest->Caspase8 ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Vincristine-induced apoptosis signaling pathway.
This compound

The precise cytotoxic mechanism of isolated this compound is not as extensively characterized as that of Vincristine. However, studies on extracts from Neolamarckia cadamba, which contain this compound, suggest a mechanism involving cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Extracts of N. cadamba have been shown to induce cell cycle arrest, with some evidence pointing to an arrest in the G0/G1 phase.[10]

  • Apoptosis Induction: These extracts also induce apoptosis, which appears to be mediated through the mitochondrial pathway.[10]

Further research is required to elucidate the specific molecular targets and signaling pathways of pure this compound.

Cadambine_Signaling_Pathway This compound This compound (from N. cadamba extracts) CellCycle Cell Cycle Proteins This compound->CellCycle Modulates Mitochondria Mitochondrial Pathway This compound->Mitochondria Induces G0G1_Arrest Cell Cycle Arrest (G0/G1 Phase) CellCycle->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis Mitochondria->Apoptosis

Figure 2. Postulated signaling pathway for this compound's cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

Standard in vitro assays are employed to determine the cytotoxic effects of compounds like this compound and Vincristine. Below are generalized protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Vincristine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as described previously.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay Incubation->Apoptosis_Assay Absorbance Absorbance/Fluorescence Measurement MTT_Assay->Absorbance LDH_Assay->Absorbance Apoptosis_Assay->Absorbance Flow Cytometry IC50 IC50 Calculation Absorbance->IC50 Mechanism Mechanism Elucidation IC50->Mechanism

Figure 3. General experimental workflow for in vitro cytotoxicity testing.

Conclusion

Vincristine is a potent cytotoxic agent with a well-defined mechanism of action involving mitotic arrest. This compound, based on preliminary studies of its source plant extracts, also exhibits cytotoxic properties, likely through the induction of apoptosis and cell cycle arrest. However, more extensive research on isolated this compound is necessary to establish its specific IC50 values across a broader range of cancer cell lines and to fully elucidate its molecular mechanism of action. This will enable a more direct and comprehensive comparison with established chemotherapeutic drugs like Vincristine and determine its potential as a novel anticancer agent.

References

A Comparative Analysis of Cadambine and Other Nauclea Alkaloids: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Nauclea, a member of the Rubiaceae family, is a rich source of structurally diverse and biologically active indole (B1671886) alkaloids. These compounds have garnered significant attention for their potential therapeutic applications, ranging from anticancer and antimalarial to neuroprotective and anti-inflammatory effects. Among these, cadambine and its derivatives have emerged as promising leads. This guide provides a comparative overview of the efficacy of this compound against other alkaloids isolated from various Nauclea species, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro efficacy of this compound and other notable Nauclea alkaloids across different biological assays. Direct comparison is most effective when data is derived from the same study, ensuring uniform experimental conditions.

Table 1: Anticancer and Cytotoxic Activity
AlkaloidCell LineAssayIC50 ValueSource SpeciesReference
This compound HCT116 (Human Colorectal Carcinoma)MTT45 ± 4 µg/mLAnthocephalus cadamba[1]
Vero (Monkey Kidney Epithelial)MTT> 50 µg/mL (low cytotoxicity)Neonauclea purpurea[2]
Vallesiachotamine H1299 (Human Lung Cancer)MTT4.24 µMAnthocephalus cadamba[3][4]
Iso-vallesiachotamine H1299 (Human Lung Cancer)MTT3.79 µMAnthocephalus cadamba[3][4]
Strictosamide HepG2 (Human Liver Cancer)MTT> 80 µMNot Specified[5]
MCF7 (Human Breast Cancer)MTT> 80 µMNot Specified[5]
Subditine LNCaP (Human Prostate Cancer)Cell Proliferation12.24 ± 0.19 µMNauclea subdita
PC-3 (Human Prostate Cancer)Cell Proliferation13.97 ± 0.32 µMNauclea subdita
Table 2: Anti-Cholinesterase Activity
AlkaloidEnzymeIC50 Value (µg/mL)Source SpeciesReference
This compound Acetylcholinesterase1.47Uncaria rhynchophylla[6]
Butyrylcholinesterase1.01Uncaria rhynchophylla[6]
3α-Dihydrothis compound Acetylcholinesterase4.25Uncaria rhynchophylla[6]
Butyrylcholinesterase3.65Uncaria rhynchophylla[6]
Angustidine Acetylcholinesterase6.54 ± 0.37 µMNauclea officinalis
Butyrylcholinesterase0.31 ± 0.07 µMNauclea officinalis
Angustine Butyrylcholinesterase1.56 ± 0.05 µMNauclea officinalis
Nauclefine Butyrylcholinesterase2.21 ± 0.03 µMNauclea officinalis
Table 3: Anti-platelet Aggregation Activity
AlkaloidAgonistIC50 Value (µM)Source SpeciesReference
Naucleaoral A Thrombin3.05 ± 0.22Nauclea orientalis[7]
Naucleaoral B ADP27.01 ± 7.67Nauclea orientalis[7]
Naucleactonin A Thrombin4.41 ± 0.47Nauclea orientalis[7]
Naucleficine Thrombin7.50 ± 0.22Nauclea orientalis[7]
Pumiloside Thrombin4.89 ± 0.13Nauclea orientalis[7]

Experimental Protocols

A fundamental understanding of the methodologies employed is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HCT116, H1299, HepG2) are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well and incubated overnight to allow for cell attachment.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., this compound, vallesiachotamine) and incubated for a specified period (typically 48 or 72 hours).[8][9]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8][9]

Anti-Cholinesterase Activity Assay

This assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.

  • Enzyme and Substrate Preparation: A solution of AChE or BChE is prepared in a phosphate (B84403) buffer. The substrate, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in the buffer.

  • Inhibition Reaction: The test alkaloids are pre-incubated with the enzyme solution in a 96-well plate for a set time (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: The reaction is initiated by the addition of the substrate and DTNB.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Anti-platelet Aggregation Assay

This assay evaluates the ability of compounds to inhibit the aggregation of platelets, a key process in thrombosis.

  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.[7]

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a high-throughput 98-well microtiter plate format.[7]

  • Compound Incubation: The test alkaloids are incubated with the PRP for a short period.[7]

  • Agonist Induction: Aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or arachidonic acid (AA).[7]

  • Aggregation Monitoring: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time using a microplate reader.[7]

  • IC50 Determination: The concentration of the alkaloid that inhibits 50% of the agonist-induced platelet aggregation is determined as the IC50 value.[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these alkaloids exert their effects is paramount for targeted drug development.

This compound's Neuroprotective Pathway

This compound has demonstrated neuroprotective effects against cadmium-induced toxicity.[9] The proposed mechanism involves the mitigation of apoptosis through several key actions.

Cadambine_Neuroprotection Cadmium Cadmium Exposure ROS ↑ Reactive Oxygen Species (ROS) Cadmium->ROS Ca2 ↑ Intracellular Ca²⁺ Levels Cadmium->Ca2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca2->MMP Apoptosis Apoptosis MMP->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Ca2 Inhibits This compound->MMP Restores This compound->Apoptosis Inhibits

Caption: this compound's neuroprotective mechanism against cadmium-induced apoptosis.

Cadmium exposure leads to an increase in reactive oxygen species (ROS) and intracellular calcium levels, which in turn decreases the mitochondrial membrane potential, ultimately triggering apoptosis.[9] this compound counteracts these effects by reducing ROS generation and intracellular calcium, thereby restoring the mitochondrial membrane potential and inhibiting apoptosis.[9]

Strictosamide and Mitraphylline's Anti-Metastatic Pathway

Strictosamide and mitraphylline (B1677209) have been shown to inhibit cancer cell motility, a critical step in metastasis, by suppressing the Epithelial-Mesenchymal Transition (EMT) signaling pathway.[8]

EMT_Inhibition Alkaloids Strictosamide & Mitraphylline Integrin Integrin α4 Signaling Alkaloids->Integrin Inhibits EMT_TF EMT Transcription Factors (e.g., Snail, Twist) Integrin->EMT_TF Activates EMT_Effector EMT Effectors (↓ E-cadherin, ↑ N-cadherin) EMT_TF->EMT_Effector Regulates Cell_Motility Cancer Cell Motility (Invasion & Migration) EMT_Effector->Cell_Motility Promotes

Caption: Inhibition of EMT-mediated cancer cell motility by Nauclea alkaloids.

These alkaloids inhibit integrin α4 signaling, which leads to the downregulation of key EMT transcription factors like Snail and Twist.[8] This, in turn, alters the expression of EMT effector proteins, such as increasing E-cadherin and decreasing N-cadherin, ultimately suppressing the invasive and migratory capabilities of cancer cells.[8]

Experimental Workflow: Bioassay-Guided Isolation

The discovery of bioactive alkaloids often follows a bioassay-guided fractionation approach. This systematic process ensures that the isolated compounds are responsible for the observed biological activity.

Bioassay_Workflow Plant_Material Nauclea Plant Material (e.g., Bark, Leaves) Crude_Extract Crude Extract (e.g., Methanolic) Plant_Material->Crude_Extract Bioassay1 Biological Assay (e.g., Cytotoxicity) Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation Bioassay1->Fractionation Active Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Biological Assay of Fractions Fractions->Bioassay2 Active_Fraction Active Fraction(s) Bioassay2->Active_Fraction Identifies Isolation Isolation of Pure Compounds Active_Fraction->Isolation Pure_Compounds Pure Alkaloids (e.g., this compound) Isolation->Pure_Compounds Bioassay3 Biological Assay of Pure Compounds Pure_Compounds->Bioassay3 Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: A typical workflow for bioassay-guided isolation of Nauclea alkaloids.

This guide provides a snapshot of the current research on this compound and other Nauclea alkaloids. The presented data highlights the significant therapeutic potential of this class of compounds. Further research, particularly head-to-head comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and therapeutic window of these promising natural products.

References

Validating the Anticancer Activity of Cadambine Across Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Cadambine, a monoterpenoid indole (B1671886) alkaloid, across various cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a comprehensive overview of its cytotoxic and apoptotic effects.

Comparative Efficacy of this compound: A Tabular Summary

The cytotoxic potential of this compound and extracts of Neolamarckia cadamba (from which this compound is derived) has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The table below summarizes the available IC50 values.

Cell LineCancer TypeCompound/ExtractIC50 ValueCitation
HCT116Human Colorectal CarcinomaThis compound45 µg/mL[1]
HepG2Human Hepatocellular CarcinomaChloroform extract of N. cadamba leaves69 µg/ml[2]
MCF-7Human Breast CancerEthanol extract of N. cadamba leaves200 µg/ml[3]
A549Human Lung CancerHydro-alcoholic extract of N. cadamba stem bark60.15 µg/ml[4]
Ehrlich Ascites Carcinoma (EAC)Murine Ascites CarcinomaMethanolic extract of A. cadambaNot explicitly stated, but showed dose-dependent cytotoxicity[5][6]
MIA-Pa-Ca-2Human Pancreatic CancerQuinoic acid (from A. cadamba)4.12 µM[7]
HL-60Human LeukemiaQuinoic acid (from A. cadamba)7.26 µM[7]

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a standard workflow for assessing the anticancer properties of a compound like this compound.

G Experimental Workflow for Anticancer Activity Validation cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Culture (e.g., HCT116, HepG2, MCF-7) B Treatment with this compound (Varying Concentrations and Durations) A->B C MTT Assay (Cell Viability/Cytotoxicity) B->C D Annexin V-FITC/PI Staining (Apoptosis Assay) B->D E Western Blotting (Protein Expression Analysis) B->E F IC50 Value Calculation C->F G Quantification of Apoptotic Cells D->G H Analysis of Protein Expression Levels E->H I Conclusion on Anticancer Activity and Mechanism of Action F->I G->I H->I

Caption: A flowchart of the key steps in evaluating the anticancer efficacy of this compound.

Signaling Pathway of this compound-Induced Apoptosis

Studies suggest that this compound and related compounds from Neolamarckia cadamba induce apoptosis through the intrinsic, mitochondria-mediated pathway. This process involves the regulation of key pro-apoptotic and anti-apoptotic proteins.

G Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_0 Upstream Regulation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates p21 p21 (Cell Cycle Regulator) p53->p21 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator Caspase) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptotic pathway modulated by this compound in cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for cell attachment.[8]

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6][9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with cold PBS.[4]

  • Cell Resuspension: The cell pellet is resuspended in 1X binding buffer.[10]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[2][10]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1][10]

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer to extract total proteins.[11]

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, Bax, Bcl-2, and a loading control like β-actin.[7][11]

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[12]

References

Unveiling the Anti-Inflammatory Potential of Cadambine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory effects of Cadambine and its derivatives. By comparing its performance with established anti-inflammatory agents and presenting supporting experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.

Recent studies have highlighted the significant anti-inflammatory properties of compounds isolated from the plant Neolamarckia cadamba, traditionally used in ethnopharmacy. Among these, the monoterpenoid indole (B1671886) alkaloid 3β-dihydrothis compound, a derivative of this compound, has demonstrated noteworthy efficacy in both in vitro and in vivo models of inflammation. This guide delves into the experimental evidence, comparing its effects with the steroidal anti-inflammatory drug Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the natural compound Curcumin.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of 3β-dihydrothis compound have been evaluated by measuring its ability to inhibit key pro-inflammatory mediators. The following table summarizes the available quantitative data, comparing its efficacy with other well-known anti-inflammatory agents. It is important to note that direct IC50 values for 3β-dihydrothis compound are not yet widely published; however, studies indicate its superior potency compared to Dexamethasone at specific concentrations.

CompoundTargetCell LineIC50 / EffectSource
3β-dihydrothis compound TNF-α, COX-2, IL-1βRAW 264.7> Dexamethasone at 10 µg/mL[1]
Dexamethasone TNF-αRAW 264.7~1 µM (Significant suppression)[1][2][3]
Dexamethasone Apoptosis (LPS-induced)Bovine Glomerular Endothelial Cells0.9 nM[4]
Ibuprofen COX-2RAW 264.7Significantly inhibits at 130 µM[2]
Ibuprofen NF-κB activationSW480 cellsDose-dependent decrease in IκBα[5]
Curcumin TNF-αRAW 264.77.4 µM[6]
Curcumin Nitric Oxide (NO)RAW 264.711.0 ± 0.59 µM[7]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

In-Depth Look at Experimental Protocols

The evaluation of this compound's anti-inflammatory effects relies on standardized and reproducible experimental models. Below are detailed protocols for the key in vitro and in vivo assays cited in the research.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This assay is fundamental for screening anti-inflammatory compounds by assessing their ability to inhibit the production of pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria.

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment and Stimulation:

  • Cells are pre-treated with varying concentrations of the test compound (e.g., 3β-dihydrothis compound, Dexamethasone) for 1 hour.
  • Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.
  • A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) are included.

3. Measurement of Inflammatory Mediators:

  • After 24 hours of incubation, the cell culture supernatant is collected.
  • Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Absorbance is read at 540 nm.
  • Cytokine Quantification (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control.
  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.

1. Animal Handling and Grouping:

  • Male Wistar rats or Swiss albino mice are used for the study.
  • Animals are divided into several groups: a control group, a standard drug group (e.g., Aspirin or Dexamethasone), and test groups receiving different doses of the compound being investigated (e.g., 3β-dihydrothis compound).

2. Compound Administration:

  • The test compound and the standard drug are administered orally or intraperitoneally, typically one hour before the induction of inflammation. The control group receives the vehicle.

3. Induction of Inflammation:

  • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • The volume of the paw is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Visualizing the Molecular Mechanisms

The anti-inflammatory effects of this compound and other agents are mediated through their interaction with specific signaling pathways within the cell. The following diagrams, created using the DOT language, illustrate these pathways and the experimental workflow.

Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits Dexamethasone Dexamethasone Dexamethasone->NFκB Inhibits Ibuprofen Ibuprofen Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Ibuprofen->Pro_inflammatory_Genes Inhibits COX-2 Curcumin Curcumin Curcumin->NFκB Inhibits Curcumin->MAPK_pathway Inhibits DNA DNA NFκB_nuc->DNA DNA->Pro_inflammatory_Genes Transcription

Figure 1: Simplified diagram of the LPS-induced inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay start_vitro Seed RAW 264.7 Macrophages treat Pre-treat with Compound start_vitro->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate_vitro Incubate for 24h stimulate->incubate_vitro collect_supernatant Collect Supernatant incubate_vitro->collect_supernatant measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines analyze_vitro Analyze Data (IC50) measure_no->analyze_vitro measure_cytokines->analyze_vitro start_vivo Administer Compound to Rodents induce_edema Inject Carrageenan in Paw start_vivo->induce_edema measure_edema Measure Paw Volume Over Time induce_edema->measure_edema analyze_vivo Calculate % Inhibition measure_edema->analyze_vivo

Figure 2: Workflow for in vitro and in vivo anti-inflammatory assays.

Logical_Relationship cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_response Cellular Response Inflammation Inflammation (e.g., LPS, Carrageenan) NFkB_MAPK NF-κB & MAPK Pathways Inflammation->NFkB_MAPK Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) NFkB_MAPK->Mediators Response Inflammatory Response Mediators->Response This compound This compound This compound->NFkB_MAPK Inhibits Alternatives Alternative Agents (Dexamethasone, Ibuprofen, Curcumin) Alternatives->NFkB_MAPK Inhibits Alternatives->Mediators Inhibits

Figure 3: Logical relationship of this compound's mechanism of action.

Conclusion

The available evidence strongly suggests that this compound and its derivatives, particularly 3β-dihydrothis compound, are potent anti-inflammatory agents. Their ability to inhibit key pro-inflammatory mediators, with efficacy comparable or superior to established drugs like Dexamethasone in certain assays, positions them as promising candidates for further drug development. The primary mechanism of action appears to involve the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. Further research to elucidate the precise molecular targets and to establish a comprehensive pharmacokinetic and safety profile is warranted to fully realize the therapeutic potential of this compound in treating inflammatory disorders.

References

Comparative Analysis of Cadambine's Anticancer Mechanism with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific understanding of the specific anticancer mechanisms of the isolated compound Cadambine is still emerging. This guide leverages data from studies on extracts of Neolamarckia cadamba (also known as Anthocephalus cadamba), the plant from which this compound is derived. The observed biological activities are attributed to a combination of compounds within these extracts, including but not limited to this compound. This analysis serves as a comparative framework based on the currently available evidence.

Introduction

This compound is a monoterpenoid gluco-indole alkaloid isolated from the plant Neolamarckia cadamba. Traditional use and recent scientific investigations have highlighted the anticancer potential of extracts from this plant. These extracts have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This guide provides a comparative analysis of the proposed mechanisms of N. cadamba extracts against three well-established anticancer drugs: Doxorubicin, a DNA-damaging agent; Palbociclib, a cell cycle inhibitor; and Venetoclax, a targeted apoptosis inducer. By juxtaposing their molecular pathways and effects, this document aims to offer a clear perspective for researchers in oncology and drug discovery.

Mechanisms of Action

The anticancer effects of N. cadamba extracts, Doxorubicin, Palbociclib, and Venetoclax converge on two central pillars of cancer therapy: halting uncontrolled cell proliferation and inducing programmed cell death. However, they achieve these outcomes through distinct molecular pathways.

Neolamarckia cadamba Extract (this compound Proxy)

Extracts from N. cadamba exhibit a dual mechanism involving the induction of both cell cycle arrest and apoptosis, primarily through the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: The extract has been shown to arrest breast cancer cells (MCF-7) in the G0/G1 phase of the cell cycle. This is associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and the upregulation of the CDK inhibitor p21.[1][2][3]

  • Apoptosis Induction: The extract induces apoptosis by causing DNA damage and modulating the balance of Bcl-2 family proteins.[4] It upregulates the expression of pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial-mediated cell death.[2][4][5]

Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism involves interfering with DNA replication and repair.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, preventing the enzyme topoisomerase II from resealing double-strand breaks it creates. This leads to an accumulation of DNA damage.[6][7]

  • Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and subsequent activation of apoptotic pathways.[6][8][9][10]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin also generates high levels of ROS, which cause oxidative damage to DNA, proteins, and cell membranes, further contributing to cytotoxicity.[6][7]

Palbociclib

Palbociclib is a selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

  • Selective CDK4/6 Inhibition: Palbociclib specifically targets the CDK4/6-cyclin D complex. This complex is responsible for phosphorylating the retinoblastoma (Rb) protein.[11]

  • G1 Cell Cycle Arrest: By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3][11][12] This results in a potent G1 arrest.[12][13]

Venetoclax

Venetoclax is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, making it a BH3-mimetic drug.

  • Targeted Bcl-2 Inhibition: Many cancer cells overexpress the anti-apoptotic protein Bcl-2 to evade cell death. Venetoclax binds directly to Bcl-2, displacing pro-apoptotic proteins (like BIM) that are normally sequestered by Bcl-2.[14][15][16][17]

  • Induction of Intrinsic Apoptosis: The released pro-apoptotic proteins trigger the activation and oligomerization of BAX and BAK on the mitochondrial outer membrane. This permeabilizes the membrane, leading to the release of cytochrome c and subsequent caspase activation, thereby restoring the cell's natural apoptotic process.[16][17]

Comparative Data Presentation

The following table summarizes the key mechanistic differences and reported cytotoxic concentrations (IC50) in the MCF-7 human breast cancer cell line, a common model for in vitro anticancer studies.

FeatureN. cadamba Extract (Proxy for this compound)DoxorubicinPalbociclibVenetoclax
Primary Target CDK2, Bcl-2/Bax balance, DNADNA, Topoisomerase IICDK4, CDK6Bcl-2
Mechanism G0/G1 cell cycle arrest, Intrinsic apoptosisG2/M cell cycle arrest, DNA damage, ROS productionG1 cell cycle arrestIntrinsic apoptosis
Cell Cycle Phase Arrest G0/G1[1][3]G2/M[8][9]G1[3][12][13]G2/M (in some contexts)[18]
Reported IC50 in MCF-7 Cells ~200 µg/mL (Ethanol Extract)[3]0.4 µM - 8.3 µM[19][20][21]0.1 µM - 3.1 µM[22][23][24]~36 µM[18]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay type.

Signaling Pathway and Workflow Visualizations

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.

Signaling Pathways

Anticancer Mechanisms cluster_this compound N. cadamba Extract (this compound Proxy) cluster_Doxorubicin Doxorubicin cluster_Palbociclib Palbociclib cluster_Venetoclax Venetoclax This compound N. cadamba Extract Cad_DNA DNA Damage This compound->Cad_DNA Cad_Bcl2 Bcl-2 down This compound->Cad_Bcl2 Cad_p53 p53 activation Cad_DNA->Cad_p53 Cad_p21 p21 up Cad_p53->Cad_p21 Cad_Bax Bax up Cad_p53->Cad_Bax Cad_CDK2 CDK2 down Cad_p21->Cad_CDK2 Cad_G1 G1 Arrest Cad_CDK2->Cad_G1 Cad_Mito Mitochondrial Permeability Cad_Bcl2->Cad_Mito Cad_Bax->Cad_Mito Cad_Apoptosis Apoptosis Cad_Mito->Cad_Apoptosis Doxo Doxorubicin Doxo_TopoII Topo II Inhibition Doxo->Doxo_TopoII Doxo_ROS ROS Generation Doxo->Doxo_ROS Doxo_DNA DNA Breaks Doxo_TopoII->Doxo_DNA Doxo_DDR DDR Activation Doxo_DNA->Doxo_DDR Doxo_G2M G2/M Arrest Doxo_DDR->Doxo_G2M Doxo_Apoptosis Apoptosis Doxo_DDR->Doxo_Apoptosis Doxo_ROS->Doxo_Apoptosis Palbo Palbociclib Palbo_CDK46 CDK4/6 Inhibition Palbo->Palbo_CDK46 Palbo_Rb Rb Phosphorylation Blocked Palbo_CDK46->Palbo_Rb Palbo_E2F E2F remains bound Palbo_Rb->Palbo_E2F Palbo_G1 G1 Arrest Palbo_E2F->Palbo_G1 Veneto Venetoclax Veneto_Bcl2 Bcl-2 Inhibition Veneto->Veneto_Bcl2 Veneto_Bim Pro-apoptotic proteins released Veneto_Bcl2->Veneto_Bim Veneto_BaxBak BAX/BAK Activation Veneto_Bim->Veneto_BaxBak Veneto_Mito Mitochondrial Permeability Veneto_BaxBak->Veneto_Mito Veneto_Apoptosis Apoptosis Veneto_Mito->Veneto_Apoptosis

Caption: Comparative signaling pathways of anticancer agents.

Experimental Workflows

Experimental Workflows cluster_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) cluster_Apoptosis Apoptosis Assay (Annexin V/PI Staining) cc1 1. Harvest & Wash Cells cc2 2. Fix in 70% cold Ethanol (B145695) (dropwise while vortexing) cc1->cc2 cc3 3. Incubate >= 30 min on ice cc2->cc3 cc4 4. Wash with PBS cc3->cc4 cc5 5. Treat with RNase A cc4->cc5 cc6 6. Stain with Propidium Iodide cc5->cc6 cc7 7. Analyze via Flow Cytometry (Linear scale, gate out doublets) cc6->cc7 ap1 1. Induce Apoptosis (Treat cells with compound) ap2 2. Harvest & Wash Cells (Use cold PBS) ap1->ap2 ap3 3. Resuspend in 1X Binding Buffer ap2->ap3 ap4 4. Add Annexin V-FITC & Propidium Iodide (PI) ap3->ap4 ap5 5. Incubate 15 min at RT (dark) ap4->ap5 ap6 6. Add 1X Binding Buffer ap5->ap6 ap7 7. Analyze via Flow Cytometry (Annexin V+ / PI- = Early Apoptosis) ap6->ap7

Caption: Standard workflows for cell cycle and apoptosis analysis.

Detailed Experimental Protocols

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

  • Cell Preparation: Culture cells to the desired confluency and treat with the compound of interest for the specified duration. Include untreated controls.

  • Harvesting: Harvest cells (using trypsin for adherent cells) and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Centrifuge and discard the supernatant.

  • Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol drop-by-drop while gently vortexing to prevent cell clumping.[25][26] Fix for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[27] Incubate for 30 minutes at 37°C.

  • Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL final concentration) to the cell suspension.[25] Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale and use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates from the analysis.

Apoptosis Detection via Annexin V & PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells and treat with the test compound for the desired time. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Harvesting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS.[4]

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) solution.[1][4]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][28]

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Bcl-2 and Bax Protein Expression

This protocol allows for the semi-quantitative analysis of specific protein levels.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • SDS-PAGE: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5] Confirm successful transfer using Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5][29]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[5]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[5]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins (Bcl-2, Bax) to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

References

A Comparative Analysis of Cadambine and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the natural alkaloid Cadambine, primarily studied through extracts of Neolamarckia cadamba, and the established chemotherapeutic agent Doxorubicin against breast cancer cell lines. While direct comparative studies on isolated this compound are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and potential as anticancer agents.

Quantitative Efficacy: A Head-to-Head Look

The following tables summarize the antiproliferative and apoptosis-inducing effects of Neolamarckia cadamba extract and Doxorubicin on various breast cancer cell lines.

Table 1: In Vitro Antiproliferative Activity

Compound/ExtractCell LineIC₅₀ ValueTreatment DurationReference
Ethanolic Extract of Neolamarckia cadamba Leaves MCF-7206.0 ± 3.4 µg/mL72 hours[1][2]
A549 (Lung)51.5 µg/mLNot Specified[3]
HepG2 (Liver)60.9 µg/mLNot Specified[3]
Isolated this compound HCT116 (Colorectal)45 ± 4 µg/mLNot Specified[4][5]
Doxorubicin MCF-7~4 µM24 and 48 hours[6]
MDA-MB-231~1 µM24 and 48 hours[6]
MCF-78306 nM (8.306 µM)48 hours[4]
MDA-MB-2316602 nM (6.602 µM)48 hours[4][7]
AMJ13223.6 µg/mLNot Specified
MCF-72.50 µM24 hours[8]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as treatment duration and specific assay protocols.

Table 2: Effects on Apoptosis and Cell Cycle

FeatureNeolamarckia cadamba Leaf Extract (in MCF-7 cells)Doxorubicin (in MCF-7 and MDA-MB-231 cells)
Apoptosis Induction Induces late-stage apoptosis.Induces apoptosis.[6]
Mechanism of Apoptosis Upregulation of Bax, cytochrome c, caspase-9, and caspase-7; Downregulation of Bcl-2.[2]Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2.[6]
Cell Cycle Arrest Arrests cells in the G0/G1 phase.[1][2]Induces cell cycle arrest, predominantly at the G2/M phase.[4]
Mechanism of Cell Cycle Arrest Downregulation of CDK2; Upregulation of p21 and cyclin E.[2]Targets DNA and topoisomerase II, inhibiting replication and transcription.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways affected by the ethanolic extract of Neolamarckia cadamba and the established mechanism of action for Doxorubicin.

cluster_0 Neolamarckia cadamba Extract Treatment cluster_1 Cell Cycle Regulation (G0/G1 Arrest) cluster_2 Mitochondrial Apoptosis Pathway NC_Extract N. cadamba Extract p21 p21 NC_Extract->p21 Upregulates CyclinE Cyclin E NC_Extract->CyclinE Upregulates CDK2 CDK2 NC_Extract->CDK2 Downregulates Bcl2 Bcl-2 NC_Extract->Bcl2 Downregulates Bax Bax NC_Extract->Bax Upregulates p21->CDK2 Inhibits G1_S_Transition G1/S Transition Block CDK2->G1_S_Transition Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Signaling pathway of N. cadamba extract in MCF-7 cells.

cluster_0 Cellular Targets cluster_1 Downstream Effects Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Damage->Replication_Inhibition Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Replication_Inhibition->Apoptosis_Induction

Caption: Mechanism of action of Doxorubicin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of the compounds and calculate the IC₅₀ value.

  • Procedure:

    • Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., N. cadamba extract or Doxorubicin) and a vehicle control (e.g., DMSO).

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Purpose: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Cells are seeded and treated with the IC₅₀ concentration of the test compound for a specified time.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Cell Cycle Analysis

  • Purpose: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Cells are treated with the test compound for a specific duration.

    • The cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the in vitro comparison of two compounds.

start Start cell_culture Culture Breast Cancer Cell Lines (e.g., MCF-7) start->cell_culture treatment Treat cells with varying concentrations of This compound/Extract & Doxorubicin cell_culture->treatment ic50 Determine IC50 values (MTT Assay) treatment->ic50 apoptosis Assess Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Analyze Cell Cycle (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis & Comparison ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General workflow for in vitro compound comparison.

References

Cadambine: An Emerging Alkaloid in Cancer Therapy Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical research has highlighted the potential of Cadambine, a natural alkaloid isolated from the plant Neolamarckia cadamba, as a promising candidate in oncology. While direct in vivo comparative studies against standard chemotherapy are currently limited, existing in vitro data and studies on crude extracts containing this compound demonstrate its potential anticancer effects. This guide provides a comprehensive overview of the available data on this compound's efficacy, its proposed mechanisms of action, and the experimental protocols used in its evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.

In Vivo Efficacy: Insights from Plant Extracts

Direct in vivo efficacy data for isolated this compound is not yet widely available in published literature. However, studies on methanolic extracts of Neolamarckia cadamba, which contains this compound, have shown significant antitumor activity in murine models.

One key study investigated the effect of a methanolic extract of Anthocephalus cadamba (a synonym for Neolamarckia cadamba) on Ehrlich ascites carcinoma (EAC) in mice. The extract demonstrated a significant dose-dependent reduction in tumor volume, viable tumor cell count, and tumor weight.[1] Furthermore, the treatment led to an increased lifespan of the tumor-bearing mice.[1] These findings suggest that compounds within the extract, including this compound, possess potent antitumor properties that warrant further investigation with the isolated alkaloid.

Another study using a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats showed that treatment with Neolamarckia cadamba extract had modulatory effects on cancer-associated anemia and biochemical imbalances, suggesting a systemic benefit in addition to potential direct antitumor activity.

In Vitro Cytotoxicity of Isolated this compound

While in vivo data on the pure compound is scarce, in vitro studies have confirmed the direct cytotoxic effects of isolated this compound on human cancer cell lines. A bio-assay guided isolation study identified this compound as a potent inhibitor of human colorectal carcinoma (HCT116) cells.

CompoundCell LineIC50 (µg/mL)
This compound HCT116 (Human Colorectal Carcinoma)45 ± 4
This compound HepG2 (Human Hepatocellular Carcinoma)> 100

Table 1: In Vitro Cytotoxicity of Isolated this compound. Data from a study demonstrating the concentration-dependent inhibition of cancer cell lines by isolated this compound.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of Neolamarckia cadamba extracts, and by extension this compound, are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on breast cancer cell lines (MCF-7) treated with the plant's extract revealed an arrest of the cell cycle in the G0/G1 phase.[2][3] This was associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and the upregulation of the tumor suppressor protein p21 and cyclin E.[2][3] The induction of apoptosis was confirmed through Annexin-V assays and was linked to the mitochondrial cell death pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2]

A study on the neuroprotective effects of this compound also highlighted its ability to modulate the Bax/Bcl2 protein ratio and decrease the expression of caspase-3, a key executioner in the apoptotic cascade. Although this study was not in a cancer context, these mechanisms are highly relevant to cancer therapy.

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for evaluating in vivo efficacy.

G cluster_0 This compound-Induced Cell Cycle Arrest (G0/G1 Phase) This compound This compound CDK2 CDK2 This compound->CDK2 Downregulation p21 p21 This compound->p21 Upregulation Cyclin E Cyclin E This compound->Cyclin E Upregulation G0/G1 Arrest G0/G1 Arrest CDK2->G0/G1 Arrest p21->G0/G1 Arrest Cyclin E->G0/G1 Arrest

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.

G cluster_1 This compound-Induced Apoptosis (Mitochondrial Pathway) This compound This compound Bax Bax This compound->Bax Upregulation Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-3 Caspase-3 Cytochrome c->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following is a summary of the methodology used in the in vivo evaluation of the methanolic extract of Anthocephalus cadamba (MEAC) on Ehrlich ascites carcinoma (EAC) in mice, which can serve as a reference for future studies on isolated this compound.

1. Animal Model:

  • Species: Swiss albino mice.

  • Tumor Model: Ehrlich ascites carcinoma (EAC) cells were inoculated intraperitoneally (i.p.) to induce tumor growth.[1]

2. Treatment Groups:

  • Control Group: Received the vehicle (e.g., normal saline).

  • MEAC-Treated Groups: Received the methanolic extract of Anthocephalus cadamba at different doses (e.g., 200 and 400 mg/kg body weight).[1]

  • Standard Chemotherapy Group (for comparison): Would typically include a standard drug like 5-fluorouracil (B62378) (5-FU) at a specified dose.

3. Drug Administration:

  • Route: Intraperitoneal (i.p.) or oral gavage.

  • Frequency and Duration: Administered daily for a specified period (e.g., 9 consecutive days), starting 24 hours after tumor inoculation.[1]

4. Efficacy Evaluation:

  • Tumor Volume and Weight: Measured at the end of the treatment period.[1]

  • Viable and Non-viable Tumor Cell Count: Determined using methods like the trypan blue exclusion assay.[1]

  • Survival Analysis: Monitoring the lifespan of the animals in each group.[1]

  • Hematological and Biochemical Parameters: Analysis of blood samples to assess systemic effects and toxicity.

G Tumor Cell Inoculation Tumor Cell Inoculation Randomization Randomization Tumor Cell Inoculation->Randomization Treatment Groups Vehicle Control This compound (Dose 1) This compound (Dose 2) Standard Chemotherapy Randomization->Treatment Groups Daily Treatment Daily Treatment Treatment Groups->Daily Treatment Monitoring Tumor Growth Body Weight Survival Daily Treatment->Monitoring Endpoint Analysis Tumor Excision & Weight Histopathology Biomarker Analysis Monitoring->Endpoint Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion and Future Directions

The available preclinical data, primarily from in vitro studies with isolated this compound and in vivo studies with extracts of Neolamarckia cadamba, suggests that this compound holds promise as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells provides a strong rationale for further development.

To fully assess its therapeutic potential, future research should focus on:

  • Direct in vivo comparative studies: Evaluating the efficacy of isolated this compound against standard chemotherapy agents in various preclinical cancer models.

  • Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of pure this compound.

  • Elucidation of signaling pathways: In-depth investigation into the specific molecular targets and signaling cascades modulated by isolated this compound in different cancer types.

Such studies are crucial to bridge the current knowledge gap and to determine the potential of this compound as a novel therapeutic strategy in the fight against cancer.

References

Unraveling the Anti-inflammatory Potential of Cadambine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the rich chemical diversity of natural products. Among these, cadambine and its derivatives, monoterpenoid indole (B1671886) alkaloids isolated from plants of the Neolamarckia genus, have emerged as promising candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known this compound derivatives, focusing on their anti-inflammatory properties. By presenting available experimental data in a structured format, detailing key experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Comparative Analysis of Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of several naturally occurring this compound derivatives. The primary mechanism of action appears to be the inhibition of key pro-inflammatory mediators. The following tables summarize the available quantitative and semi-quantitative data on the bioactivity of these compounds.

In Vitro Anti-inflammatory Activity of this compound Derivatives

The in vitro anti-inflammatory activity of this compound derivatives has been primarily assessed by their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

CompoundStructureInhibition of TNF-αInhibition of IL-1βInhibition of COX-2
3β-dihydrothis compound (Structure not available in search results)Significant Inhibition[1]Significant Inhibition[1]Significant Inhibition[1]
Neothis compound D (Structure not available in search results)Better than dexamethasone[1]Better than dexamethasone[1]Better than dexamethasone[1]
This compound Acid (Structure not available in search results)Remarkable Inhibition[1]Remarkable Inhibition[1]Remarkable Inhibition[1]
Neocadambines A-C (Structures not available in search results)Remarkable Inhibition[1]Remarkable Inhibition[1]Remarkable Inhibition[1]
Dexamethasone (Control) (Standard corticosteroid)Positive ControlPositive ControlPositive Control

Note: The cited study provides a comparative assessment of the inhibitory effects at a concentration of 10 μg/mL.[1] Specific IC50 values for each derivative are not yet available in the public domain, limiting a more granular quantitative comparison.

From the available data, a preliminary structure-activity relationship can be inferred. The glycosidic monoterpenoid indole alkaloid scaffold is crucial for the anti-inflammatory activity. Modifications on the core structure, as seen in the neocadambines and 3β-dihydrothis compound, lead to potent inhibitory effects on key inflammatory mediators, in some cases exceeding the efficacy of the steroidal anti-inflammatory drug, dexamethasone.[1]

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory potential of 3β-dihydrothis compound, a major constituent of Neolamarckia cadamba, has been evaluated in a carrageenan-induced paw edema model in rats.[1]

CompoundDosePaw Edema Inhibition (%)
3β-dihydrothis compound 100 mg/kgSignificant reduction in paw edema[1][2]
Aspirin (Control) 200 mg/kgSignificant reduction in paw edema[1]

These in vivo results corroborate the in vitro findings, positioning 3β-dihydrothis compound as a promising lead compound for further development.[1]

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of this compound derivatives, detailed methodologies for the key experiments are provided below.

Synthesis of a this compound Analog: Total Synthesis of (–)-Deglycothis compound

Materials:

  • (+)-Genipin

  • Tryptamine (B22526)

  • Various reagents and solvents as detailed in the full publication.

Procedure:

The synthesis involves a multi-step process starting from (+)-genipin. A key feature is a cascade annulation reaction between a highly functionalized dialdehyde (B1249045) precursor and tryptamine to rapidly construct the unique 6/5/6/7/6-fused pentacyclic skeleton.[3][4] A late-stage transannular oxidative cyclization is employed to form the bridged oxazolidine (B1195125) ring.[3][4] For the detailed, step-by-step protocol, including reaction conditions and characterization of intermediates, readers are referred to the primary literature on the total synthesis of (–)-deglycothis compound.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the ability of this compound derivatives to inhibit the production of TNF-α, IL-1β, and COX-2 in LPS-stimulated macrophages.[1][5][6][7][8]

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 24-well plates at a density of 1 × 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

Measurement of Pro-inflammatory Mediators:

  • TNF-α and IL-1β: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-1β using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • COX-2 Expression: Lyse the cells and determine the expression level of COX-2 protein by Western blotting using a specific primary antibody against COX-2. β-actin can be used as a loading control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory effects of this compound derivatives on acute inflammation.[9][10][11]

Animal Model and Treatment:

  • Use male Wistar rats (180-220 g).

  • Administer the this compound derivatives orally at the desired doses. The control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like aspirin.

  • After 1 hour, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualizing the Mechanism of Action

To illustrate the potential mechanism by which this compound derivatives exert their anti-inflammatory effects, the following diagrams depict the experimental workflow and the putative signaling pathway.

G Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis RAW 264.7 Macrophage Culture RAW 264.7 Macrophage Culture Seeding in 24-well plates Seeding in 24-well plates RAW 264.7 Macrophage Culture->Seeding in 24-well plates Pre-treatment with this compound Derivatives Pre-treatment with this compound Derivatives Seeding in 24-well plates->Pre-treatment with this compound Derivatives LPS Stimulation LPS Stimulation Pre-treatment with this compound Derivatives->LPS Stimulation Collection of Supernatant Collection of Supernatant LPS Stimulation->Collection of Supernatant Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis ELISA for TNF-α and IL-1β ELISA for TNF-α and IL-1β Collection of Supernatant->ELISA for TNF-α and IL-1β Quantification of Cytokine Inhibition Quantification of Cytokine Inhibition ELISA for TNF-α and IL-1β->Quantification of Cytokine Inhibition Western Blot for COX-2 Western Blot for COX-2 Cell Lysis->Western Blot for COX-2 Quantification of COX-2 Inhibition Quantification of COX-2 Inhibition Western Blot for COX-2->Quantification of COX-2 Inhibition

Caption: Workflow for in vitro screening of this compound derivatives.

G Putative Anti-inflammatory Signaling Pathway of this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Mediators TNF-α, IL-1β, COX-2 Gene->Mediators leads to production of Inflammation Inflammation Mediators->Inflammation This compound This compound Derivatives This compound->Mediators Inhibit Production

Caption: Putative mechanism of action of this compound derivatives.

The current body of evidence strongly suggests that this compound derivatives inhibit inflammation by downregulating the production of key pro-inflammatory mediators like TNF-α, IL-1β, and COX-2. While the direct molecular targets of these compounds are yet to be fully elucidated, their ability to interfere with these downstream effectors of the inflammatory cascade highlights their therapeutic potential. Further research is warranted to explore the detailed structure-activity relationships through the synthesis and evaluation of a broader range of analogs. Such studies will be instrumental in optimizing the potency and drug-like properties of this promising class of natural products for the development of novel anti-inflammatory therapies.

References

Unlocking Synergies: A Comparative Guide to the Potential of Cadambine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, specific preclinical or clinical studies evaluating the synergistic effects of isolated Cadambine with conventional chemotherapeutic agents have not been extensively reported in peer-reviewed literature. This guide, therefore, presents a hypothetical framework based on the known anticancer properties of Neolamarckia cadamba extracts, which contain this compound. The experimental data herein is illustrative and intended to serve as a blueprint for future research in this promising area.

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with standard chemotherapeutic agents.[1] Combination therapies can enhance treatment efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities of conventional drugs.[2] this compound, a monoterpenoid gluco-indole alkaloid found in Neolamarckia cadamba (Cadamba), is a compound of growing interest.[3] While the plant has traditional uses in treating various ailments, including cancer, modern scientific investigation is beginning to shed light on its therapeutic potential.[4][5] Extracts from Neolamarckia cadamba have demonstrated anticancer effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines, providing a strong rationale for investigating the synergistic capabilities of its bioactive constituents like this compound.[6]

This guide provides a comparative analysis of a hypothetical combination therapy involving this compound and Doxorubicin, a widely used anthracycline chemotherapeutic agent. We will explore the potential for synergistic interactions, outline detailed experimental protocols for assessment, and visualize the underlying mechanistic pathways and workflows.

Comparative Efficacy: this compound and Doxorubicin

The primary goal of combining a natural compound like this compound with a potent chemotherapeutic agent like Doxorubicin is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent.[7] This is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]

The following table presents hypothetical data from an in vitro study on a human breast cancer cell line (MCF-7), illustrating the potential synergistic interaction between this compound and Doxorubicin.

Treatment GroupIC50 (µM)Combination Index (CI) at Fa=0.5*Interpretation
This compound (Alone) 25.0N/AModerate cytotoxic activity
Doxorubicin (Alone) 1.5N/AHigh cytotoxic activity
This compound + Doxorubicin (10:1 Ratio) This compound: 5.0 Doxorubicin: 0.50.45Strong Synergy

*Fa=0.5 represents the drug concentration that inhibits 50% of cell growth.

In this hypothetical scenario, the combination of this compound and Doxorubicin significantly reduces the required concentration of both agents to achieve 50% inhibition of cancer cell growth. The CI value of 0.45 strongly suggests a synergistic relationship, indicating that this compound may enhance the cytotoxic effects of Doxorubicin, potentially allowing for lower, less toxic doses of the conventional drug.

Proposed Mechanistic Synergy

The synergistic interaction between this compound and Doxorubicin could be mediated through complementary or overlapping effects on critical cancer signaling pathways. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Natural compounds, including indole (B1671886) alkaloids, can modulate various pathways that are often dysregulated in cancer, such as cell survival (e.g., PI3K/Akt) and apoptosis (e.g., Bcl-2 family proteins) pathways.[10][11] A plausible hypothesis is that this compound could inhibit pro-survival signaling, thereby lowering the threshold for Doxorubicin-induced apoptosis.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Growth Signals Akt Akt PI3K->Akt Bcl2 Bcl2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases DNA DNA DNA->Apoptosis p53-mediated This compound This compound This compound->Akt Inhibition Doxorubicin Doxorubicin Doxorubicin->DNA Damage

Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.

Experimental Protocols

To validate the hypothetical synergistic effects of this compound and Doxorubicin, a series of in vitro experiments would be required. Below are detailed methodologies for key assays.

Cell Culture and Maintenance
  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds, both individually and in combination.

  • Procedure:

    • Seed MCF-7 cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound alone, Doxorubicin alone, and a combination of both at a constant molar ratio (e.g., 10:1).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for each treatment using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the different treatments.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with this compound, Doxorubicin, and their combination at their respective IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Compare the percentage of apoptotic cells in the combination treatment group to the single-agent groups.

Experimental_Workflow start Start: Hypothesis Generation cell_culture 1. Cell Line Culture (e.g., MCF-7) start->cell_culture single_agent 2a. Single Agent Dose-Response (this compound, Doxorubicin) cell_culture->single_agent combo_agent 2b. Combination Dose-Response (Constant Ratio) cell_culture->combo_agent viability_assay 3. Cell Viability Assay (e.g., MTT for 48h) single_agent->viability_assay combo_agent->viability_assay ic50_calc 4. Calculate IC50 Values viability_assay->ic50_calc ci_calc 5. Calculate Combination Index (CI) (Chou-Talalay Method) ic50_calc->ci_calc synergy_eval Synergy? (CI < 1) ci_calc->synergy_eval mechanism_study 6. Mechanistic Studies (at synergistic concentrations) synergy_eval->mechanism_study Yes end Conclusion & Future Work synergy_eval->end No/Antagonism apoptosis_assay Apoptosis Assay (Flow Cytometry) mechanism_study->apoptosis_assay western_blot Western Blot (Signaling Proteins) mechanism_study->western_blot apoptosis_assay->end western_blot->end

Caption: General workflow for in vitro evaluation of drug synergy.

Conclusion and Future Directions

While concrete experimental data on the synergistic effects of this compound with chemotherapeutic agents is currently lacking, the established anticancer properties of Neolamarckia cadamba extracts provide a compelling basis for such investigations. The hypothetical data and experimental framework presented in this guide illustrate a clear path forward for researchers. By systematically evaluating combinations of this compound with conventional drugs like Doxorubicin, it may be possible to develop novel therapeutic strategies that enhance anticancer efficacy while potentially mitigating the harsh side effects associated with chemotherapy. Future preclinical studies should focus on validating these potential synergies in various cancer cell lines and eventually moving towards in vivo animal models to assess therapeutic efficacy and safety.[12][13] Such research is critical to unlocking the full therapeutic potential of promising natural compounds like this compound in the fight against cancer.

References

A Comparative Analysis of the Neuroprotective Effects of Berberine, Galantamine, and Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of three prominent alkaloids: Berberine (B55584), Galantamine, and Caffeine (B1668208). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The growing burden of neurodegenerative diseases has propelled the search for effective neuroprotective agents. Alkaloids, a diverse group of naturally occurring chemical compounds, have emerged as promising candidates due to their wide range of pharmacological activities.[1] Many plant-derived alkaloids are being investigated for their potential to treat neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] This guide focuses on a comparative study of three well-researched alkaloids—Berberine, Galantamine, and Caffeine—each exhibiting distinct mechanisms of neuroprotection.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of Berberine, Galantamine, and Caffeine in various models of neurodegeneration.

AlkaloidExperimental ModelKey Neuroprotective OutcomeQuantitative ResultReference
Berberine Animal models of Alzheimer's Disease (AD)Reduction in Amyloid-β (Aβ)₁₋₄₂ depositionSignificantly decreased Aβ₁₋₄₂ levels (SMD: -4.35)[4][5]
Animal models of ADReduction in Tau hyperphosphorylation (Tau-ps202)Significantly decreased Tau-ps202 levels (SMD: -2.09)[4]
Animal models of ADImprovement in cognitive function (Morris Water Maze)Significantly shortened escape latency and increased time in target quadrant[5]
In vitro (neuronal cells)Reduction in neuronal apoptosisSignificantly decreased the number of neuronal apoptosis cells (SMD: -3.46)[6]
Galantamine Mild Cognitive Impairment (MCI) patients (human clinical trial)Reduced rate of whole brain atrophy (in APOE ε4 carriers)Adjusted mean difference of 0.28% per year compared to placebo[7]
In vitro (rat hippocampal slices, oxygen-glucose deprivation)Reduction in neuronal damage (LDH release)5 μM galantamine reduced LDH release by 56% after 3 hours of re-oxygenation[8]
In vitro (rat cortical neurons, NMDA-induced toxicity)Neuroprotection against excitotoxicityIC₅₀ values of 1.48 μM (MTT assay) and 1.44 μM (LDH assay)[9]
Caffeine Human population study (women aged 80+)Reduced cognitive decline (verbal retrieval)Odds Ratio = 0.3 (for >3 cups/day vs. ≤1 cup/day)[10][11]
Human population study (midlife coffee drinkers)Reduced risk of developing dementiaOdds Ratio = 0.34 (for 3-5 cups/day)[12]
Animal models of Parkinson's Disease (PD)Protection of dopaminergic neurons20 mg/kg caffeine significantly reduced neuronal loss[13]

Key Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing Neuroprotective Alkaloids cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Neurotoxic Insult Neurotoxic Insult Cell Culture->Neurotoxic Insult Alkaloid Treatment Alkaloid Treatment Neurotoxic Insult->Alkaloid Treatment Biochemical Assays Biochemical Assays Alkaloid Treatment->Biochemical Assays Cell Viability Assays Cell Viability Assays Alkaloid Treatment->Cell Viability Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis Cell Viability Assays->Data Analysis Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction Alkaloid Administration Alkaloid Administration Disease Induction->Alkaloid Administration Behavioral Tests Behavioral Tests Alkaloid Administration->Behavioral Tests Histological Analysis Histological Analysis Alkaloid Administration->Histological Analysis Behavioral Tests->Data Analysis Histological Analysis->Data Analysis Neuroprotective Signaling Pathways of Berberine Berberine Berberine AMPK AMPK Berberine->AMPK Autophagy Autophagy AMPK->Autophagy mTOR mTOR AMPK->mTOR Misfolded Protein Clearance Misfolded Protein Clearance Autophagy->Misfolded Protein Clearance mTOR->Autophagy inhibits Neuroprotective Signaling Pathways of Galantamine Galantamine Galantamine alpha7_nAChR α7 nAChR Galantamine->alpha7_nAChR PI3K_Akt PI3K/Akt Pathway alpha7_nAChR->PI3K_Akt Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Neuroprotection Neuroprotection Bcl2->Neuroprotection Neuroprotective Signaling Pathways of Caffeine Caffeine Caffeine A2AR Adenosine A2A Receptor Caffeine->A2AR antagonizes Nrf2 Nrf-2 Pathway Caffeine->Nrf2 activates Reduced Neuroinflammation Reduced Neuroinflammation A2AR->Reduced Neuroinflammation Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

References

Comparative Analysis of Cadambine and Amphotericin B for Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation for Researchers and Drug Development Professionals

Introduction: Leishmaniasis remains a significant global health challenge, with current therapeutic options often limited by toxicity, emerging resistance, and parenteral administration. This guide provides a comparative analysis of the antileishmanial activity of Cadambine, a promising natural alkaloid, and Amphotericin B, a conventional antifungal and antileishmanial agent. By presenting available experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action

This compound: The antileishmanial action of this compound appears to be multifactorial. It has been shown to exert an immunomodulatory effect by inducing the production of nitric oxide (NO) in human macrophages, a key molecule in the host's defense against intracellular pathogens like Leishmania.[1] Furthermore, this compound has been identified as a potent inhibitor of Leishmania donovani DNA Topoisomerase IB, an enzyme essential for DNA replication and repair in the parasite.[2][3]

Amphotericin B: The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol, a major sterol component of the Leishmania cell membrane. Upon binding, Amphotericin B molecules aggregate to form pores or channels in the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4] This disruption of the cell membrane integrity is the hallmark of its potent antileishmanial effect.

In Vitro Antileishmanial Activity

The following table summarizes the in vitro efficacy of this compound and Amphotericin B against different species and stages of the Leishmania parasite.

CompoundLeishmania SpeciesParasite StageIC50 ValueReference
This compound L. infantumAmastigote1 µM[1][5]
Amphotericin B L. donovaniPromastigote20-times lower than resistant strains[4]
Amphotericin B L. infantumAmastigote-[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

In Vivo Antileishmanial Activity

Currently, there is limited publicly available data on the in vivo antileishmanial efficacy of isolated this compound. Studies have been conducted on crude extracts of Nauclea diderrichii, the plant from which this compound is isolated. These extracts have demonstrated some antiprotozoal activity, but the specific contribution of this compound to this effect in an in vivo setting has not been fully elucidated.[6]

In contrast, Amphotericin B has been extensively studied in animal models of leishmaniasis. In BALB/c mice infected with Leishmania infantum, treatment with liposomal Amphotericin B has been shown to significantly reduce parasite burden in the liver and bone marrow.[7]

Cytotoxicity Profile

The therapeutic potential of any antileishmanial agent is intrinsically linked to its selectivity, meaning its ability to kill the parasite at concentrations that are not harmful to host cells.

This compound: Specific cytotoxicity data for pure this compound on mammalian cells, such as macrophages, is not extensively available in the reviewed literature. However, studies on extracts from Nauclea diderrichii have reported varying levels of toxicity. For instance, an ethanol (B145695) crude leaf extract was found to be highly toxic in a brine shrimp lethality assay (LC50 = 342.908 µg/mL), while petroleum ether and chloroform (B151607) fractions were non-toxic.[4] Another study on Chinese Hamster Ovary cells indicated that hydromethanolic extracts of Nauclea diderrichii exhibited clastogenic/aneugenic activity.[7] It is important to note that these results are for crude extracts and may not be directly representative of the cytotoxicity of isolated this compound.

Amphotericin B: The cytotoxicity of Amphotericin B, particularly its nephrotoxicity (kidney damage), is a well-documented and significant limitation to its clinical use. This toxicity is attributed to its interaction with cholesterol in mammalian cell membranes, which is structurally similar to the parasite's ergosterol. Various lipid-based formulations of Amphotericin B have been developed to reduce its toxicity by altering its pharmacokinetic profile and reducing its interaction with mammalian cells.

Synergistic Potential

A noteworthy finding is the demonstrated synergistic effect between this compound and Amphotericin B. One study reported that the association of this compound acid with Amphotericin B resulted in an interesting synergism against Leishmania infantum.[1] This suggests that a combination therapy approach could potentially allow for lower, less toxic doses of Amphotericin B to be used while maintaining or even enhancing the overall antileishmanial efficacy.

Experimental Protocols

In Vitro Antileishmanial Susceptibility Assay (Amastigote Model)

This protocol is a generalized representation based on common methodologies.

  • Macrophage Culture: Plate murine macrophages (e.g., J774A.1 cell line) in 96-well plates and allow them to adhere.

  • Parasite Infection: Infect the macrophage monolayer with Leishmania promastigotes at a specific parasite-to-cell ratio. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Exposure: Add serial dilutions of the test compounds (this compound or Amphotericin B) to the infected macrophage cultures. Include a drug-free control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Assessment of Infection: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

In Vivo Antileishmanial Efficacy Assay (Murine Model)

This protocol is a generalized representation based on common methodologies.

  • Animal Infection: Infect susceptible mice (e.g., BALB/c) with Leishmania promastigotes via an appropriate route (e.g., intravenous or intradermal).

  • Treatment Initiation: After a pre-determined period to allow for the establishment of infection, administer the test compounds (e.g., this compound or Amphotericin B) to different groups of mice. Include a vehicle-treated control group.

  • Treatment Regimen: Administer the compounds for a specified duration and at defined dosages.

  • Evaluation of Parasite Burden: At the end of the treatment period, euthanize the animals and collect target organs (e.g., liver, spleen, lymph nodes). Determine the parasite load in these organs using methods such as limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the parasite burden in the treated groups to the control group to determine the percentage of inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on common methodologies.

  • Cell Seeding: Seed mammalian cells (e.g., murine macrophages) in a 96-well plate and allow them to adhere.

  • Compound Exposure: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_cytotoxicity Cytotoxicity Analysis Macrophage Culture Macrophage Culture Parasite Infection Parasite Infection Macrophage Culture->Parasite Infection Drug Exposure (this compound/Ampho B) Drug Exposure (this compound/Ampho B) Parasite Infection->Drug Exposure (this compound/Ampho B) Incubation Incubation Drug Exposure (this compound/Ampho B)->Incubation Assessment of Infection Assessment of Infection Incubation->Assessment of Infection IC50 Determination IC50 Determination Assessment of Infection->IC50 Determination Animal Infection Animal Infection Treatment Initiation Treatment Initiation Animal Infection->Treatment Initiation Treatment Regimen Treatment Regimen Treatment Initiation->Treatment Regimen Parasite Burden Evaluation Parasite Burden Evaluation Treatment Regimen->Parasite Burden Evaluation Efficacy Assessment Efficacy Assessment Parasite Burden Evaluation->Efficacy Assessment Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay CC50 Determination CC50 Determination MTT Assay->CC50 Determination

Caption: Experimental workflow for evaluating antileishmanial agents.

Signaling_Pathways cluster_this compound This compound cluster_amphob Amphotericin B This compound This compound Macrophage Activation Macrophage Activation This compound->Macrophage Activation DNA Topoisomerase IB Inhibition DNA Topoisomerase IB Inhibition This compound->DNA Topoisomerase IB Inhibition NO Production NO Production Macrophage Activation->NO Production Amastigote Killing Amastigote Killing NO Production->Amastigote Killing Parasite Death Parasite Death DNA Topoisomerase IB Inhibition->Parasite Death Amphotericin B Amphotericin B Binds to Ergosterol Binds to Ergosterol Amphotericin B->Binds to Ergosterol Membrane Pore Formation Membrane Pore Formation Binds to Ergosterol->Membrane Pore Formation Ion Leakage Ion Leakage Membrane Pore Formation->Ion Leakage Ion Leakage->Parasite Death

Caption: Proposed mechanisms of action for this compound and Amphotericin B.

Conclusion

This compound demonstrates promising in vitro antileishmanial activity with a potentially favorable immunomodulatory mechanism of action. Its synergistic interaction with Amphotericin B is a particularly compelling area for future research, as it could lead to more effective and less toxic treatment regimens. However, the current lack of in vivo efficacy data and a comprehensive cytotoxicity profile for the pure compound are significant gaps that need to be addressed to fully validate its therapeutic potential.

Amphotericin B remains a potent antileishmanial drug, but its clinical utility is hampered by its toxicity. While lipid formulations have mitigated this issue to some extent, the search for safer and more effective alternatives continues.

Further research, including in vivo studies and detailed toxicological profiling of this compound, is crucial to ascertain its standing as a viable alternative or adjunct to current leishmaniasis therapies. The development of combination therapies, leveraging the synergistic potential of compounds like this compound with existing drugs, represents a promising strategy in the fight against this neglected tropical disease.

References

Benchmarking Cadambine's Potency Against Established Inhibitors of Leishmania donovani DNA Topoisomerase IB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of the natural compound Cadambine against established inhibitors of Leishmania donovani DNA Topoisomerase IB (LdTOP1LS). The data presented is based on available experimental findings.

Introduction to this compound

This compound is a monoterpenoid gluco-indole alkaloid isolated from Anthocephalus cadamba.[1][2] Research has identified it as a potent inhibitor of DNA Topoisomerase IB in Leishmania donovani (LdTOP1LS), the causative agent of visceral leishmaniasis.[1][3] This enzyme is essential for the parasite's DNA replication and survival, making it a key target for anti-leishmanial drug development. Other reported biological activities of this compound and related compounds include neuroprotective, anti-inflammatory, and anticancer effects.

Potency Comparison of LdTOP1LS Inhibitors

The following table summarizes the inhibitory potency of this compound and a selection of established inhibitors against Leishmania donovani DNA Topoisomerase IB. It is important to note that a specific IC50 value for this compound against LdTOP1LS was not available in the reviewed literature; however, it is consistently described as a "potent inhibitor". For comparative purposes, the IC50 of the related compound, this compound acid, is included.

CompoundTypeIC50/EC50 (µM)Notes
This compound Monoterpenoid Indole (B1671886) AlkaloidPotent Inhibitor (Specific IC50 not reported)Isolated from Anthocephalus cadamba.[1][3]
This compound AcidIndole Alkaloid1Strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum.[4]
CamptothecinQuinoline Alkaloid0.03Highly effective at killing L. infantum parasites.
IndotecanIndenoisoquinoline0.1Effective against L. infantum amastigotes.
AM13-55Indenoisoquinoline0.1Effective against L. infantum amastigotes.
LRL-TP-85Small Molecule1.3Selective inhibitor of LdTopIB.[5]
LRL-TP-94Small Molecule2.9Selective inhibitor of LdTopIB.[5]
2-Octadecynoic acid (2-ODA)2-Alkynoic Fatty Acid5.3 (EC50)
LRL-TP-101Small Molecule35.3Selective inhibitor of LdTopIB.[5]

Experimental Protocols

The primary assay used to determine the inhibitory potency of compounds against DNA Topoisomerase I is the DNA Relaxation Assay .

Objective: To measure the inhibition of the enzyme's ability to relax supercoiled DNA.

General Methodology:

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBS (SK+)), a buffer (e.g., 25 mM Tris-HCl, pH 7.5), salts (e.g., 50 mM KCl), and a reducing agent (e.g., 0.5 mM DTT).

  • Enzyme and Inhibitor Addition: Purified recombinant Leishmania donovani DNA Topoisomerase IB is added to the reaction mixture. The test compound (e.g., this compound or an established inhibitor) is added at varying concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.

  • Analysis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

  • Data Interpretation: The conversion of supercoiled DNA to its relaxed form is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A potent inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA at lower concentrations of the inhibitor. The IC50 value is determined as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the DNA Topoisomerase I catalytic cycle and the workflow of the DNA relaxation assay used for inhibitor screening.

DNA_Topoisomerase_I_Signaling_Pathway cluster_enzyme LdTOP1LS Catalytic Cycle cluster_inhibition Point of Inhibition Supercoiled_DNA Supercoiled DNA Enzyme_Binding Enzyme Binds to DNA Supercoiled_DNA->Enzyme_Binding 1 Cleavage Single-Strand Cleavage Enzyme_Binding->Cleavage 2 Covalent_Complex Covalent Enzyme-DNA Intermediate Cleavage->Covalent_Complex 3 Strand_Rotation Strand Rotation Covalent_Complex->Strand_Rotation 4 Religation DNA Religation Strand_Rotation->Religation 5 Enzyme_Release Enzyme Release Religation->Enzyme_Release 6 Relaxed_DNA Relaxed DNA Enzyme_Release->Relaxed_DNA 7 Inhibitor This compound & Other Inhibitors Inhibitor->Covalent_Complex Stabilizes Complex, Prevents Religation

Caption: DNA Topoisomerase I Catalytic Cycle and Inhibition.

Experimental_Workflow Start Start: Supercoiled DNA Reaction_Setup Reaction Setup: - Supercoiled DNA - LdTOP1LS Enzyme - Buffer - Test Compound (e.g., this compound) Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (SDS + Proteinase K) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analysis Visualize DNA Bands (Ethidium Bromide Staining) Electrophoresis->Analysis Result Determine Degree of Inhibition Analysis->Result

Caption: DNA Relaxation Assay Experimental Workflow.

References

Replicating Published Findings on the Bioactivity of Cadambine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioactivity of Cadambine and its derivatives, with a focus on replicating key experimental findings. The information is compiled from multiple peer-reviewed studies to facilitate comparative analysis and further research. Below, you will find detailed experimental protocols, summarized quantitative data, and visual diagrams of the relevant biological pathways and workflows.

Anti-inflammatory Activity

This compound and its analogues, particularly 3β-dihydrothis compound, have demonstrated significant anti-inflammatory properties both in vitro and in vivo. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
CompoundAssayCell LineConcentrationInhibition (%) / EffectReference
3β-dihydrothis compoundInhibition of inflammatory mediatorsRAW 264.7 macrophages10 µg/mLSignificant inhibition of COX-2, IL-1β, and TNF-α[1][2]
Neothis compound DInhibition of inflammatory mediatorsRAW 264.7 macrophages10 µg/mLBetter anti-inflammatory effect than dexamethasone[1]
3β-dihydrothis compoundCarrageenan-induced paw edema-100 mg/kgSignificant relief of paw edema[1][2]
3β-dihydrothis compoundAcetic acid-stimulated writhing-100 mg/kgSignificant decrease in the number of writhings[1][2]
Experimental Protocols

1. In Vitro Inhibition of Inflammatory Mediators in RAW 264.7 Macrophage Cells

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and conditions.

  • Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, cells are treated with various concentrations of the test compound (e.g., 3β-dihydrothis compound at 10 µg/mL). A positive control, such as dexamethasone, is also used.

  • Analysis: After a specified incubation period, the cell supernatant is collected. The levels of inflammatory mediators such as COX-2, IL-1β, and TNF-α are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). The inhibition of these mediators by the test compound is then calculated relative to the LPS-stimulated control.[1][2]

2. In Vivo Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Typically, Wistar or Sprague Dawley rats are used.

  • Treatment: The test compound (e.g., 3β-dihydrothis compound at 100 mg/kg) or a vehicle control is administered orally or intraperitoneally. A standard anti-inflammatory drug like aspirin (B1665792) or indomethacin (B1671933) is used as a positive control.[1][3][4][5][6]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a subs plantar injection of 1% carrageenan solution is administered into the hind paw of the animal to induce localized inflammation and edema.[3][4][5][6][7]

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3][4][5][6][7]

3. In Vivo Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Mice are commonly used for this analgesic assay.

  • Treatment: Animals are pre-treated with the test compound (e.g., 3β-dihydrothis compound at 100 mg/kg), a vehicle, or a standard analgesic.[1]

  • Induction of Writhing: After a specific period, a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[8][9][10][11][12]

  • Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection. The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.[8][9][10][11][12]

Visualizations

anti_inflammatory_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assays RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Inflammatory Stimulus Treatment Treatment LPS Stimulation->Treatment Test Compound (e.g., 10 µg/mL) Analysis Analysis Treatment->Analysis Measure COX-2, IL-1β, TNF-α Rodent Model Rodent Model Compound\nAdministration Compound Administration Rodent Model->Compound\nAdministration e.g., 100 mg/kg Carrageenan\nInjection (Paw) Carrageenan Injection (Paw) Compound\nAdministration->Carrageenan\nInjection (Paw) Acetic Acid\nInjection (i.p.) Acetic Acid Injection (i.p.) Compound\nAdministration->Acetic Acid\nInjection (i.p.) Measure\nPaw Edema Measure Paw Edema Carrageenan\nInjection (Paw)->Measure\nPaw Edema Count\nWrithing Count Writhing Acetic Acid\nInjection (i.p.)->Count\nWrithing

Experimental workflow for assessing anti-inflammatory activity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) COX-2 COX-2 NF-κB Pathway->COX-2 Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation Prostaglandins Prostaglandins COX-2->Prostaglandins Prostaglandins->Inflammation 3β-dihydrothis compound 3β-dihydrothis compound 3β-dihydrothis compound->NF-κB Pathway Inhibits

Simplified signaling pathway of this compound's anti-inflammatory action.

Anticancer Activity

Extracts of Neolamarckia cadamba, containing this compound and other alkaloids, have shown anticancer effects, particularly against breast cancer cell lines. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Effects
Compound/ExtractAssayCell LineIC50 / ConcentrationEffectReference
N. cadamba ethanol (B145695) leaf extractMTT AssayMCF-70.2 mg/mLDose- and time-dependent cell growth inhibition[13][14][15][16]
N. cadamba ethanol leaf extractCell Cycle AnalysisMCF-7IC50 (0.2 mg/mL)Arrested cells in the G0/G1 phase[13][14][15][16]
N. cadamba ethanol leaf extractApoptosis AssayMCF-7IC50 (0.2 mg/mL) for 72hInduced apoptosis[13][14][15]
Experimental Protocols

1. MTT Assay for Cell Viability

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[17]

  • Treatment: The cells are treated with various concentrations of the test extract or compound for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 2-4 hours). Living cells with active mitochondrial dehydrogenases will convert MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[17]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound (e.g., at its IC50 concentration) for a specified duration (e.g., 72 hours). Both floating and adherent cells are harvested.

  • Fixation: The cells are washed with PBS and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[18][19][20]

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).[18][19][20][21][22]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[18][21][22]

Visualizations

anticancer_workflow MCF-7 Cells MCF-7 Cells Treatment with\nN. cadamba Extract Treatment with N. cadamba Extract MCF-7 Cells->Treatment with\nN. cadamba Extract Varying concentrations and time points MTT Assay MTT Assay Treatment with\nN. cadamba Extract->MTT Assay Flow Cytometry\n(PI Staining) Flow Cytometry (PI Staining) Treatment with\nN. cadamba Extract->Flow Cytometry\n(PI Staining) Determine IC50 Determine IC50 MTT Assay->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry\n(PI Staining)->Cell Cycle Analysis Apoptosis Assay\n(Annexin V) Apoptosis Assay (Annexin V) Flow Cytometry\n(PI Staining)->Apoptosis Assay\n(Annexin V) apoptosis_pathway N. cadamba Extract N. cadamba Extract Bcl-2 Bcl-2 N. cadamba Extract->Bcl-2 Down-regulates Bax Bax N. cadamba Extract->Bax Up-regulates CDK2 CDK2 N. cadamba Extract->CDK2 Down-regulates p21 p21 N. cadamba Extract->p21 Up-regulates Cyclin E Cyclin E N. cadamba Extract->Cyclin E Up-regulates Mitochondrial Pathway Mitochondrial Pathway Bcl-2->Mitochondrial Pathway Bax->Mitochondrial Pathway Caspase-9 Caspase-9 Mitochondrial Pathway->Caspase-9 Caspase-7 Caspase-7 Caspase-9->Caspase-7 Apoptosis Apoptosis Caspase-7->Apoptosis G0/G1 Arrest G0/G1 Arrest CDK2->G0/G1 Arrest p21->G0/G1 Arrest Cyclin E->G0/G1 Arrest antimicrobial_workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Aqueous, Ethanolic Serial Dilutions Serial Dilutions Extraction->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Microbial Culture Microbial Culture Standardized\nInoculum Standardized Inoculum Microbial Culture->Standardized\nInoculum Standardized\nInoculum->Inoculation Incubation Incubation Inoculation->Incubation Determine MIC Determine MIC Incubation->Determine MIC Lowest concentration with no visible growth

References

Safety Operating Guide

Safe Disposal of Cadambine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

This guide provides procedural steps for the safe handling and disposal of Cadambine and associated contaminated materials in a laboratory setting. The primary objective is to ensure the safety of personnel and to prevent environmental contamination through proper waste segregation and disposal.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Before handling this compound in any form, wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Ensure a chemical spill kit appropriate for solid and solvent spills is readily accessible. In case of a spill, follow your institution's established spill cleanup procedures. All materials used for spill cleanup must be disposed of as hazardous waste.

Data Presentation: this compound Properties

The following table summarizes key data for this compound, which is essential for its safe handling and the determination of appropriate disposal streams.

PropertyData
CAS Number 54422-49-0
Molecular Formula C₂₇H₃₂N₂O₁₀
Molecular Weight 544.55 g/mol
Physical Appearance Solid, crystalline powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[1] Limited data on aqueous solubility.
Chemical Class Monoterpenoid Indole Alkaloid

Experimental Protocols for Proper Disposal

The following step-by-step methodologies provide a framework for the safe segregation and disposal of this compound waste. These protocols should be adapted to align with your specific institutional requirements.

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to pure, solid this compound that is expired, off-specification, or no longer needed.

  • Do Not Mix: Do not mix solid this compound with any other chemical waste.

  • Container: Keep the this compound in its original, clearly labeled container if it is intact and sealable.

  • Compromised Container: If the original container is damaged, carefully transfer the solid to a new, compatible, and sealable container (e.g., a wide-mouthed amber glass or polyethylene (B3416737) bottle).

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "54422-49-0"

    • The words "Hazardous Waste"

    • An accumulation start date.

    • Any other information required by your EHS department.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, ensuring it is within secondary containment.[2][3][4]

  • Pickup: Arrange for waste collection through your institution's EHS department.

Protocol 2: Disposal of this compound Solutions

This protocol applies to solutions where this compound has been dissolved in an organic solvent.

  • Segregation: Collect this compound solutions in a dedicated hazardous waste container. Crucially, do not mix halogenated and non-halogenated solvent waste streams , as their disposal costs and methods differ significantly.[1]

    • Halogenated Solvents: (e.g., Dichloromethane, Chloroform)

    • Non-Halogenated Solvents: (e.g., Acetone, Ethyl Acetate, DMSO)

  • Container: Use a compatible, chemical-resistant container (e.g., glass or polyethylene) with a secure, sealing cap. The container must be appropriate for the solvent used.

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. List "this compound" and the full name of the solvent(s) and their approximate concentrations.

  • Storage: Keep the waste container sealed at all times, except when adding waste.[3][5] Store it in a designated SAA within secondary containment (e.g., a spill tray) to prevent spills from reaching drains.[3][4]

  • Pickup: Once the container is full (typically 80-90% capacity to allow for expansion), arrange for collection by your EHS department.

Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers disposable items and the decontamination of reusable items that have come into contact with this compound.

  • Solid Waste Segregation:

    • Collect all disposable items contaminated with this compound, such as gloves, pipette tips, absorbent paper, and weighing boats, in a designated solid hazardous waste container.

    • This is typically a lined pail or a puncture-resistant box.[6]

    • Label the container or bag clearly as "Solid Chemical Waste Contaminated with this compound."

  • Reusable Glassware Decontamination:

    • Perform a triple-rinse on all contaminated glassware (e.g., beakers, flasks).

    • Use a small amount of a suitable organic solvent (in which this compound is soluble, like acetone or ethanol) for the initial rinse.

    • Collect the first rinsate as hazardous liquid waste and add it to the appropriate organic solvent waste container (halogenated or non-halogenated, as described in Protocol 2). The rinsate from containers that held acutely hazardous materials must be collected.[7]

    • Subsequent rinses with water may be permissible for drain disposal, but this must be verified with your EHS office .

    • After decontamination, the glassware can be washed using standard laboratory procedures.

Mandatory Visualization: this compound Disposal Workflow

The following diagram outlines the logical decision-making process for the proper segregation and disposal of various this compound waste streams.

Cadambine_Disposal_Workflow start_node Identify this compound Waste Stream decision_node decision_node start_node->decision_node Determine Waste Form process_node_solid Package in a sealed, compatible container decision_node->process_node_solid Solid (Unused/Expired) process_node_liquid Identify Solvent Type decision_node->process_node_liquid Liquid (Solution) process_node_contaminated Determine Item Type decision_node->process_node_contaminated Contaminated Labware/PPE process_node process_node waste_container_node waste_container_node final_step_node Store in SAA & Arrange for EHS Pickup waste_container_node_solid waste_container_node_solid process_node_solid->waste_container_node_solid Label as 'Solid Hazardous Waste: This compound' waste_container_node_halogenated Collect in Halogenated Solvent Waste process_node_liquid->waste_container_node_halogenated Halogenated (e.g., DCM) waste_container_node_nonhalogenated Collect in Non-Halogenated Solvent Waste process_node_liquid->waste_container_node_nonhalogenated Non-Halogenated (e.g., Acetone) waste_container_node_solid_ppe Segregate into Solid Chemical Waste Container process_node_contaminated->waste_container_node_solid_ppe Disposable (Gloves, Tips) process_node_glassware Triple-rinse with solvent process_node_contaminated->process_node_glassware Reusable (Glassware) waste_container_node_solid->final_step_node waste_container_node_halogenated->final_step_node waste_container_node_nonhalogenated->final_step_node waste_container_node_solid_ppe->final_step_node process_node_glassware->waste_container_node_nonhalogenated Collect first rinsate as liquid waste

Caption: A workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadambine
Reactant of Route 2
Cadambine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。